4-Chloropteridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAZGNUCCXMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428074 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72700-48-2 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Chloropteridine from Pteridine Precursors: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropteridine is a pivotal heterocyclic intermediate, serving as a versatile building block in the synthesis of a multitude of biologically active compounds and pharmaceutical agents. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is amenable to nucleophilic displacement, allowing for the introduction of diverse functional groups. This guide provides a comprehensive technical overview of the synthesis of this compound, with a primary focus on the conversion of the readily available precursor, pteridin-4-one. We will delve into the mechanistic underpinnings of the chlorination reaction, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of reaction optimization, safety, and product characterization. This document is intended to equip researchers in medicinal chemistry and drug development with the expert knowledge required to efficiently and safely incorporate this key intermediate into their synthetic programs.
Strategic Importance of this compound in Medicinal Chemistry
The pteridine core is a privileged scaffold in drug discovery, appearing in numerous natural cofactors (e.g., biopterin, folic acid) and synthetic drugs.[1] The introduction of a chlorine atom at the 4-position transforms the pteridine ring into a highly valuable synthon. The electron-withdrawing nature of the pyrazine ring and the nitrogen atoms makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of amine, ether, thioether, and other functionalities, providing a gateway to a vast chemical space for structure-activity relationship (SAR) studies.
Derivatives synthesized from this compound are integral to the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics targeting various disease pathways. The reliability of its synthesis is therefore a critical first step in many drug discovery pipelines.
The Core Synthesis: From Pteridin-4-one to this compound
The most common and practical precursor for the synthesis of this compound is its oxygenated analogue, pteridin-4-one (which exists in tautomeric equilibrium with 4-hydroxypteridine). The conversion relies on the replacement of the C4-oxo/hydroxyl group with a chloro atom using a potent chlorinating agent.
Choice of Chlorinating Agent: The Primacy of Phosphorus Oxychloride (POCl₃)
While several chlorinating agents exist (e.g., thionyl chloride, phosphorus pentachloride), phosphorus oxychloride (POCl₃) is the reagent of choice for converting heteroaromatic ketones and hydroxyl compounds to their chloro derivatives.[2][3] Its efficacy in this transformation is well-documented for analogous systems like pyrimidines, pyridines, and quinolines.[4][5]
Causality Behind the Choice:
-
High Efficacy: POCl₃ effectively activates the C=O bond for nucleophilic attack.
-
Favorable Reaction Conditions: The reactions can often be driven to completion by heating, and POCl₃ itself can sometimes serve as the solvent.[2]
-
Volatile Byproducts: The inorganic byproducts (e.g., phosphoric acid) are typically removed during aqueous workup, simplifying purification.
The reaction is frequently conducted in the presence of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), or a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] These additives play a crucial role in the reaction mechanism and overall efficiency.
-
Tertiary Amines: They act as catalysts and acid scavengers, preventing the buildup of HCl that can lead to unwanted side reactions or salt formation with the nitrogenous pteridine ring.
-
DMF: When used with POCl₃, DMF forms the Vilsmeier-Haack reagent in situ, a highly electrophilic chloromethyleniminium species.[7] This reagent is exceptionally effective at activating the carbonyl group of the pteridinone.
The Reaction Mechanism: A Stepwise Elucidation
The conversion of pteridin-4-one to this compound using POCl₃ and a tertiary amine base is a classic example of nucleophilic substitution on a heteroaromatic ring, proceeding through an activated intermediate. The mechanism ensures the transformation by converting the poor leaving group (hydroxyl) into an excellent one (a dichlorophosphate ester).
Step 1: Tautomerization and Initial Activation Pteridin-4-one exists in equilibrium with its 4-hydroxypteridine tautomer. The hydroxyl form reacts with POCl₃, where the oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom.
Step 2: Formation of a Dichlorophosphate Intermediate This initial attack, facilitated by the base which may deprotonate the hydroxyl group, leads to the formation of a dichlorophosphate ester intermediate and the release of a chloride ion and HCl (which is neutralized by the base). This esterification step is critical as it transforms the C4-oxygen into a superb leaving group.
Step 3: Nucleophilic Attack by Chloride A chloride ion (from POCl₃ or the amine hydrochloride salt) then acts as a nucleophile, attacking the now highly electrophilic C4 position of the pteridine ring.
Step 4: Elimination and Product Formation The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.
Below is a diagrammatic representation of the proposed mechanism.
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Workflow
This protocol is a robust, self-validating system synthesized from established procedures for analogous heterocyclic chlorinations.[4][6] Adherence to anhydrous conditions is critical for success.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Pteridin-4-one | 148.12 | 1.00 g | 6.75 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 mL (8.23 g) | 53.6 | ~8.0 |
| N,N-Dimethylaniline | 121.18 | 1.5 mL (1.44 g) | 11.9 | ~1.8 |
| Toluene | - | 20 mL | - | - |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for this compound synthesis.
-
Preparation: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried.
-
Reagent Addition: To the flask, add pteridin-4-one (1.00 g, 6.75 mmol) and N,N-dimethylaniline (1.5 mL, 11.9 mmol).
-
POCl₃ Addition: Cool the flask in an ice-water bath to 0°C. Slowly add phosphorus oxychloride (5.0 mL, 53.6 mmol) dropwise via a syringe. Caution: The initial reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (oil bath temperature ~110-115°C) for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in Dichloromethane. The starting material is polar, while the product is significantly less so.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. In a separate beaker, prepare approximately 50 g of crushed ice. Under vigorous stirring , slowly and carefully pour the reaction mixture onto the ice. CAUTION: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Expected Yield and Purity
Based on analogous conversions of hydroxypyrimidines and hydroxypyridines, this procedure is anticipated to provide this compound in a yield of 60-80%.[4] Purity should be assessed by HPLC and NMR spectroscopy.
Product Characterization: A Self-Validating System
| Technique | Expected Observations for this compound (C₆H₃ClN₄) | Rationale / Key Features |
| ¹H NMR | δ 9.0-9.5 ppm (3H, complex multiplet or three distinct singlets/doublets). | The protons on the electron-deficient pteridine ring are expected to be significantly deshielded, appearing at a very low field. The exact splitting will depend on coupling constants between H-2, H-6, and H-7. |
| ¹³C NMR | δ 140-165 ppm. | Aromatic carbons in heteroaromatic systems appear in this range. The carbon bearing the chlorine (C-4) will be influenced by the halogen's electronegativity and is expected around 150-160 ppm.[9] |
| Mass Spec. (EI) | Molecular Ion (M⁺) peaks at m/z 166 and 168 in an approximate 3:1 ratio. | The molecular weight is 166.5 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in two molecular ion peaks separated by 2 m/z units, with the M⁺ peak (¹²C₆¹H₃³⁵ClN₄) being three times more intense than the M+2 peak (¹²C₆¹H₃³⁷ClN₄).[1] |
| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1450 cm⁻¹ (C=C, C=N stretch), ~850-750 cm⁻¹ (C-Cl stretch). | Absence of a broad O-H stretch (from 4-hydroxypteridine) and a strong C=O stretch (from pteridin-4-one) is a key indicator of successful reaction. |
Safety and Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[2] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves.
-
N,N-Dimethylaniline: Toxic and readily absorbed through the skin. Handle with appropriate gloves in a fume hood.
-
Quenching: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from pteridin-4-one is a robust and scalable process that provides access to a crucial intermediate for pharmaceutical research. The use of phosphorus oxychloride, modulated by a tertiary amine base, provides an effective method for this key transformation. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can reliably produce this valuable compound. The insights and detailed procedures provided in this guide are designed to empower scientists to confidently undertake this synthesis, paving the way for the discovery of next-generation therapeutics.
References
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Albert, A., & Ohta, K. (1970). Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines. Journal of the Chemical Society C, 1540-1547. [Link]
- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
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Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. [Link]
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NIST. (n.d.). 4-Chloropyridine. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). Table 2. 1H-NMR and 13C-NMR spectroscopic data for compounds 1-2. [Link]
- Google Patents. (1980). Preparation of 4-chloropyridine hydrochloride. JPS5545630A.
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
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Unknown. (n.d.). some previous examples (13c-nmr). [Link]
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Widdifield, C. M., & Bryce, D. L. (2019). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 19(10), 5690-5702. [Link]
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Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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Clark, J. (2000). mass spectra - the M+2 peak. Chemguide. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
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NIST. (n.d.). 4-Chloropyridine. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). 4-Chloropyridine. NIST Chemistry WebBook. [Link]
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Wiley. (n.d.). 4-CHLORO-2-(PARA-FLUOROPHENYL)PYRIMIDINE - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
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Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. [Link]
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Forrest, H. S., Glassman, E., & Mitchell, H. K. (1956). Conversion of 2-amino-4-hydroxypteridine to isoxanthopterin in D. Melanogaster. Science, 124(3225), 725-726. [Link]
- Google Patents. (1961). Reaction of phosphorus oxychloride and polar polyhydric compounds. US2978478A.
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Letsinger, R. L., & Ogilvie, K. K. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research, 1(4), 615-627. [Link]
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Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 209-272. [Link]
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Albert, A., Brown, D. J., & Cheeseman, G. (1951). Pteridine studies. Part I. Pteridine, and 2- and 4-amino- and 2- and 4-hydroxy-pteridines. Journal of the Chemical Society, 474-485. [Link]
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Naumann, P. T., Lauhon, C. T., & Ficner, R. (2013). Purification, crystallization and preliminary crystallographic analysis of a 4-thiouridine synthetase-RNA complex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 4), 421-424. [Link]
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Ali, T. E., et al. (2014). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4-{[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. American Journal of Organic Chemistry, 4(2), 29-32. [Link]
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Naumann, P. T., Lauhon, C. T., & Ficner, R. (2013). Purification, crystallization and preliminary crystallographic analysis of a 4-thiouridine synthetase–RNA complex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(4), 421-424. [Link]
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4-Chloropteridine: An Overview of a Sparsely Documented Heterocycle
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of 4-Chloropteridine, a heterocyclic compound of potential interest in medicinal chemistry and drug discovery. The following sections provide a summary of its fundamental properties and situate it within the broader context of pteridine derivatives.
Core Properties of this compound
Fundamental identifying information for this compound has been collated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 72700-48-2 | Ambeed[1] |
| Molecular Formula | C₆H₃ClN₄ | Ambeed[1] |
| Molecular Weight | 166.57 g/mol | Ambeed[1] |
A schematic of the chemical structure of this compound is presented below.
Caption: 2D structure of this compound.
The Pteridine Scaffold: A Privileged Structure in Drug Discovery
Pteridines are a class of heterocyclic aromatic compounds composed of fused pyrimidine and pyrazine rings. This core structure is found in a variety of biologically important molecules and has served as a scaffold for the development of several therapeutic agents.
Biological Significance of Pteridine Derivatives
Pteridine derivatives are implicated in a wide array of biological processes. They can function as enzyme cofactors, pigments, and signaling molecules. The versatility of the pteridine scaffold has made it an attractive target for medicinal chemists.
A generalized workflow for the investigation of novel pteridine derivatives is outlined below.
Caption: Generalized drug discovery pipeline for pteridine-based compounds.
Current State of Knowledge on this compound
Despite the established importance of the pteridine scaffold, a comprehensive review of the scientific literature reveals a notable absence of specific data for this compound. At present, there are no readily available publications detailing its:
-
Synthesis: Specific, reproducible synthetic routes.
-
Reactivity: Chemical properties and reactivity profile.
-
Experimental Protocols: Detailed methodologies for its use in research.
-
Spectroscopic Data: Characterization data such as NMR, IR, or mass spectrometry.
-
Biological Activity: In vitro or in vivo studies to determine its pharmacological effects.
This lack of information suggests that this compound is a sparsely explored chemical entity.
Future Directions
The absence of data on this compound presents an opportunity for novel research. Future investigations could focus on:
-
Development of a reliable synthetic protocol: Establishing an efficient method for the preparation of this compound would be the first critical step to enable further research.
-
Chemical and physical characterization: A thorough analysis of its properties would provide a foundational understanding of the molecule.
-
Biological screening: Evaluation of its activity in various biological assays could uncover potential therapeutic applications.
References
Sources
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloropteridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloropteridine is a heterocyclic compound featuring a fused pyrazine and pyrimidine ring system, a structure that forms the core of many biologically significant molecules.[1] As a chlorinated derivative, it serves as a versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust analytical methods, designing purification strategies, and formulating stable drug products. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability, and expert insights into the interpretation and application of this critical data in a research and development setting. While specific quantitative data for this compound is not extensively published, this guide establishes a foundational framework for its empirical determination, drawing parallels from structurally related pteridines and chlorinated heterocycles.
Physicochemical Properties of this compound
The solubility and stability of a compound are intrinsically linked to its fundamental physicochemical properties. While experimental data for this compound is limited, we can infer likely characteristics based on its structure and data from analogous compounds like 4-chloropyridine and other pteridine derivatives.
| Property | Predicted/Inferred Value | Causality and Scientific Rationale |
| Molecular Formula | C₆H₃ClN₄ | Derived from the chemical structure (a pteridine ring with a chlorine atom at the 4-position). |
| Molecular Weight | 166.57 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow crystalline solid | Pteridine derivatives are typically crystalline solids. The color can be influenced by trace impurities or degradation products. |
| Melting Point | Expected to be >150 °C | The fused aromatic ring system imparts significant molecular rigidity and promotes strong intermolecular forces in the crystal lattice, leading to a relatively high melting point. For comparison, 4-chloropyridine N-oxide has a melting point of 160 °C.[2] |
| pKa (Conjugate Acid) | Estimated 2.0 - 4.0 | The pteridine ring system contains basic nitrogen atoms. The electron-withdrawing effect of the chlorine atom and the pyrazine ring is expected to reduce the basicity compared to simpler pyrimidines. The pKa of the conjugate acid of 4-chloropyridine is 3.84, providing a reasonable reference point.[3] This pKa value is critical, as it dictates the ionization state of the molecule at different pH values, significantly impacting aqueous solubility. |
| logP (Octanol/Water) | Estimated 1.0 - 2.0 | The chlorine atom increases lipophilicity compared to the parent pteridine structure. However, the nitrogen atoms in the rings provide sites for hydrogen bonding, maintaining some degree of hydrophilicity. The logP for 4-chloropyridine is 1.28.[3] This value suggests moderate lipophilicity, indicating that solubility in organic solvents might be favored over aqueous media. |
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound is a critical parameter for its handling, reaction, and formulation. Pterins, in general, are known for their notoriously limited solubility in organic solvents.[4] A systematic evaluation across a range of solvents is essential.
Qualitative Solubility Assessment
Initial screening using a small amount of material can provide a rapid assessment of solubility in various solvents. This is a crucial first step before committing to more labor-intensive quantitative analysis.
Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7.0) | Protic, Polar | Low | The pteridine core is relatively hydrophobic, and the chlorine atom further reduces aqueous solubility. Solubility is expected to be pH-dependent.[5] |
| Acidic Buffer (pH 2.0) | Aqueous | Moderate | Below the predicted pKa, the molecule will be protonated, forming a more soluble salt. |
| Basic Buffer (pH 9.0) | Aqueous | Low | In basic conditions, the molecule will be in its neutral, less soluble form. |
| Methanol / Ethanol | Protic, Polar | Moderate | Capable of hydrogen bonding with the nitrogen atoms of the pteridine ring. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | A powerful, polar aprotic solvent capable of dissolving a wide range of heterocyclic compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Similar to DMSO, DMF is an excellent solvent for many polar organic molecules. |
| Acetonitrile (ACN) | Aprotic, Polar | Low to Moderate | A common solvent in chromatography, but may have limited solvating power for this specific heterocycle. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Low | Unlikely to be a good solvent due to the polarity of the pteridine ring system. |
| Isopropanol / n-Butanol | Protic, Polar | Low to Moderate | Longer alkyl chains compared to methanol/ethanol may decrease solvating efficiency for the polar pteridine core. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a reliable, self-validating system for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
HPLC system with UV detector or a validated quantification method
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or formulation.
Key Degradation Pathways
Forced degradation studies are essential for elucidating potential degradation pathways.[6] Based on the structure of this compound, the following degradation mechanisms are plausible:
-
Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, to form 4-Hydroxypteridine. The rate of hydrolysis is often dependent on pH and temperature.[7]
-
Photodegradation: Pteridine rings can absorb UV light, leading to electronic excitation and subsequent degradation.[8] This can involve complex radical mechanisms or rearrangements. Photostability studies are necessary to determine the compound's lability to light.
-
Oxidation: The pteridine ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions.[9] This can lead to the formation of N-oxides or ring-opened products.
Caption: Plausible Degradation Pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10]
Objective: To identify potential degradation products and determine the intrinsic stability of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solution at a controlled temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the solution to a controlled light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines. A dark control sample should be run in parallel.
-
-
Incubation: Store the vials under their respective conditions for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Analytical Quantification: A Validated HPLC-UV Method
A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[11]
Sample HPLC Method Parameters
The following provides a starting point for method development, which must be optimized and validated for the specific application.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the analyte and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 minutes | A gradient elution is often necessary to separate the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | ~280 nm and ~320 nm (or PDA scan) | Pteridine systems typically have strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength. |
Field-Proven Insights and Data Interpretation
As a Senior Application Scientist, the raw data from these experiments is only the beginning. The true value lies in translating this data into actionable decisions.
-
For the Synthetic Chemist: Solubility data directly informs the choice of reaction and crystallization solvents. Poor solubility can lead to slow reaction kinetics and difficult purification. If solubility is low in common reaction solvents, consider using a high-solubility solvent like DMSO or DMF, or explore phase-transfer catalysis.
-
For the Analytical Chemist: The forced degradation study is the foundation for developing a stability-indicating method. The method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[12] This ensures that the assay accurately measures the amount of intact drug over time.
-
For the Formulation Scientist: Understanding the pH-solubility profile is critical for developing oral or parenteral dosage forms. If the compound is poorly water-soluble, techniques such as salt formation (if the pKa is suitable), co-solvents, or complexation may be necessary. The stability data dictates the required storage conditions (e.g., protection from light, refrigeration) and the selection of compatible excipients.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12288, 4-Chloropyridine. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420932, 4-Chloropiperidine. Retrieved from [Link]
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Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. Retrieved from [Link]
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MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry. Retrieved from [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Retrieved from [Link]
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Biondi, R., Ambrosio, G., De Pascali, F., Tritto, I., Capodicasa, E., Druhan, L. J., ... & Zweier, J. L. (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. Archives of biochemistry and biophysics, 520(1), 32–39. Retrieved from [Link]
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MDPI. (n.d.). Biosynthesis of Pteridines in Insects: A Review. Retrieved from [Link]
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ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Solubility of Things. (n.d.). Pterin. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Chloropyridine (CAS 626-61-9). Retrieved from [Link]
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Sharma, G., & Saini, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(5), 226-234. Retrieved from [Link]
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PubMed. (n.d.). The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642834, 4-Chloropyrimidine. Retrieved from [Link]
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PubMed. (2012). HPLC Analysis of Tetrahydrobiopterin and Its Pteridine Derivatives Using Sequential Electrochemical and Fluorimetric Detection: Application to Tetrahydrobiopterin Autoxidation and Chemical Oxidation. Retrieved from [Link]
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PubMed. (n.d.). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Retrieved from [Link]
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PubMed. (n.d.). Investigation of Transformation Pathways of Polyfluoroalkyl Substances during Chlorine Disinfection. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. Retrieved from [Link]
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MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
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ResearchGate. (2016). Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. Retrieved from [Link]
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MDPI. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 5′-Chlorospiro(benzo[d][2][13]dioxole-2,4′-[2][3][4]thiadiazin). Retrieved from [Link]
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PubMed. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Retrieved from [Link]
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Spectroscopic Characterization of Chloro-Substituted Nitrogen Heterocycles: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for chloro-substituted nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Due to the limited availability of experimental data for 4-chloropteridine, this document uses 2,4-diamino-6-chloropyrimidine as a closely related and well-characterized analogue to illustrate the principles of spectroscopic analysis. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both field-proven insights and a robust theoretical framework for the spectroscopic characterization of this important class of molecules.
Introduction: The Significance of Chloro-Substituted Heterocycles
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The introduction of a chlorine atom onto the heterocyclic ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of these chlorinated heterocycles is a critical step in the drug discovery and development pipeline.
This compound, the initial subject of this guide, represents a key pharmacophore. However, a comprehensive search of the scientific literature and spectral databases reveals a scarcity of publicly available experimental spectroscopic data for this specific compound. To provide a valuable and data-rich technical resource, we will pivot our focus to a structurally related and well-documented analogue: 2,4-diamino-6-chloropyrimidine . The pyrimidine ring is a core component of the pteridine system, and the analytical principles and experimental methodologies discussed herein are directly transferable to the study of this compound and other related N-heterocyclic systems.
This guide will provide a detailed examination of the NMR, IR, and MS data for 2,4-diamino-6-chloropyrimidine, offering expert interpretation and practical experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy of 2,4-Diamino-6-chloropyrimidine
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for 2,4-Diamino-6-chloropyrimidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.64 | Singlet | 2H | -NH₂ |
| 6.42 | Singlet | 2H | -NH₂ |
| 5.73 | Singlet | 1H | Ar-H |
Solvent: DMSO-d₆
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2,4-diamino-6-chloropyrimidine is characterized by its simplicity, which is consistent with its highly symmetrical structure.
-
Aromatic Proton (Ar-H): A singlet at 5.73 ppm is assigned to the lone proton on the pyrimidine ring. The singlet nature of this peak indicates that there are no adjacent protons to couple with.
-
Amino Protons (-NH₂): Two distinct singlets are observed at 6.64 and 6.42 ppm, each integrating to two protons. These correspond to the two amino groups at positions 2 and 4. The difference in their chemical shifts suggests that they are in slightly different chemical environments, which could be due to restricted rotation or different hydrogen bonding interactions in the DMSO solvent.
¹³C NMR Spectroscopy of 2,4-Diamino-6-chloropyrimidine
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 2,4-Diamino-6-chloropyrimidine
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C-NH₂ |
| 162.1 | C-NH₂ |
| 157.0 | C-Cl |
| 86.9 | C-H |
Solvent: Polysol[1]
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of 2,4-diamino-6-chloropyrimidine displays four distinct signals, corresponding to the four unique carbon atoms in the molecule.
-
Carbons attached to Amino Groups (C-NH₂): The downfield signals at 164.2 ppm and 162.1 ppm are assigned to the carbon atoms bearing the amino groups. The electronegative nitrogen atoms deshield these carbons, causing them to resonate at a lower field.
-
Carbon attached to Chlorine (C-Cl): The signal at 157.0 ppm is attributed to the carbon atom directly bonded to the chlorine atom. The electronegativity of chlorine also results in a downfield shift.
-
Carbon attached to Hydrogen (C-H): The most upfield signal at 86.9 ppm corresponds to the carbon atom bonded to the hydrogen atom.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of chloro-substituted nitrogen heterocycles.
Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for 2,4-Diamino-6-chloropyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino groups) |
| 1650-1600 | Strong | N-H bending (scissoring) |
| 1580-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1100-1000 | Medium | C-N stretching |
| 850-750 | Strong | C-Cl stretching |
Interpretation of the IR Spectrum:
The IR spectrum of 2,4-diamino-6-chloropyrimidine provides clear evidence for its key functional groups.
-
N-H Vibrations: The presence of the amino groups is confirmed by the strong, broad absorption in the 3400-3200 cm⁻¹ region, characteristic of N-H stretching vibrations. The broadening is due to hydrogen bonding. The strong band between 1650-1600 cm⁻¹ is attributed to the N-H scissoring (bending) vibration.
-
Aromatic Ring Vibrations: The absorptions in the 1580-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.
-
C-N and C-Cl Vibrations: The C-N stretching vibration appears in the 1100-1000 cm⁻¹ region. The strong absorption between 850-750 cm⁻¹ is indicative of the C-Cl stretching vibration.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis
Caption: A standard workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Table 4: Mass Spectrometry Data for 2,4-Diamino-6-chloropyrimidine
| m/z | Relative Intensity | Assignment |
| 144 | High | [M]⁺ (with ³⁵Cl) |
| 146 | Lower (approx. 1/3 of M⁺) | [M+2]⁺ (with ³⁷Cl) |
Interpretation of the Mass Spectrum:
The mass spectrum of 2,4-diamino-6-chloropyrimidine will exhibit a characteristic isotopic pattern due to the presence of chlorine.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 144, corresponding to the molecular weight of the compound with the more abundant ³⁵Cl isotope.
-
[M+2]⁺ Isotope Peak: A significant peak will be observed at m/z 146, which is two mass units higher than the molecular ion peak. This is the [M+2]⁺ peak and is due to the presence of the ³⁷Cl isotope. The relative intensity of the [M+2]⁺ peak will be approximately one-third that of the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Experimental Protocol for Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of non-volatile organic compounds.
Workflow for LC-MS Analysis
Caption: A general workflow for LC-MS analysis.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of chloro-substituted nitrogen heterocycles, using 2,4-diamino-6-chloropyrimidine as a representative example in the absence of readily available data for this compound. The principles of NMR, IR, and MS data interpretation, along with the provided experimental protocols, serve as a robust framework for researchers engaged in the synthesis and characterization of this important class of compounds. The detailed analysis of the spectroscopic data allows for the unambiguous confirmation of the molecular structure and the identification of key functional groups, which are essential for advancing drug discovery and development programs.
References
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PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][2]
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SpectraBase. (n.d.). 2,4-Diamino-6-chloropyrimidine. John Wiley & Sons, Inc. Retrieved January 21, 2026, from [Link][1]
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Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved January 21, 2026, from [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 21, 2026, from [Link][3]
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The Strategic Utility of 4-Chloropteridine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pteridine Scaffold and the Significance of 4-Chloro Substitution
The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of biological processes, serving as enzymatic cofactors and signaling molecules.[3] The inherent biological relevance of the pteridine core has made it a focal point for the development of therapeutic agents, with notable successes including the FDA-approved drugs Methotrexate and Pralatrexate for cancer therapy.[1]
This technical guide delves into the strategic importance and latent biological activities of a specific class of pteridine derivatives: those bearing a chlorine atom at the 4-position. While direct biological applications of 4-chloropteridine itself are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The electron-withdrawing nature of the pyrazine ring and the nitrogen atoms in the pyrimidine ring activates the C4-position for nucleophilic aromatic substitution (SNAr). This reactivity makes this compound a cornerstone for generating diverse libraries of 4-substituted pteridine analogs, enabling the exploration of a wide chemical space to identify potent and selective drug candidates.
This guide will explore the synthesis of this compound and its subsequent elaboration into derivatives with significant potential in oncology, virology, and kinase inhibition. We will dissect the mechanistic rationale behind their biological activities and provide detailed experimental protocols for their synthesis and evaluation.
The Synthetic Keystone: Preparation and Reactivity of this compound
The synthesis of the this compound core is a critical first step in accessing a diverse range of derivatives. A common and effective method involves the treatment of a corresponding 4-hydroxypteridine (or its tautomeric form, pteridin-4-one) with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Figure 1: General synthetic scheme for 4-substituted pteridines via a this compound intermediate.
The resulting this compound is a highly valuable intermediate due to the lability of the C4-chloro substituent. This chlorine atom acts as an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity allows for the systematic modification of the 4-position, a critical region for modulating the biological activity of pteridine-based compounds.
Experimental Protocol: General Procedure for Nucleophilic Substitution of this compound
This protocol provides a generalized method for the synthesis of 4-substituted pteridine derivatives from a this compound precursor.
Materials:
-
This compound derivative
-
Nucleophile (e.g., amine, alcohol, or thiol)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))
-
Reaction vessel with a magnetic stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Column chromatography supplies for purification
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the this compound derivative (1.0 equivalent).
-
Solvent Addition: Add the anhydrous aprotic solvent to dissolve the starting material.
-
Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). The optimal temperature will depend on the reactivity of the nucleophile and the this compound derivative.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-substituted pteridine derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activities of this compound Derivatives
The true therapeutic potential of the this compound scaffold is realized through the diverse biological activities of its downstream derivatives. The introduction of various functionalities at the 4-position allows for the fine-tuning of interactions with biological targets, leading to potent and selective inhibitors.
Anticancer Activity
The pteridine core is a well-established pharmacophore in oncology. The ability to readily diversify the 4-position of the pteridine ring system through a 4-chloro intermediate has led to the discovery of numerous potent anticancer agents. These derivatives often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases.
For instance, the introduction of anilino- and other amino-substituents at the 4-position can lead to compounds that mimic the binding of endogenous ligands to the ATP-binding pocket of kinases, thereby inhibiting their activity.
Table 1: Representative 4-Substituted Pteridine Derivatives with Anticancer Activity
| Compound Class | R-Group at C4 | Target(s) | Reported Activity |
| 4-Anilino-pteridines | Substituted anilines | EGFR, VEGFR, etc. | Potent inhibition of various cancer cell lines |
| 4-Aminoalkyl-pteridines | Aminoalkyl chains | DHFR, other enzymes | Antiproliferative effects |
| 4-(Heterocyclyl)amino-pteridines | Nitrogen-containing heterocycles | Multiple kinases | Broad-spectrum anticancer activity |
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The pteridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
The 4-position of the pteridine ring is often a key interaction point within the ATP-binding site of kinases. By introducing carefully selected substituents via a 4-chloro intermediate, it is possible to target specific kinases with high affinity and selectivity. For example, the introduction of a substituted aniline at the 4-position has been a successful strategy in developing inhibitors for receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Figure 2: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-anilino-pteridine derivative.
Antiviral Activity
The structural similarity of the pteridine nucleus to purines makes it an attractive scaffold for the development of antiviral agents. Pteridine derivatives can act as nucleoside mimics, interfering with viral replication by inhibiting viral polymerases or other essential enzymes. The ability to introduce diverse substituents at the 4-position via a 4-chloro intermediate allows for the optimization of antiviral activity against a range of viruses.
For example, the introduction of various amino and substituted amino groups at the 4-position can lead to compounds with activity against viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).
Conclusion and Future Perspectives
The this compound scaffold represents a strategically important platform in the field of medicinal chemistry. While not typically a biologically active endpoint itself, its role as a key synthetic intermediate is paramount. The ease of nucleophilic substitution at the 4-position provides a powerful tool for the generation of diverse libraries of pteridine derivatives. This chemical tractability has enabled the exploration of structure-activity relationships and the identification of potent and selective inhibitors for a range of therapeutic targets.
The continued exploration of novel nucleophiles for reaction with this compound, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new pteridine-based drug candidates with improved efficacy and safety profiles. The versatility of the this compound core ensures its enduring relevance in the ongoing quest for innovative therapeutics to address unmet medical needs in oncology, virology, and beyond.
References
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Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Accessed January 21, 2026. [Link]
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-
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-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Accessed January 21, 2026. [Link]
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The Fulcrum of Pteridine Chemistry: A Technical Guide to 4-Chloropteridine as a Strategic Intermediate
For researchers, medicinal chemists, and professionals in drug development, the pteridine scaffold represents a privileged structure, forming the core of essential cofactors like folic acid and biopterin, and appearing in numerous approved drugs.[1] The strategic functionalization of this bicyclic heterocycle is paramount for the development of novel therapeutics. Among the various tools available for this purpose, 4-chloropteridine stands out as a highly versatile and reactive intermediate. Its utility stems from the electron-deficient nature of the pteridine ring system, which activates the C4-position for nucleophilic aromatic substitution, making the chlorine atom an excellent leaving group.
This technical guide provides an in-depth exploration of this compound, from its synthesis and fundamental reactivity to its field-proven application in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comprehensive framework for leveraging this key intermediate in medicinal chemistry programs.
The Chemistry of Activation: Understanding this compound's Reactivity
The pteridine nucleus is composed of fused pyrimidine and pyrazine rings, both of which are electron-deficient π-systems due to the presence of four nitrogen atoms. This inherent electron deficiency is the cornerstone of this compound's reactivity. The nitrogen atoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, which significantly polarize the carbon-chlorine bond at the 4-position.
This effect is analogous to that seen in 4-chloropyridine, where the ring nitrogen activates the para-position towards nucleophilic attack.[1][2][3] The attack of a nucleophile at C4 of this compound proceeds via a Meisenheimer-like intermediate. The negative charge in this intermediate is effectively stabilized through delocalization onto the electronegative nitrogen atoms of the ring system. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride ion. This SNAr (Nucleophilic Aromatic Substitution) mechanism is the primary pathway through which this compound serves as a synthetic linchpin.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound
A visual representation of the SNAr mechanism.
Synthesis of the this compound Core
The most direct and reliable method for synthesizing this compound is through the chlorination of its corresponding hydroxyl precursor, pteridin-4(3H)-one (also known as lumazine). This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.
The mechanism involves the initial phosphorylation of the lactam oxygen of pteridin-4-one, converting the hydroxyl group into a good leaving group. Subsequent attack by a chloride ion leads to the formation of the desired this compound. Often, phosphorus pentachloride (PCl₅) is used as an additive to POCl₃ to enhance the chlorinating power of the reagent mixture.[4] The presence of a tertiary amine base, such as N,N-diethylaniline, is crucial to scavenge the HCl generated during the reaction and to facilitate the initial phosphorylation step.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pteridin-4(3H)-one
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Diethylaniline
-
Ice
-
Ammonium hydroxide (NH₄OH) solution, concentrated
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of pteridin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq) is prepared.
-
Addition of Base: N,N-Diethylaniline (1.2 eq) is added dropwise to the suspension with stirring. The addition should be controlled to manage any initial exotherm.
-
Heating: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using ethyl acetate/hexane as eluent).
-
Work-up - Quenching: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The resulting residue is then cautiously poured onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Neutralization: The acidic aqueous solution is neutralized to a pH of ~8-9 by the slow addition of concentrated ammonium hydroxide solution while keeping the mixture cool in an ice bath.
-
Extraction: The neutralized mixture is extracted three times with chloroform.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a solid.
Diagram 2: Workflow for the Synthesis of this compound
A step-by-step workflow for the laboratory synthesis of this compound.
Application in Medicinal Chemistry: Synthesis of Adenosine Kinase Inhibitors
The true value of this compound is realized in its application as a scaffold for building libraries of bioactive compounds. A pertinent example is the synthesis of 4-amino-substituted pteridines, which have been explored as potential inhibitors of adenosine kinase (AK).[5] AK is a therapeutic target for various conditions, including inflammation and epilepsy, as it regulates the levels of adenosine, a potent endogenous signaling molecule.
The synthesis of these target molecules hinges on the straightforward SNAr reaction between this compound and various primary or secondary amines. The choice of solvent and base is critical for driving the reaction to completion. A polar aprotic solvent like dimethylformamide (DMF) or a lower alcohol like isopropanol is typically used to ensure solubility of the reactants. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated without competing with the desired amine nucleophile.
Experimental Protocol: General Synthesis of 4-(Alkyl/Aryl)amino-pteridines
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, morpholine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Isopropanol or DMF
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol (or DMF) is added the desired amine (1.1 eq) followed by DIPEA (1.5 eq).
-
Heating: The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Extraction: The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the pure 4-substituted aminopteridine derivative.
Data Presentation: Synthesis of a Library of 4-Aminopteridine Derivatives
| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 4-Anilino-pteridine | 6 | 85 |
| 2 | Benzylamine | 4-(Benzylamino)-pteridine | 4 | 92 |
| 3 | Morpholine | 4-Morpholino-pteridine | 5 | 88 |
| 4 | 4-Fluoroaniline | 4-(4-Fluoroanilino)-pteridine | 8 | 79 |
| 5 | Cyclopropylamine | 4-(Cyclopropylamino)-pteridine | 4 | 90 |
Note: Reaction times and yields are representative and may vary based on the specific amine and reaction scale.
Diagram 3: Synthetic Route to 4-Aminopteridine Derivatives
The key SNAr step for diversifying the pteridine core.
Conclusion and Future Outlook
This compound is a quintessential synthetic intermediate in medicinal chemistry, offering a reliable and efficient entry point for the diversification of the pteridine scaffold. Its reactivity is well-understood and predicated on the fundamental principles of nucleophilic aromatic substitution on electron-deficient heterocycles. The robust protocols for its synthesis from pteridin-4-one and its subsequent conversion into libraries of 4-amino derivatives demonstrate its practical utility.
As drug discovery continues to explore chemical space for novel kinase inhibitors, antifolates, and modulators of other biological pathways, the strategic use of intermediates like this compound will remain critical. Its ability to serve as a platform for generating structural diversity ensures its continued relevance in the hands of medicinal chemists striving to develop the next generation of therapeutic agents.
References
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Ugarkar, B. G., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4165-8. [Link]
-
Hertog, H. J., et al. (1951). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 70(5), 371-378. [Link]
-
Rosowsky, A., et al. (2005). Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Journal of Medicinal Chemistry, 48(1), 234-42. [Link]
-
Montgomery, J. A., et al. (1979). Analogues of methotrexate. Journal of Medicinal Chemistry, 22(7), 862-8. [Link]
-
Wang, N., et al. (2020). Design, synthesis, and biological evaluation of 4,5-dihydro-[2][5][6]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors. European Journal of Medicinal Chemistry, 192, 112152. [Link]
-
Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 24(12), 1450-5. [Link]
-
Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
Knochel, P., et al. (2006). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 62(32), 7577-7587. [Link]
-
Rieple, A., et al. (2019). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 62(5), 2549-2569. [Link]
-
Dey, S. and Pal, C. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 105-112. [Link]
- Google Patents. (1994). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. ES2203361T3.
-
Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
- Piper, J. R. & Montgomery, J. A. (1978).
-
Hansen, M. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Gutiérrez-García, A., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 38(6), 1887-1936. [Link]
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- 5. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 4-Chloropteridine: Exploring a Novel Heterocyclic Scaffold
Abstract
Pteridine derivatives are a cornerstone in medicinal chemistry and drug development, forming the core of essential cofactors and a multitude of therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive theoretical and computational exploration of 4-chloropteridine, a halogenated derivative with significant potential for further chemical exploration. While direct experimental data on this compound is limited, this document leverages established principles of heterocyclic chemistry and cutting-edge computational methodologies to construct a robust predictive framework for its synthesis, reactivity, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the chemical space of pteridine-based compounds.
Introduction: The Pteridine Scaffold in Drug Discovery
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in nature and medicinal chemistry.[1] Its derivatives play crucial roles in various biological processes, including amino acid metabolism, nucleic acid synthesis, and neurotransmitter production.[1] The therapeutic potential of pteridine-based compounds is vast, with applications in anticancer and anti-inflammatory therapies.[2] The introduction of a chlorine atom at the 4-position of the pteridine core is anticipated to significantly modulate the molecule's electronic properties, reactivity, and biological activity, making this compound an intriguing target for theoretical and computational investigation.
Proposed Synthesis of this compound: A Chemist's Rationale
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound from pteridin-4-one.
This approach leverages the reactivity of pteridin-4-one with common chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction likely proceeds through the formation of a phosphate or chlorosulfite intermediate, which is subsequently displaced by a chloride ion to yield the desired this compound. The choice of reaction conditions, including solvent and temperature, would be critical to optimize the yield and minimize side reactions.
Theoretical and Computational Deep Dive into this compound
In the absence of extensive experimental data, computational chemistry provides a powerful lens through which to investigate the intrinsic properties of this compound. Density Functional Theory (DFT) is a particularly well-suited method for studying the electronic structure and reactivity of such heterocyclic systems.[6][7]
Computational Methodology: A Self-Validating Protocol
A robust computational protocol is essential for generating reliable and predictive data. The following workflow outlines a standard approach for the theoretical study of this compound:
Caption: A typical workflow for the computational analysis of this compound.
Experimental Protocol: Step-by-Step Computational Analysis
-
Structure Preparation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (ESP).
-
Reactivity Descriptor Calculation: To predict the reactivity of this compound, Fukui functions can be calculated. These descriptors help identify the most likely sites for nucleophilic and electrophilic attack.
Predicted Molecular Properties of this compound
Based on the computational workflow described above and drawing parallels from studies on related pteridine derivatives, we can predict the key molecular properties of this compound.
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound
| Parameter | Predicted Value | Rationale/Significance |
| Geometrical Parameters | ||
| C4-Cl Bond Length | ~1.75 Å | Typical for a C(sp²)-Cl bond. |
| C-N Bond Lengths | ~1.30 - 1.38 Å | Characteristic of aromatic heterocyclic systems. |
| Planarity | Near-planar | The fused ring system is expected to be largely planar. |
| Electronic Properties | ||
| HOMO Energy | ~ -7.0 eV | Influences the molecule's ability to donate electrons. |
| LUMO Energy | ~ -2.5 eV | Influences the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.5 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~ 2.5 D | The electronegative chlorine and nitrogen atoms will create a significant dipole moment. |
Reactivity Analysis: The Role of the Chloro-Substituent
The chlorine atom at the 4-position is expected to be the primary site for nucleophilic aromatic substitution (SNAr) reactions.[8] The electron-withdrawing nature of the pyrimidine and pyrazine rings, coupled with the inductive effect of the chlorine atom, will render the C4 carbon atom highly electrophilic.
Molecular Electrostatic Potential (ESP) Map: A calculated ESP map would likely show a region of positive electrostatic potential (blue) around the C4 carbon, indicating its susceptibility to nucleophilic attack. Conversely, regions of negative electrostatic potential (red) would be concentrated around the nitrogen atoms, highlighting their nucleophilic character.
Fukui Functions: Calculation of the Fukui function for nucleophilic attack (f+) would likely show a high value on the C4 carbon, further supporting its role as the primary electrophilic center.
Potential Applications in Drug Development
The predicted reactivity of this compound makes it a valuable intermediate for the synthesis of a diverse library of 4-substituted pteridine derivatives. By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), a wide range of functional groups can be introduced at the 4-position. This diversity-oriented synthesis approach is a powerful strategy in the search for new drug candidates.[3]
Caption: Use of this compound in diversity-oriented synthesis for drug discovery.
The resulting library of compounds could be screened against a variety of biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases. The pteridine scaffold is a known hinge-binding motif for many kinases, and modifications at the 4-position could lead to the discovery of potent and selective inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive theoretical and computational framework for understanding the properties and potential of this compound. While experimental validation is ultimately required, the predictive power of modern computational chemistry offers a robust starting point for the exploration of this novel heterocyclic compound. Future work should focus on the experimental synthesis and characterization of this compound, followed by the exploration of its reactivity and the biological evaluation of its derivatives. The insights gained from such studies will undoubtedly contribute to the expanding landscape of pteridine-based medicinal chemistry.
References
-
Suckling, C. J. (2013). The diversity-oriented synthesis of pteridines - achievements and potential for development. IUBMB Life, 65(4), 283-299. [Link]
- Elgemeie, G. H., & Abd El-Aal, A. A. (2003). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 5(5), 110-117.
- Perera, A., & Kasha, M. (1995). A DFT Study on the One-Electron Reduction/Oxidation of Biologically Relevant Pteridine Derivatives. Journal of the American Chemical Society, 117(4), 1183-1188.
-
Roberts, A. L., & Gschwend, P. M. (1994). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 28(8), 1437-1446. [Link]
-
Castaño, O., & Figuera, J. M. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 38(6), 1874-1915. [Link]
- Method for synthesizing 4-chloro-pyridine. (2013).
-
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2020). Molecules, 25(21), 5099. [Link]
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- 3. The diversity-oriented synthesis of pteridines - achievements and potential for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. A DFT Study on the One‐Electron Reduction/Oxidation of Biologically Relevant Pteridine Derivatives [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Purity of 4-Chloropteridine: A Technical Guide for Researchers
For the scientist embarking on research involving 4-Chloropteridine, a critical initial challenge arises: its general absence from commercial chemical catalogs. This guide addresses this gap by providing a comprehensive technical overview, not of procurement, but of the necessary synthesis, purification, and rigorous analytical characterization required to obtain this valuable research compound. As senior application scientists, we present a field-proven, logical approach to empower researchers in the successful preparation and validation of this compound.
The Synthetic Imperative: A Proposed Pathway to this compound
Given the lack of commercial suppliers, a reliable synthetic route is paramount. We propose a robust, two-step synthesis commencing from the more readily available precursor, 4,5-diaminopyrimidine. This is followed by a classical cyclization to form the pteridine core, and a subsequent chlorination to yield the target molecule.
Step 1: Synthesis of 4-Hydroxypteridine (Pterin-4-one)
The foundational step is the construction of the pteridine ring system. The Isay reaction, a well-established method for pteridine synthesis, provides a reliable route through the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. In this case, we utilize glyoxal.
Experimental Protocol: Synthesis of 4-Hydroxypteridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-diaminopyrimidine (1.0 eq.) in a mixture of water and a co-solvent such as ethanol to ensure solubility.
-
Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (1.1 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The 4-hydroxypteridine product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. Dry the product under vacuum to yield 4-hydroxypteridine.
Causality: The use of a slight excess of glyoxal ensures the complete consumption of the 4,5-diaminopyrimidine. The reflux conditions provide the necessary activation energy for the condensation and cyclization reactions to proceed efficiently.
Step 2: Chlorination of 4-Hydroxypteridine
With the 4-hydroxypteridine in hand, the next critical step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a standard transformation for hydroxy-substituted nitrogen heterocycles and is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend the synthesized 4-hydroxypteridine (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃). A high-boiling point inert solvent such as toluene can be used as a co-solvent if necessary.
-
Addition of a Base (Optional but Recommended): To facilitate the reaction, a tertiary amine base such as N,N-diethylaniline or triethylamine (1.2 eq.) can be added dropwise to the cooled reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
After completion, carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a separate large beaker. This is a highly exothermic reaction and should be done with extreme care.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Causality: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The addition of a tertiary amine base can help to scavenge the HCl generated during the reaction, preventing potential side reactions and promoting the desired chlorination.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following methods provide a comprehensive approach to validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of organic compounds. A well-developed HPLC method can separate the desired product from starting materials and any potential impurities.
Table 1: Representative HPLC Method for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve a small amount of the sample in a 50:50 mixture of Mobile Phase A and B. |
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons on the pteridine ring system. The exact chemical shifts and coupling constants will provide definitive structural information.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the this compound molecule, further confirming its structure.
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. For this compound (C₆H₃ClN₄), the expected monoisotopic mass is approximately 166.01 g/mol . The presence of the chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in a roughly 3:1 ratio), providing further confirmation of the structure.
Potential Impurities in the Synthesis of this compound
A thorough understanding of potential impurities is crucial for developing effective purification strategies and for interpreting analytical data. Based on the proposed synthetic route, the following impurities should be considered:
-
4,5-diaminopyrimidine: Unreacted starting material from the first step.
-
4-hydroxypteridine: Unreacted starting material from the second (chlorination) step.
-
Dichlorinated pteridines: Over-chlorination of the pteridine ring could lead to the formation of dichlorinated byproducts.
-
Polymeric materials: Pteridines can be prone to polymerization under harsh acidic conditions.
-
Residual Solvents: Solvents used in the synthesis and purification (e.g., ethanol, toluene, ethyl acetate, hexanes) may be present in the final product.
-
N,N-diethylaniline/Triethylamine: If used as a base in the chlorination step, it must be completely removed during work-up and purification.
Visualizing the Workflow and Chemical Structures
To provide a clear overview of the process and the key molecules involved, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Key chemical structures in the synthesis.
Conclusion
While this compound is not a commercially available reagent, its synthesis is achievable for a proficient organic chemist through a logical and well-established synthetic sequence. This guide provides a comprehensive framework for the preparation, purification, and rigorous analytical characterization of this compound. By understanding the causality behind the experimental choices and being aware of potential impurities, researchers can confidently produce high-purity this compound for their scientific investigations. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the integrity of the research that follows.
References
- Due to the lack of a specific published synthesis for this compound, this reference list provides sources for the analogous reactions and general principles described in this guide.
-
Isay Pteridine Synthesis:
-
Title: Über Pteridine
-
Source: Berichte der deutschen chemischen Gesellschaft, 1906, 39(1), 250-265.
-
URL:[Link]
-
-
Chlorination of Hydroxy-Nitrogen Heterocycles:
-
Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations
-
Source: Larock, R. C. (1999). Wiley-VCH. (This is a standard reference text for organic synthesis and provides numerous examples of such transformations).
-
URL: (A specific URL is not applicable for a textbook, but it is widely available through university libraries and booksellers).
-
-
Synthesis of 4,5-Diaminopyrimidines:
-
Title: The Pyrimidines
-
Source: Brown, D. J. (1962). In The Chemistry of Heterocyclic Compounds. Wiley. (This series is an authoritative source for the synthesis and reactions of heterocyclic compounds).
-
URL: (A specific URL is not applicable for this book series, but it is a standard reference in heterocyclic chemistry).
-
An In-depth Technical Guide on the Safe Handling of 4-Chloropteridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological properties of 4-Chloropteridine have not been fully investigated. All handling of this compound should be conducted with the utmost caution by qualified personnel, and a comprehensive risk assessment should be performed prior to commencing any experimental work. The information herein is synthesized from available data on structurally similar compounds and general principles of laboratory safety.
Introduction: The Scientific Context of this compound
This compound is a chlorinated heterocyclic compound featuring a pteridine core structure, which is comprised of fused pyrimidine and pyrazine rings. Pteridine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically important molecules, including folic acid and biopterin. The introduction of a chlorine atom at the 4-position of the pteridine ring system creates a reactive site that can be exploited for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of novel therapeutic agents. As with many novel research chemicals, a comprehensive safety profile for this compound is not yet established. Therefore, a cautious and well-informed approach to its handling is imperative. Some pteridines are known to be sensitive to oxygen, and this should be a consideration in its handling and storage.[1]
Hazard Identification and Risk Assessment
Due to the limited availability of specific safety data for this compound, a risk assessment must be based on data from structurally similar compounds and general knowledge of chlorinated heterocyclic compounds. A Safety Data Sheet (SDS) for the structural isomer, 4-Chloropyrido[3,4-d]pyrimidine, suggests that the compound may cause respiratory irritation.[2] Prolonged or repeated exposure may also lead to allergic reactions in sensitive individuals.[2]
Based on the general hazards associated with related compounds like 4-Chloropyridine hydrochloride, it is prudent to assume that this compound may be harmful if swallowed, and irritating to the eyes and skin.[3][4][5] In the absence of specific toxicological data, it is recommended to treat this compound as a substance with unknown but potentially significant health hazards.
Assumed Potential Hazards:
-
Acute oral toxicity.
-
Skin irritation and potential for allergic reactions.[2]
A thorough risk assessment should be conducted for any planned experimental procedure, considering the quantities being used, the nature of the manipulations (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
-
Ventilation: All work with this compound, especially the handling of the solid material, should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield may be necessary for procedures with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves should be worn at all times. Given the lack of specific glove compatibility data for this compound, it is advisable to consult manufacturer's guidelines for chlorinated heterocyclic compounds. Nitrile gloves may offer some protection, but breakthrough times should be carefully considered.
-
Lab Coat: A standard laboratory coat must be worn and kept buttoned.
-
Additional Protection: For larger quantities or procedures with a high risk of skin contact, additional protective clothing may be required.
-
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[3]
Safe Handling and Experimental Protocols
Adherence to good laboratory practices is crucial when working with compounds of unknown toxicity.
General Handling Practices
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Minimize the creation of dust when handling the solid.
-
Keep the container tightly closed when not in use.[3]
Weighing and Solution Preparation
-
Weighing: Weighing of the solid should be performed in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the dissolution is also carried out within a fume hood.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to ensure safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Protect from moisture.[2] Given that some pteridines are sensitive to oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) should be considered.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
Spill Management and Waste Disposal
Procedures for managing spills and disposing of waste must be established before beginning any work.
Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wear appropriate PPE as described in Section 3.2.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[3]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent.
Waste Disposal
-
All waste containing this compound, including unused material and contaminated items (e.g., pipette tips, gloves, absorbent materials), must be treated as hazardous waste.[6]
-
Collect waste in a designated, properly labeled, and sealed container.[6]
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Data Summary and Visualizations
Summary of Safety Recommendations
| Aspect | Guideline | Rationale |
| Primary Hazard | Unknown toxicological properties; treat as hazardous. | Lack of specific data necessitates a precautionary approach. |
| Engineering Controls | Chemical fume hood, eyewash station, safety shower. | Minimize inhalation exposure and provide emergency decontamination.[3] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | Prevent eye and skin contact.[3] |
| Storage | Cool, dry, well-ventilated, tightly sealed container.[3] Protect from moisture.[2] Consider inert atmosphere.[1] | Ensure stability and prevent accidental exposure. |
| Disposal | Treat as hazardous waste. Do not dispose of in regular trash or down the drain.[6] | Prevent environmental contamination and ensure regulatory compliance. |
Laboratory Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, emphasizing safety checkpoints.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
- TCI Chemicals. (2025, April 28). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
- Chem Service. (2016, February 25). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. (n.d.). 4-Chloropyridine Hydrochloride Safety Data Sheet.
- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET.
- Fisher Scientific. (2013, November 1). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 26). 4-CHLORO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from Rasayan Journal of Chemistry website.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Fisher Scientific. (2014, September 5). SAFETY DATA SHEET.
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-Chloro-2,2'-bipyridine: A Comprehensive Guide.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Capot Chemical. (2010, November 18). MSDS of 4-Chloropyrido[3,4-d]pyrimidine.
- University of Zurich. (n.d.). General instructions for working with pteridines.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Agilent Technologies, Inc. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet.
- ResearchGate. (2025, August 6). The polymerisation of 4-chloropyridine.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
Sources
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 4-Chloropteridine
Introduction and Scientific Context
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1] They are central to numerous biological processes, serving as cofactors and precursors in the synthesis of vital molecules like folic acid.[1] The functionalization of the pteridine core is a cornerstone of medicinal chemistry, enabling the development of novel therapeutics. 4-Chloropteridine is a critical synthetic intermediate; the chloro-substituent at the 4-position acts as a versatile leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.
This document provides a comprehensive protocol for the synthesis of this compound from its corresponding hydroxyl precursor, Pteridin-4-one (or its common tautomer, 4-hydroxypteridine). The described methodology is based on the well-established use of phosphorus oxychloride (POCl₃) for the chlorination of heteroaromatic hydroxyl compounds.[2] We will delve into the mechanistic rationale, safety imperatives, step-by-step execution, and characterization of the final product.
Reaction Principle and Mechanism
The conversion of a stable hydroxyl group on an aromatic ring into a chloro group requires the transformation of the hydroxyl into a better leaving group. Phosphorus oxychloride (POCl₃) is an effective reagent for this purpose.
Reaction Scheme:
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the carbonyl oxygen of the Pteridin-4-one tautomer on the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate. A subsequent attack by a chloride ion displaces the phosphate moiety, which is an excellent leaving group, yielding the desired this compound product. The presence of a tertiary amine base, such as N,N-dimethylaniline, is often used to scavenge the HCl generated during the reaction and to catalyze the process.
Safety Imperatives: Handling Phosphorus Oxychloride (POCl₃)
WARNING: Phosphorus oxychloride (POCl₃) is a highly toxic, corrosive, and water-reactive chemical. It can cause severe skin burns, eye damage, and is fatal if inhaled.[3][4] All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory:
-
Handling Precautions:
-
POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[5] Ensure all glassware is scrupulously dried before use.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Quenching of residual POCl₃ must be performed with extreme caution by slowly adding the reaction mixture to crushed ice. This procedure must be done in the back of the fume hood.
-
Experimental Protocol
This protocol details the conversion of Pteridin-4-one to this compound.
Materials and Equipment
| Reagent/Material | Formula | CAS Number | Notes |
| Pteridin-4-one | C₆H₄N₄O | 492-10-4 | Starting material, ensure it is dry. |
| Phosphorus Oxychloride | POCl₃ | 10025-87-3 | Reagent grade, handle with extreme care.[3] |
| N,N-Dimethylaniline | C₈H₁₁N | 121-69-7 | Anhydrous, acts as a base/catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, for extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | For drying organic layer. |
| Equipment | |||
| Round-bottom flask | 250 mL | Oven-dried. | |
| Reflux condenser | With a drying tube (CaCl₂ or Drierite). | ||
| Magnetic stirrer & hotplate | |||
| Dropping funnel | 100 mL | For slow addition of reagents. | |
| Buchner funnel & flask | For filtration. | ||
| Beaker | 1 L | For quenching. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add Pteridin-4-one (10.0 g, 67.5 mmol) and N,N-dimethylaniline (8.2 g, 8.5 mL, 67.5 mmol).
-
Addition of POCl₃: Add phosphorus oxychloride (52.0 g, 31.5 mL, 338 mmol) to the dropping funnel. Begin stirring the flask contents and slowly add the POCl₃ dropwise over 30-45 minutes. The reaction is exothermic, and a gentle reflux may be observed. Maintain control of the addition rate to prevent an excessive temperature increase.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if a suitable method is available.
-
Reaction Quenching (CRITICAL STEP):
-
Allow the reaction mixture to cool to room temperature.
-
In a large 1 L beaker placed in an ice bath within the fume hood, prepare approximately 400 g of crushed ice.
-
EXTREMELY SLOWLY AND CAREFULLY , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This will generate a significant amount of HCl gas. Do not add ice to the reaction mixture.
-
-
Neutralization and Extraction:
-
Once all the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[7] A suitable solvent system, such as ethanol/water or toluene, should be determined on a small scale. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.[8]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
References
- Sigma-Aldrich. (2025).
- International Labour Organization. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
- NOAA. (n.d.). phosphorus oxychloride - Report | CAMEO Chemicals.
- Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE.
- El-Malah, A. A., et al. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
- ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine - Eureka.
- Indian Chemical Society. (n.d.).
- Xu, Y. J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules.
- Forrest, H. S., et al. (1956). Conversion of 2-amino-4-hydroxypteridine to isoxanthopterin in D. Melanogaster. Science.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Taylor, E. C., et al. (1978). Pteridines. 43. A Facile Synthesis of 6-Chloropterin and 2,4-Diamino-6-chloropteridine. The Journal of Organic Chemistry.
- Naumann, P. T., et al. (2013). Purification, crystallization and preliminary crystallographic analysis of a 4-thiouridine synthetase-RNA complex. Acta Crystallographica Section F.
- Naumann, P. T., et al. (2013). Purification, crystallization and preliminary crystallographic analysis of a 4-thiouridine synthetase–RNA complex.
- Google Patents. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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Application Notes & Protocols: 4-Chloropteridine as a Versatile Building Block for Novel Drug Candidates
Abstract
The pteridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] 4-Chloropteridine serves as a highly valuable and reactive intermediate for the synthesis of diverse pteridine libraries. Its utility stems from the strategic placement of a chlorine atom at the C4 position, rendering the molecule susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound, detailed protocols for its application in synthesizing 4-substituted pteridine derivatives, and insights into its role in the drug discovery workflow.
Introduction: The Pteridine Scaffold in Medicinal Chemistry
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of immense biological significance. This scaffold is found in natural cofactors like folic acid and biopterin, which are essential for numerous metabolic processes.[3] In modern drug discovery, synthetic pteridine derivatives have been extensively investigated, leading to the development of targeted therapies, particularly in oncology. The planar, nitrogen-rich system is adept at forming key hydrogen bond interactions within the ATP-binding sites of various kinases, making it an ideal framework for designing inhibitors of enzymes like Aurora kinase, adenosine kinase, and epidermal growth factor receptor (EGFR).[1][4]
The generation of diverse libraries of candidate molecules is crucial, and this requires robust synthetic strategies. This compound emerges as a key building block, providing a reliable chemical handle for introducing a wide range of functional groups at a critical position for modulating target affinity and selectivity.
Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The primary reaction enabling the utility of this compound is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on saturated carbons (SN1/SN2), the SNAr mechanism is characteristic of electron-deficient aromatic systems.[5][6]
The Mechanistic Basis for Reactivity
The pteridine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. These atoms exert strong inductive (-I) and mesomeric (-M) effects, withdrawing electron density from the carbocyclic framework.[7][8] This withdrawal is particularly pronounced at the C4 position, rendering it highly electrophilic and susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step, addition-elimination mechanism:
-
Nucleophilic Addition: An electron-rich nucleophile (e.g., the lone pair of an amine) attacks the electrophilic C4 carbon. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][9] The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pteridine core.
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible.
The overall second-order nature of the reaction and the observed products are consistent with this SNAr mechanism.[8]
Caption: The SNAr mechanism for the amination of this compound.
Application Protocol: General Synthesis of 4-Amino-Pteridine Derivatives
This protocol describes a general method for the reaction of this compound with primary or secondary amines. Such reactions are foundational for creating scaffolds for kinase inhibitors.[1][10] The conditions can be optimized based on the nucleophilicity and steric bulk of the specific amine used.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Desired primary or secondary amine (1.1 - 2.0 equiv.)
-
Solvent: 2-Propanol (IPA), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Base (optional): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv.)
-
Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup reagents: Ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Solvent Addition: Add the chosen solvent (e.g., 2-Propanol) to create a suspension or solution with a typical concentration of 0.1-0.5 M.
-
Reagent Addition: Add the amine (1.1 equiv.). If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base like DIPEA (1.5 equiv.).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C).[11][12] Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid product has precipitated, it can be isolated by vacuum filtration. Wash the solid with cold solvent or water.
-
If the product is soluble, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 4-amino-pteridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Caption: The role of this compound in a typical drug discovery pathway.
The initial SNAr reaction creates a 4-amino-pteridine scaffold. Medicinal chemists then perform subsequent reactions on other positions of the pteridine ring or on the newly introduced side chain to explore the structure-activity relationship (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a powerful and efficient building block for the synthesis of diverse libraries of pteridine-based compounds. A thorough understanding of the underlying SNAr mechanism allows researchers to rationally select conditions to couple this versatile electrophile with a wide array of nucleophiles. The protocols and data presented herein provide a solid foundation for scientists in drug discovery to leverage this compound in the rational design and synthesis of next-generation therapeutic agents.
References
-
Majeed, H., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4165-8. [Link]
-
Scilit. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4165-4168. [Link]
-
Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
LookChem. (n.d.). Exploring 4-Chloropyridine Hydrochloride: Properties and Applications. LookChem. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]
-
Wikipedia. (2023). Nucleophilic substitution. Wikipedia. [Link]
-
El-Malah, A. A., et al. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 7(12), 136-148. [Link]
-
Panchal, V. R., & Vaghela, B. P. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry, 38(4), 822-839. [Link]
-
Wang, C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(21), 12795–12815. [Link]
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LibreTexts Chemistry. (2021). Mechanisms of Nucleophilic Substitution Reactions. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Perreira, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Koehler, B. (2019). Answer to "How can I synthesis Amine and Chlorine including fragment?". ResearchGate. [Link]
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Schwarzenbach, F. A., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 205-223. [Link]
-
Roberts, B. P. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2042-9. [Link]
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Introduction to 4-Chloropteridine and the Importance of its Analysis
An Application Guide to the Analytical Detection of 4-Chloropteridine
This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the foundational principles and step-by-step protocols for various analytical techniques. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
This compound is a heterocyclic compound belonging to the pteridine class, which are bicyclic structures composed of fused pyrimidine and pyrazine rings. Pteridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a chlorine atom at the 4-position of the pteridine ring imparts specific chemical properties that can influence its reactivity and potential as a synthetic intermediate.
Accurate and sensitive detection of this compound is crucial for several reasons:
-
Synthesis and Process Control: Monitoring the formation and purity of this compound during chemical synthesis is essential for optimizing reaction conditions and ensuring the quality of the final product.
-
Impurity Profiling: In pharmaceutical manufacturing, it is critical to identify and quantify any impurities, including starting materials or byproducts like this compound, to ensure the safety and efficacy of the active pharmaceutical ingredient (API).
-
Metabolic Studies: In drug metabolism studies, analytical methods are required to track the fate of pteridine-based drug candidates, which may involve the formation of chlorinated metabolites.
This guide will focus on the most pertinent analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic methods for structural confirmation will also be discussed.
Foundational Step: Sample Preparation
The goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and present it in a form compatible with the chosen analytical instrument.[1][2] The specific steps will vary depending on the sample type (e.g., reaction mixture, biological fluid, final product).
General Sample Preparation Protocol
-
Homogenization (for solid samples): For solid samples, it is crucial to create a uniform mixture to ensure that the portion taken for analysis is representative of the whole.[3] This can be achieved by grinding or milling the sample to a fine powder.[1][3]
-
Extraction: The next step is to separate the analyte from the sample matrix.[1]
-
Solid-Liquid Extraction: For solid samples, this typically involves suspending the homogenized sample in a suitable organic solvent (e.g., methanol, acetonitrile, dichloromethane) and using techniques like sonication or vortexing to facilitate the dissolution of this compound.
-
Liquid-Liquid Extraction (LLE): For liquid samples, LLE can be used to partition this compound from an aqueous phase into an immiscible organic solvent. The choice of solvent will depend on the polarity of this compound and the sample matrix.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for both cleanup and concentration.[4] A suitable SPE cartridge (e.g., reversed-phase C18, normal-phase silica) is chosen based on the properties of this compound. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.
-
-
Cleanup/Purification: This step is necessary to remove any substances that might interfere with the analysis.[1] SPE, as mentioned above, is a common cleanup technique.
-
Concentration: If the concentration of this compound in the sample is low, the extract may need to be concentrated.[1] This is often achieved by evaporating the solvent under a gentle stream of nitrogen.[4][5]
-
Reconstitution: The dried residue is then redissolved in a solvent that is compatible with the analytical instrument's mobile phase or injection system.[6]
Caption: General workflow for sample preparation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[7][8] A reversed-phase HPLC (RP-HPLC) method is generally well-suited for a moderately polar compound like this compound.[9]
Principle of Operation
In RP-HPLC, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column. Compounds in the sample separate based on their relative affinities for the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their detection and quantification.[9]
Detailed Protocol for HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[7][9]
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and resolution for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) | The organic modifier (acetonitrile) controls the retention, while the buffer maintains a consistent pH to ensure reproducible ionization and peak shape. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 60:40 Acetonitrile:Buffer). A gradient elution may be necessary to resolve impurities with different polarities. |
| Flow Rate | 1.0 mL/min[9][10] | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~240-260 nm | Based on the UV absorbance of similar heterocyclic compounds.[11] An initial UV scan of a standard solution is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL[9] | A typical injection volume. |
| Column Temperature | 30°C[11][12] | Maintaining a constant temperature ensures reproducible retention times. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Prepare the sample as described in Section 2, ensuring the final solvent is compatible with the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the calibration standards, followed by the samples.
-
Data Analysis: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8]
Principle of Operation
In GC, the sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium) carries the sample through the column.[5] Separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for identification.[13]
Detailed Protocol for GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Chromatographic and Spectrometric Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm x 0.25 µm)[14] | A general-purpose column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[5] | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250°C[5][14] | Ensures complete vaporization of the sample without thermal degradation. |
| Oven Program | Start at 100°C, ramp to 280°C at 10-20°C/min, hold for 5 min[9][14] | A starting point that should be optimized to achieve good separation of this compound from any impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | A typical mass range that will cover the molecular ion and fragments of this compound. |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum for structural elucidation. SIM mode offers higher sensitivity for quantifying known analytes. |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject a small volume (e.g., 1 µL) of the standard or sample into the GC-MS system.
-
Data Analysis:
-
Identification: The retention time of the peak in the total ion chromatogram (TIC) and the fragmentation pattern in the mass spectrum are used to identify this compound. Comparison with a reference standard and library matching can confirm the identity.
-
Quantification: For quantitative analysis, an internal standard is recommended. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Sources
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- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021) [mdpi.com]
Application Notes & Protocols: A Framework for Evaluating the Cellular Efficacy of 4-Chloropteridine
Introduction: The Pteridine Scaffold and the Inquiry into 4-Chloropteridine
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1] Naturally occurring pteridines, such as folic acid and biopterin, are vital enzymatic cofactors in the synthesis of nucleic acids, amino acids, and neurotransmitters.[2][3] This biological significance has inspired the development of a vast library of synthetic pteridine derivatives with diverse therapeutic applications, including the FDA-approved anticancer drugs Methotrexate and Pralatrexate, and the diuretic Triamterene.[4]
The biological activities of pteridine derivatives are extensive, with demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[4] Their mechanisms of action often involve the competitive inhibition of key enzymes. A classic example is the inhibition of dihydrofolate reductase (DHFR) by antifolates like Methotrexate, which disrupts DNA synthesis and cell division.[5] More recently, pteridine-based compounds have been developed as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 1 (PLK1), which are critical nodes in cancer cell signaling.[1][6]
This document addresses this compound, a specific derivative for which detailed biological activity data is not yet prevalent in public-domain literature. The introduction of a chloro-substituent onto the pteridine core invites a systematic investigation into its potential efficacy. This guide provides a comprehensive framework of cell-based assays to characterize the biological effects of this compound. We will proceed with a logical, tiered approach, beginning with broad assessments of cytotoxicity and moving toward more nuanced, mechanism-of-action studies. The protocols herein are designed to be robust and adaptable, providing researchers with the tools to rigorously evaluate the therapeutic potential of this novel compound.
Foundational Efficacy Screening: Is this compound Biologically Active?
The initial goal is to determine if this compound exerts any effect on cell viability and proliferation. A panel of relevant cancer cell lines should be selected, ideally representing different tissue origins (e.g., breast, lung, colon) and known genetic backgrounds (e.g., p53 status, EGFR expression levels).
Key Assay: Cell Viability (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The intensity of the color is directly proportional to the number of living cells.
Causality Behind Experimental Choices:
-
Dose-Response Curve: Testing a wide range of concentrations (e.g., from 1 nM to 100 µM) is crucial to determine the potency of the compound and calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).[7][8] This quantitative measure is the primary benchmark for a compound's efficacy.
-
Time-Course: An incubation period of 72 to 96 hours is standard for assessing antiproliferative effects, allowing for multiple cell doubling times.[8]
-
Controls: A vehicle control (e.g., DMSO at the highest concentration used for the compound) is essential to ensure the solvent itself is not causing toxicity. A positive control (e.g., a known anticancer drug like Doxorubicin or Methotrexate) validates the assay's performance.[7]
Experimental Protocol 2.1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare vehicle and positive controls.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls. Include "no-cell" blanks containing medium only. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the "no-cell" blank wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Sample IC50 Data Table
| Cell Line | Tissue Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | Experimental Value | 0.05 |
| A549 | Lung | Experimental Value | 0.1 |
| HCT116 | Colon | Experimental Value | 0.08 |
Tier 1 Mechanistic Assays: How Does this compound Inhibit Cell Growth?
If this compound demonstrates significant antiproliferative activity (e.g., IC50 < 10 µM), the next step is to investigate the underlying mechanism. The most common fates for cancer cells treated with an effective compound are apoptosis (programmed cell death) or cell cycle arrest.
Workflow for Mechanistic Evaluation
The following diagram illustrates a logical workflow for the initial mechanistic characterization of this compound following the foundational viability screen.
Caption: Workflow for initial mechanistic evaluation of this compound.
Apoptosis Induction Assay (Caspase-Glo 3/7)
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that execute the final stages of cell death. A luminogenic assay like Caspase-Glo provides a sensitive and specific measure of their activity.
Causality Behind Experimental Choices:
-
Time Point Selection: Apoptosis is a dynamic process. An early time point (e.g., 12-24 hours) is often optimal for detecting peak caspase activation, before widespread cell death and lysis occur.
-
Concentration: The compound should be tested at concentrations around its IC50 value (e.g., 1x, 2x, and 5x IC50) to observe a dose-dependent induction of apoptosis.
Experimental Protocol 3.2: Caspase 3/7 Activity Assay
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat with this compound at 1x, 2x, and 5x the predetermined IC50 value for 12, 24, and 48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control. A significant, dose-dependent increase in luminescence indicates apoptosis induction.
Cell Cycle Analysis via Flow Cytometry
Cell cycle arrest is another primary mechanism of action for anticancer agents. By staining DNA with a fluorescent dye like Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified using flow cytometry.
Causality Behind Experimental Choices:
-
Fixation: Ethanol fixation is critical as it permeabilizes the cells, allowing the PI dye to enter and bind stoichiometrically to DNA.
-
RNase Treatment: RNA must be digested with RNase to ensure that PI only stains DNA, preventing inaccurate measurements.
-
Time Point: A 24-48 hour treatment period is typically sufficient to observe significant shifts in cell cycle distribution.[9]
Experimental Protocol 3.3: Cell Cycle Analysis
-
Cell Seeding & Treatment: Seed cells in 6-well plates. After 24 hours, treat with vehicle or this compound (at IC50 concentration) for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70%. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Tier 2 Mechanistic Assays: Identifying the Molecular Target
Based on the known targets of pteridine derivatives, a logical next step is to investigate whether this compound functions as a DHFR or kinase inhibitor.[1][5]
Potential Signaling Pathways
Given the prevalence of pteridine derivatives as kinase inhibitors, a key pathway to investigate is the EGFR signaling cascade, which is frequently dysregulated in cancer.[6] Inhibition of EGFR can block downstream signaling through pathways like RAS/RAF/MEK/ERK, ultimately reducing cell proliferation and survival.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Western Blotting for Pathway Modulation
Western blotting can be used to assess the phosphorylation status of key signaling proteins. A decrease in the phosphorylated (active) form of a protein following treatment with this compound would suggest inhibition of an upstream kinase.
Causality Behind Experimental Choices:
-
Serum Starvation: Cells are often serum-starved before stimulation to reduce basal kinase activity, making the effects of ligand stimulation and subsequent inhibition more pronounced.
-
Ligand Stimulation: Stimulating cells with a growth factor like EGF is necessary to activate the EGFR pathway, providing a dynamic range to observe inhibition.
-
Antibody Selection: Using antibodies specific to both the total and phosphorylated forms of the target protein (e.g., total-EGFR and phospho-EGFR) is crucial for determining if the compound affects protein expression or just its activation state.[6]
Experimental Protocol 4.2: Western Blot Analysis of EGFR Pathway
-
Cell Culture & Treatment: Seed A549 cells (known to express EGFR) in 6-well plates. Once 70-80% confluent, serum-starve the cells overnight.
-
Inhibition and Stimulation: Pre-treat cells with this compound (at IC50) for 2 hours. Then, stimulate with 100 ng/mL EGF for 15 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensities for phosphorylated proteins in the treated samples to the EGF-stimulated control. A reduction in p-EGFR and p-ERK indicates pathway inhibition. Actin serves as a loading control.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterize the cellular efficacy of this compound. By progressing from broad phenotypic assays to specific mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would warrant further investigation, including:
-
In Vitro Enzyme Assays: Directly testing the inhibitory activity of this compound against purified DHFR or a panel of kinases.
-
Target Engagement Assays: Using techniques like cellular thermal shift assay (CETSA) to confirm that this compound binds to its putative target within the cell.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models.
The pteridine scaffold remains a fertile ground for drug discovery.[1] A rigorous and logical evaluation, as detailed in these protocols, is the critical first step in determining whether this compound can be developed into a promising therapeutic candidate.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of Pteridine Activity.
-
Mager, P. P., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews. [Link]
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Chauhan, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
- BenchChem. (2025). Pteridine ring system as a privileged scaffold in medicinal chemistry.
-
Pérez-Villanueva, J., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. [Link]
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International Journal of FMCG and Technology. (n.d.). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. [Link]
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Lin, J., et al. (n.d.). Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors. Bentham Science. [Link]
- BenchChem. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
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Tescione, L., et al. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central. [Link]
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- 9. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 4-Chloropteridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the investigational compound 4-Chloropteridine. Given the limited direct preclinical data on this compound, this document synthesizes information from related pteridine derivatives, such as methotrexate and novel pteridine-based kinase inhibitors, to propose a robust and scientifically-grounded framework for its in vivo evaluation.
Introduction: The Therapeutic Potential of this compound
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, which are integral to various biological processes.[1][2] Several pteridine derivatives have been successfully developed into therapeutic agents, most notably methotrexate, a dihydrofolate reductase (DHFR) inhibitor used in the treatment of cancer and autoimmune diseases.[1][2] More recently, novel pteridine derivatives have shown promise as potent and selective kinase inhibitors, a class of targeted therapies that has revolutionized oncology.[1][2]
This compound, as a member of this versatile chemical family, holds significant therapeutic potential. Its chlorine substitution may modulate its biological activity, offering a unique pharmacological profile. Based on the established activities of related compounds, the primary hypothesized mechanisms of action for this compound are:
-
Kinase Inhibition: Many pteridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
-
Dihydrofolate Reductase (DHFR) Inhibition: The structural similarity to methotrexate suggests that this compound could inhibit DHFR, thereby disrupting DNA synthesis and cell proliferation. This mechanism is particularly relevant for cancer and autoimmune disorders.
-
Anti-inflammatory Activity: Pteridines have been shown to possess anti-inflammatory properties, potentially through the modulation of cytokine production and immune cell function.[2]
This guide will provide detailed protocols for evaluating the in vivo efficacy and safety of this compound in relevant animal models, focusing on oncology and inflammation as primary therapeutic areas.
Preclinical Development Workflow for this compound
A structured preclinical development plan is crucial for the successful translation of a novel compound from the laboratory to the clinic. The following workflow is recommended for the in vivo investigation of this compound.
Caption: Preclinical development workflow for this compound.
Formulation and Administration of this compound for In Vivo Studies
The poor aqueous solubility of many kinase inhibitors and heterocyclic compounds presents a significant challenge for in vivo studies.[3][4] Proper formulation is critical to ensure adequate bioavailability and consistent drug exposure.
Solubility Assessment
Prior to in vivo studies, the solubility of this compound should be determined in a range of pharmaceutically acceptable vehicles. Pterin compounds are generally soluble in polar solvents, and their solubility can be influenced by pH.[5]
| Vehicle | Expected Solubility | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Baseline aqueous solubility. |
| 0.1 N HCl | Potentially higher | Pteridines can have increased solubility at acidic pH.[5] |
| 5% DMSO in PBS | Moderate | DMSO is a common co-solvent to increase solubility. |
| 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water | Potentially high | Cyclodextrins are used to encapsulate and solubilize hydrophobic drugs.[6] |
| 10% Solutol HS 15 in water | Potentially high | A non-ionic solubilizer for poorly water-soluble drugs. |
| Corn oil | Low to moderate | For potential oral gavage administration. |
Recommended Formulation Protocol
Based on the likely poor aqueous solubility of this compound, a formulation utilizing a solubilizing agent is recommended.
Protocol: Preparation of this compound in 20% HPBCD for Intraperitoneal (IP) Injection
-
Calculate the required amount of this compound and HPBCD based on the desired final concentration and volume.
-
In a sterile container, dissolve the HPBCD in sterile water for injection by vortexing or stirring. Gentle heating (up to 40°C) may be applied to aid dissolution.
-
Once the HPBCD is fully dissolved, add the powdered this compound to the solution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear and free of visible particles.
-
Adjust the final volume with sterile water for injection if necessary.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C, protected from light. Stability of the formulation should be assessed prior to long-term use.
Routes of Administration
The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.
| Route | Advantages | Disadvantages | Recommended Use |
| Intraperitoneal (IP) | Bypasses first-pass metabolism, relatively easy to perform. | Potential for local irritation, less clinically relevant than oral. | Initial efficacy and toxicity studies. |
| Oral (PO) | Clinically relevant route, convenient for chronic dosing. | Subject to first-pass metabolism, bioavailability can be variable. | Later-stage efficacy and pharmacokinetic studies. |
| Intravenous (IV) | 100% bioavailability, precise dose delivery. | Technically more challenging, potential for rapid clearance. | Pharmacokinetic and biodistribution studies. |
In Vivo Toxicity Assessment of this compound
A thorough evaluation of the toxicity profile of this compound is essential before proceeding to efficacy studies.
Acute Toxicity Study
An acute toxicity study provides an initial assessment of the compound's safety and helps determine the maximum tolerated dose (MTD).
Protocol: Acute Toxicity Study in Mice
-
Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females per group (n=5/sex/group).
-
Administer single doses of this compound via the intended clinical route (e.g., IP or PO) at escalating dose levels (e.g., 10, 30, 100, 300, 1000 mg/kg). A vehicle control group should be included.
-
Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and mortality at regular intervals for 14 days.[7][8]
-
Record body weights at baseline and at specified time points.
-
At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis from the highest dose group and the control group.
-
Determine the LD50 (lethal dose for 50% of animals) if applicable, and the MTD, defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Sub-chronic Toxicity Study
A sub-chronic toxicity study evaluates the effects of repeated dosing over a longer period, which is more representative of a therapeutic regimen.
Protocol: 28-Day Sub-chronic Toxicity Study in Rats
-
Use healthy young adult rats (e.g., Sprague-Dawley), with an equal number of males and females per group (n=10/sex/group).
-
Administer this compound daily for 28 days at three dose levels (low, medium, and high), selected based on the acute toxicity data. A vehicle control group is also required.
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
Perform hematology and clinical chemistry analysis on blood samples collected at the end of the study.
-
At necropsy, record organ weights and perform a comprehensive histopathological examination of all major organs.
In Vivo Efficacy Models for this compound
Based on the hypothesized mechanisms of action, the following animal models are recommended to evaluate the efficacy of this compound.
Oncology: Human Tumor Xenograft Model
This model is the gold standard for evaluating the anti-cancer activity of novel compounds in vivo.[9]
Caption: Workflow for a human tumor xenograft study.
Protocol: Subcutaneous Xenograft Study in Nude Mice
-
Select a human cancer cell line with a relevant molecular profile (e.g., a cell line known to be sensitive to kinase inhibitors or antifolates).
-
Inject 1-5 x 10^6 tumor cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control
-
This compound (at two or three dose levels, based on MTD)
-
Positive control (a standard-of-care agent for the selected cell line)
-
-
Administer the treatments daily (or as determined by pharmacokinetic data) via the chosen route (e.g., IP or PO).
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Western blotting for phosphorylated kinases).
Inflammation: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Administer this compound (at three dose levels) or a positive control (e.g., indomethacin) orally or intraperitoneally one hour before inducing inflammation. A vehicle control group is also included.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated as: % Inhibition = (1 - (Vt / Vc)) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential to understand the relationship between drug exposure and its pharmacological effect.
Pharmacokinetic (PK) Study
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Single-Dose PK Study in Mice
-
Administer a single dose of this compound to mice via the intended therapeutic route (e.g., PO or IP) and also via IV for bioavailability determination.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t½)
-
Bioavailability (F%)
-
Pharmacodynamic (PD) Study
A PD study measures the effect of this compound on its biological target in vivo.
Protocol: PD Study in Tumor-Bearing Mice
-
Establish tumors in mice as described in the xenograft protocol.
-
Administer a single dose of this compound.
-
At various time points post-dose, harvest tumors and relevant tissues.
-
Analyze the levels of target engagement biomarkers. For example, if this compound is a kinase inhibitor, measure the phosphorylation status of the target kinase and its downstream substrates using Western blotting or immunohistochemistry.
-
Correlate the changes in biomarker levels with the plasma concentrations of this compound determined in the PK study.
Data Interpretation and Future Directions
The data generated from these in vivo studies will provide a comprehensive preclinical profile of this compound.
-
Favorable Outcome: If this compound demonstrates significant efficacy in a relevant animal model with an acceptable safety margin, further IND-enabling studies would be warranted. This would include more extensive toxicology studies in a second species (e.g., dog or non-human primate) and process development for drug manufacturing.
-
Unfavorable Outcome: If this compound shows limited efficacy or significant toxicity, the project may be terminated or medicinal chemistry efforts may be initiated to synthesize and screen new analogs with improved properties.
By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the in vivo potential of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-127.
- Jain, A. K., et al. (2011). A review on: toxicity studies in animals. World Journal of Pharmaceutical Research, 12(4), 176-194.
- Li, P., et al. (2013). Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats. Food and Chemical Toxicology, 58, 183-191.
- Mandhair, H. K., & Singh, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(17), 4367.
- Patel, M., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Oriental Journal of Chemistry, 38(4).
- Pavan, B., et al. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 9(1).
- Rashid, O. M., & Takabe, K. (2015). Animal models for exploring the pharmacokinetics of breast cancer therapies. Expert Opinion on Drug Metabolism & Toxicology, 11(2), 221-230.
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Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from [Link]
- Shukla, S., et al. (2020). SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia. Leukemia, 34(5), 1335-1345.
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Solubility of Things. (n.d.). Pterin. Retrieved from [Link]
- Teva Canada Limited. (2020).
- van der Veldt, A. A., et al. (2017). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 9(4), 47.
- Vera-Martínez, V., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461-516.
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Streamlining Drug Discovery with Click Chemistry on the 4-Chloropteridine Scaffold
Introduction: The Pteridine Scaffold and the Power of Click Chemistry
The pteridine ring system is a privileged scaffold in medicinal chemistry and chemical biology. As a core component of folic acid and biopterin, it is integral to numerous essential biological processes. This inherent biological relevance makes pteridine derivatives highly attractive starting points for the development of novel therapeutics, particularly in oncology and immunology. However, the functionalization of the pteridine core to build diverse compound libraries can be challenging using traditional synthetic methods.
This is where "click chemistry" provides a transformative solution. Coined by K. B. Sharpless, click chemistry refers to a class of reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[1][2] These reactions proceed under mild, often aqueous conditions, making them ideal for complex molecule synthesis and bioconjugation.[3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole linker.[][5]
This guide provides a comprehensive overview and detailed protocols for leveraging click chemistry to functionalize 4-chloropteridine derivatives. By converting the reactive 4-chloro position into a versatile azide handle, we unlock the potential to rapidly "click" on a vast array of molecular fragments, accelerating the discovery of new lead compounds. We will cover the synthesis of the key 4-azidopteridine intermediate and provide detailed protocols for both the classic copper-catalyzed (CuAAC) and the biocompatible strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
The Gateway Intermediate: Synthesis of 4-Azidopteridine
The strategic conversion of the commercially available this compound to 4-azidopteridine is the crucial first step. The chloro group at the C4 position of the pteridine ring is susceptible to nucleophilic substitution, making this transformation efficient.[6] Sodium azide serves as the azide source in a straightforward substitution reaction.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is the solvent of choice due to its high polarity, which facilitates the dissolution of both the heterocyclic starting material and the inorganic sodium azide salt. Its high boiling point also allows for heating to drive the reaction to completion.
-
Temperature: Moderate heating (e.g., 60-80 °C) is typically required to overcome the activation energy for the nucleophilic aromatic substitution. The exact temperature should be optimized based on the specific substituents on the pteridine ring.
-
Safety: Organic azides can be explosive, particularly low-molecular-weight compounds. While the 4-azidopteridine intermediate is generally stable under the described conditions, it is imperative to handle it with care. Avoid excessive heat, shock, or friction. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Azidopteridine
Materials:
-
This compound derivative (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-azidopteridine product.
-
Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 4-azidopteridine.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful substitution is often indicated by the disappearance of the starting material's NMR signals and the appearance of new, shifted signals for the pteridine core. A key indicator in IR spectroscopy is the appearance of a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretch.
Core Application: Azide-Alkyne Click Chemistry
With the 4-azidopteridine "gateway" intermediate in hand, we can now explore the click reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring with exceptional regioselectivity.[2][7] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[8]
Mechanism Rationale: The catalytic cycle involves the formation of a copper(I) acetylide intermediate.[5][9] This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing ring before undergoing reductive elimination to furnish the triazole product and regenerate the Cu(I) catalyst.[][5] This catalyzed pathway has a much lower activation energy than the uncatalyzed thermal reaction, allowing it to proceed rapidly at room temperature.[2] The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can further accelerate the reaction and protect biomolecules from damage by reactive oxygen species that may be generated.[8]
Protocol 2: General Procedure for CuAAC with 4-Azidopteridine
Materials:
-
4-Azidopteridine derivative (1.0 eq)
-
Terminal alkyne derivative (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or THF)
-
Stirring vessel
Procedure:
-
In a vial, dissolve the 4-azidopteridine (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate small vial, prepare fresh solutions of copper(II) sulfate (e.g., 1 M in H₂O) and sodium ascorbate (e.g., 2 M in H₂O).
-
To the stirring solution of azide and alkyne, add the sodium ascorbate solution (0.2 eq) first, followed by the copper(II) sulfate solution (0.1 eq). A color change (often to yellow or green) may be observed.
-
Allow the reaction to stir at room temperature for 2-12 hours. The reaction is typically complete within this timeframe, which can be confirmed by TLC or LC-MS.
-
Upon completion, the product may precipitate out of solution and can be collected by filtration. Alternatively, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting pteridine-triazole conjugate by column chromatography or recrystallization.
-
Characterization: Confirm the structure via NMR and MS. In ¹H NMR, a new singlet peak between δ 7.5-8.5 ppm is characteristic of the triazole proton. High-resolution mass spectrometry should confirm the expected molecular weight of the conjugate.[10]
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst Loading | 1 mol% Cu(I) | 5 mol% Cu(I) | 10 mol% Cu(I) | Higher loading can increase reaction rate but may complicate purification. 1-5 mol% is often sufficient.[11] |
| Solvent | tBuOH/H₂O | DMF | THF | tBuOH/H₂O is excellent for many substrates. DMF is useful for less soluble reactants. |
| Temperature | Room Temp | 40 °C | 60 °C | Most CuAAC reactions proceed efficiently at room temperature. Heating may be required for sterically hindered substrates.[12] |
| Ligand | None | THPTA | TBTA | Ligands can accelerate the reaction and improve yields, especially in dilute solutions or with sensitive substrates. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems or with copper-sensitive molecules, a metal-free alternative is essential. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) fulfills this need.[] This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The significant ring strain is released during the [3+2] cycloaddition with an azide, providing the driving force for the reaction to proceed rapidly without a catalyst.[14][15]
Advantages of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and bioconjugation.[16]
-
Simplicity: No catalyst, ligand, or reducing agent is required, simplifying the reaction setup and purification.
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not react with biological functional groups, ensuring high specificity.[]
Protocol 3: General Procedure for SPAAC with 4-Azidopteridine
Materials:
-
4-Azidopteridine derivative (1.0 eq)
-
Cyclooctyne derivative (e.g., DBCO, BCN) (1.0 - 1.2 eq)
-
Biocompatible solvent (e.g., PBS/DMSO, Methanol, Acetonitrile)
-
Stirring vessel
Procedure:
-
Dissolve the 4-azidopteridine derivative (1.0 eq) in the chosen solvent. If using a biological buffer like PBS, a co-solvent such as DMSO may be needed to ensure solubility.
-
Add the cyclooctyne derivative (1.1 eq) to the solution.
-
Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used (e.g., DBCO reacts faster than BCN).
-
Monitor the reaction by LC-MS.
-
Upon completion, the work-up is often straightforward. The solvent can be removed under reduced pressure.
-
Purify the product by HPLC or column chromatography to remove any unreacted starting materials.
-
Characterization: Confirm the final structure by NMR and MS. Unlike CuAAC, SPAAC produces a mixture of regioisomers, which may result in a more complex NMR spectrum. Mass spectrometry is crucial for confirming the formation of the desired product.
Applications in Drug Discovery and Chemical Biology
The ability to rapidly and efficiently conjugate diverse molecular fragments to the pteridine core using click chemistry is a powerful tool for drug discovery.[17][18]
-
Lead Generation: Large libraries of pteridine-triazole derivatives can be synthesized in parallel and screened for biological activity against various targets.[19]
-
Structure-Activity Relationship (SAR) Studies: The triazole linker is stable and often considered an inert, bioisosteric replacement for an amide bond, allowing for systematic exploration of SAR by varying the "clicked-on" fragment.[20]
-
Bioconjugation: Using SPAAC, pteridine-based molecules can be attached to proteins, nucleic acids, or other biomolecules to create targeted drug delivery systems or biological probes for imaging and diagnostics.[3][21]
Conclusion
The combination of the this compound scaffold with azide-alkyne click chemistry provides an exceptionally robust and versatile platform for modern medicinal chemistry. The conversion to a 4-azidopteridine intermediate opens a gateway to nearly limitless functionalization possibilities through both copper-catalyzed and strain-promoted pathways. The protocols outlined in this guide offer a reliable foundation for researchers to generate novel pteridine conjugates, accelerating the path from initial concept to the discovery of new bioactive molecules.
References
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Optimized CuAAC reaction set‐up. ResearchGate. Available at: [Link]
-
Optimization of CuAAC reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of the conditions for CuAAC reaction. ResearchGate. Available at: [Link]
-
Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. Available at: [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Link. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]
-
Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]
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Applications of click chemistry in drug discovery. Slideshare. Available at: [Link]
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Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. National Center for Biotechnology Information. Available at: [Link]
-
The Use of Click Chemistry in Drug Development Applications. ResearchGate. Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information. Available at: [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. Available at: [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. National Center for Biotechnology Information. Available at: [Link]
-
4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Semantic Scholar. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
CT-ADDUCTS OF PTERIDINES AND 3-DEAZAPTERIDINES, STRUCTURE AND REACTIVITY. WUR eDepot. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]
-
Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19. National Center for Biotechnology Information. Available at: [Link]
-
Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PubMed. Available at: [Link]
-
Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of New Triazole Ligand with Some Transition Metals. ResearchGate. Available at: [Link]
-
Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. National Center for Biotechnology Information. Available at: [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. National Center for Biotechnology Information. Available at: [Link]
-
How can I work up sodium azide-containing-organic mixtures without resorting to an aqueous work up? ResearchGate. Available at: [Link]
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Application Notes and Protocols: Bioconjugation Techniques for Labeling with 4-Chloropteridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Novel Functionality with a Fluorescent Pteridine Scaffold
In the dynamic landscape of bioconjugation, the quest for novel reagents that offer unique reactivity and reporting capabilities is paramount. Pteridine derivatives, a class of heterocyclic compounds, are emerging as valuable tools in chemical biology due to their intrinsic fluorescence and biocompatibility.[1] This application note introduces 4-Chloropteridine as a promising reagent for the selective labeling of biomolecules, particularly proteins, through a thiol-reactive mechanism. The inherent fluorescence of the pteridine core provides a direct method for the detection and quantification of labeled species, making it an attractive alternative to conventional fluorophores.[2]
This guide provides a comprehensive overview of the chemical principles underpinning the use of this compound in bioconjugation, detailed protocols for protein labeling, and methods for the characterization of the resulting conjugates. As a Senior Application Scientist, the aim is to not only provide a step-by-step methodology but also to impart a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible results.
The Chemistry of this compound: A Thiol-Selective Reaction
The primary mechanism for the bioconjugation of this compound to proteins is through the selective modification of cysteine residues. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the thiol group of a cysteine residue attacks the electron-deficient C4 position of the pteridine ring, displacing the chloride leaving group.
The reactivity of this compound is rooted in the electronic properties of the pteridine ring system. The two nitrogen atoms in the pyrimidine ring and the two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, which polarize the carbon-chlorine bond at the C4 position, making it susceptible to nucleophilic attack.[3]
Selectivity for Thiols
In a complex biological milieu containing various nucleophilic functional groups (e.g., amines, hydroxyls), achieving selectivity is crucial. The bioconjugation with this compound demonstrates a high degree of selectivity for thiol groups (from cysteine) over amine groups (from lysine or the N-terminus) under physiological pH conditions. This selectivity is attributed to the superior nucleophilicity of the thiolate anion (R-S⁻) compared to the neutral amine (R-NH₂).[4] The pKa of the thiol group in cysteine is typically in the range of 8-9. At a pH around 7-7.5, a significant portion of the cysteine residues will be in the highly reactive thiolate form, while the majority of lysine residues (pKa ~10.5) will be in their protonated, non-nucleophilic ammonium form.
The Influence of pH on Reaction Kinetics
The rate of the labeling reaction is highly dependent on the pH of the reaction buffer. As the pH increases towards the pKa of the cysteine thiol, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate.[5][6] However, at very high pH values, the risk of side reactions, such as the hydrolysis of this compound and the reaction with other nucleophiles like the deprotonated amine of lysine, also increases. Therefore, a careful optimization of the reaction pH is necessary to achieve a balance between efficient labeling and high selectivity. A pH range of 7.0 to 8.5 is generally recommended as a starting point for optimization.
Visualizing the Mechanism and Workflow
To better illustrate the underlying chemical principles and the experimental process, the following diagrams have been generated.
Caption: Nucleophilic Aromatic Substitution Mechanism.
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- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Reactivity of the thiol group in human and bovine albumin at pH 3--9, as measured by exchange with 2,2'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloropteridine Synthesis
Welcome to the technical support center for the synthesis of 4-Chloropteridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and improve the yield and purity of your this compound synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. This guide is structured to address the two primary stages of the synthesis: the formation of the pteridine core, specifically Pteridin-4(3H)-one, and the subsequent chlorination to yield the final product.
Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Pteridin-4(3H)-one (4-Hydroxypteridine)
The formation of the pteridine core is a critical first step. Pteridin-4(3H)-one is a key intermediate, and its purity directly impacts the success of the subsequent chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Pteridin-4(3H)-one?
A1: Pteridin-4(3H)-one and its derivatives are typically synthesized through the condensation of a pyrimidine precursor with a 1,2-dicarbonyl compound or an equivalent. A common method involves the reaction of 3-aminopyrazine-2-carboxamide with an orthoester.[1] Another approach is the reaction of 5,6-diaminopyrimidin-4(3H)-one with glyoxal.[1] A different strategy involves the synthesis of 2,4(1H, 3H)-pteridinedione (lumazine) or 4(3H)-pteridinone, followed by ring cleavage and reclosure to obtain the desired pteridine.[2]
Q2: What are the critical parameters to control during the synthesis of Pteridin-4(3H)-one?
A2: The key parameters to control are:
-
pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. For condensations involving amino pyrimidines, maintaining the correct pH is crucial for the cyclization step.
-
Temperature: The reaction temperature should be carefully controlled to avoid decomposition of starting materials and products.
-
Purity of Starting Materials: The purity of the starting materials, such as 3-aminopyrazine-2-carboxamide, is essential for achieving a high yield and purity of the final product.
Troubleshooting Guide: Pteridin-4(3H)-one Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Increase reaction time or temperature if necessary, but be cautious of decomposition. |
| Side reactions. | - Adjust the pH of the reaction mixture. - Ensure the purity of starting materials. | |
| Poor solubility of starting materials. | - Choose an appropriate solvent system that dissolves the starting materials. | |
| Difficulty in Purification | Product is insoluble. | - Pteridin-4(3H)-one may be poorly soluble in common organic solvents. Recrystallization from a suitable solvent like ethanol, N,N-dimethylformamide, or aqueous solutions may be effective.[3] |
| Presence of colored impurities. | - Treat the crude product with activated carbon (Norit) during recrystallization to remove colored impurities.[3] |
Experimental Protocol: Synthesis of Pteridin-4(3H)-one from 4-amino-2-ethoxymethyl-pteridine
This protocol is based on a procedure for preparing Pteridin-4(3H)-one by hydrolysis.[3]
Materials:
-
4-amino-2-(ethoxymethyl)pteridine
-
5% Sodium hydroxide solution
-
Acetic acid
-
Chloroform
-
Sodium sulfate
-
Ethanol
-
Activated carbon (Norit)
Procedure:
-
Dissolve 30.0 g (0.146 mole) of 4-amino-2-(ethoxymethyl)pteridine in 800 ml of 5% sodium hydroxide solution.
-
Slowly heat the solution to 75°C and maintain this temperature for 2 hours.
-
After cooling, acidify the solution with acetic acid to a pH of 6.
-
Extract the product with chloroform.
-
Dry the combined organic extracts over sodium sulfate.
-
Concentrate the solution to dryness under reduced pressure.
-
Recrystallize the solid residue from ethanol in the presence of activated carbon.
Expected Yield: Approximately 65%.[3]
Part 2: Chlorination of Pteridin-4(3H)-one to this compound
This step involves the conversion of the 4-hydroxy group to a chloro group, which is often the most challenging part of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended chlorinating agents for this conversion?
A1: For the chlorination of a hydroxyl group on a heterocyclic ring like pteridine, strong chlorinating agents are required. Commonly used reagents for similar transformations include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).[4] The choice of reagent can affect the reaction conditions and the byproduct profile.
Q2: Why does my reaction mixture turn dark or form a tar-like substance?
A2: The formation of dark colors or tars is a common issue in chlorination reactions of nitrogen-containing heterocycles.[4][5] This is often due to side reactions, such as polymerization or decomposition of the starting material or product under the harsh reaction conditions. Using a solvent like dichloromethane or chlorobenzene may help to mitigate this.[4]
Troubleshooting Guide: Chlorination of Pteridin-4(3H)-one
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure strictly anhydrous conditions, as chlorinating agents react violently with water. - Increase the equivalents of the chlorinating agent. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Product decomposition. | - this compound may be unstable at high temperatures. Consider running the reaction at a lower temperature for a longer duration. - The product may be sensitive to moisture and air. Work-up should be performed quickly, and the product should be stored under an inert atmosphere. 4-chloropyridine, a related compound, is known to be rapidly decomposed by water.[6] | |
| Coking or polymerization. | - The reaction mixture turning into a black, oily substance is a sign of decomposition.[4] Using a co-solvent like dichloromethane or adding a tertiary amine base such as triethylamine or pyridine might help to scavenge the generated HCl and reduce side reactions.[7] | |
| Difficult Purification | Product is a dark oil or solid. | - The crude product may be a dark brown or black solid.[4] Purification can be attempted by column chromatography on silica gel using a non-polar eluent system. - Recrystallization from a non-polar solvent may also be effective. |
| Product hydrolyzes back to the starting material. | - Avoid using protic solvents (water, alcohols) during work-up and purification.[6] Use aprotic solvents like dichloromethane, ethyl acetate, or hexanes. |
Experimental Protocol: Chlorination of Pteridin-4(3H)-one
This is a general protocol based on common chlorination procedures for N-heterocycles. Optimization will be required.
Materials:
-
Pteridin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (anhydrous)
-
Triethylamine (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add Pteridin-4(3H)-one (1 equivalent).
-
Add anhydrous dichloromethane to form a slurry.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (2-3 equivalents) dropwise.
-
After the addition of POCl₃, slowly add anhydrous triethylamine (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 3: Analysis and Characterization
Accurate analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: What HPLC conditions are suitable for analyzing this compound?
Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring. | A single major peak for the purified product. Retention time will be different from the starting material. |
| ¹H NMR | Structural confirmation. | The proton signals of the pteridine core will be observed. The chemical shifts will be different from the starting Pteridin-4(3H)-one. |
| ¹³C NMR | Structural confirmation. | The carbon signals of the pteridine core will be observed. The C4 carbon signal will show a significant downfield shift upon chlorination. |
| Mass Spectrometry | Molecular weight determination. | The mass spectrum should show the molecular ion peak corresponding to the mass of this compound, along with the characteristic isotopic pattern for a chlorine-containing compound. |
References
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
-
The polymerisation of 4-chloropyridine - ResearchGate. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
Pteridin-4(3H)-ones and related compounds: synthesis via intermolecular aza-Wittig reaction–heterocyclization and crystal structure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Development of Optimal Conditions for Synthesis of Molecularly Imprinted Polymers for Effective Terbium Sorption - PMC - NIH. Available at: [Link]
- EP0399856B1 - Pteridin-4 (3H)-ones, processes for their preparation and medicaments containing them - Google Patents.
-
Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. Available at: [Link]
-
HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]
-
Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines - PubMed. Available at: [Link]
-
Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid - ResearchGate. Available at: [Link]
-
Oligonucleotide Synthesis Reagents - emp BIOTECH's. Available at: [Link]
-
New Pteridine Synthesis | C&EN Global Enterprise - ACS Publications. Available at: [Link]
- YU47346B - PROCEDURE FOR OBTAINING PTERIDIN-4 (3H) -ONE - Google Patents.
- JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents.
-
Pyridine replacement in organic synthesis : r/chemistry - Reddit. Available at: [Link]
-
Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. Available at: [Link]
-
Can anybody suggest a method of synthesis of 4-Chloropyridine? - ResearchGate. Available at: [Link]
Sources
- 1. YU47346B - PROCEDURE FOR OBTAINING PTERIDIN-4 (3H) -ONE - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0399856B1 - Pteridin-4 (3H)-ones, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 4-Chloropteridine via Column Chromatography
Welcome to the technical support center for the purification of 4-chloropteridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this compound.
Introduction
This compound is a crucial intermediate in the synthesis of various biologically active molecules, including antifolates and kinase inhibitors. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. Column chromatography is a principal method for this purification, yet it presents unique challenges due to the specific chemical properties of this compound. This guide offers expert insights and practical solutions to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound in a direct question-and-answer format.
Problem: My this compound is not eluting from the column.
Possible Causes and Solutions:
-
High Polarity and Strong Adsorption: this compound, like other pteridines, is a polar molecule. It can strongly adsorb to the polar stationary phase, typically silica gel, leading to poor or no elution with non-polar or moderately polar mobile phases.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, systematically increase the percentage of ethyl acetate. If the compound still does not elute, consider switching to a more polar solvent system, such as dichloromethane/methanol or even adding a small percentage of a modifier like acetic acid to the eluent to help displace the compound from the stationary phase.[1][2] A "methanol purge" at the end of the column run can strip off highly retained compounds.[2]
-
-
Compound Degradation on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.[1] this compound may be susceptible to hydrolysis or other reactions on the silica surface, resulting in decomposition products that remain on the column.
-
Solution: Before committing to a large-scale purification, assess the stability of your compound on silica gel using a 2D TLC experiment.[1][2] If degradation is observed, consider using a deactivated stationary phase. You can deactivate silica gel by treating it with a base, such as triethylamine, or use an alternative stationary phase like alumina (neutral or basic) or Florisil.[1][3]
-
-
Incorrect Solvent System Selection: The solvent system chosen may be entirely unsuitable for your compound, leading to it remaining at the origin.
-
Solution: Always perform thorough TLC analysis with a range of solvent systems before running a column to find an eluent that provides a retention factor (Rf) of approximately 0.3-0.4 for your target compound.[1]
-
Problem: My fractions are contaminated with impurities, despite good separation on TLC.
Possible Causes and Solutions:
-
Co-elution of Structurally Similar Impurities: The synthesis of this compound can result in byproducts with very similar polarities, making separation challenging.
-
Solution: Optimize your mobile phase for better selectivity. Small changes in the solvent ratio or the addition of a third solvent can sometimes significantly improve resolution. For pteridines, which are polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better retention and selectivity compared to traditional reversed-phase chromatography.[4][5] While this is an HPLC technique, the principles can inform mobile phase selection for column chromatography.
-
-
Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. If you are dealing with a difficult separation, use a smaller load.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and band broadening, leading to mixed fractions.
Problem: The this compound appears to be degrading during the purification process.
Possible Causes and Solutions:
-
Instability on Acidic Silica: As mentioned, the acidic nature of silica gel can be detrimental.
-
Solvent-Induced Degradation: The solvents used in the mobile phase may be reacting with your compound.
-
Solution: Ensure you are using high-purity, chromatography-grade solvents. Check for potential reactivity between your compound and the chosen solvents. For instance, if your compound is sensitive to alcohols, avoid using methanol or ethanol in your eluent.
-
-
Extended Exposure Time: The longer your compound remains on the column, the greater the chance of degradation.
-
Solution: Aim for a reasonably fast elution without sacrificing resolution. If the compound is tailing and taking a long time to elute, consider increasing the polarity of the mobile phase once the main impurities have been eluted to speed up the collection of your product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For routine purifications, silica gel (60-120 or 230-400 mesh) is a common starting point. However, due to the potential for degradation on acidic silica, it is advisable to first test the stability of this compound on a TLC plate.[1][2] If degradation is observed, neutral or basic alumina can be a good alternative.[3] For very polar pteridines, reversed-phase silica (C18) is often used in HPLC, which suggests that reversed-phase flash chromatography could also be a viable option.[4][8]
Q2: How do I choose the right mobile phase?
The selection of the mobile phase is critical and should be guided by TLC analysis. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For the more polar this compound, a system like dichloromethane/methanol might be more appropriate. The ideal mobile phase should provide a clear separation between your product and impurities, with an Rf value for this compound around 0.3-0.4.[1]
Q3: How should I load my sample onto the column?
There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent. If the sample has poor solubility, you can use a slightly more polar solvent, but use as little as possible to maintain good resolution.[9]
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[9] Dry loading often leads to better resolution for difficult separations.
Q4: My compound is a solid. How do I know if it's soluble in the chosen mobile phase?
Q5: What are some common impurities I might encounter?
Common impurities can include unreacted starting materials from the synthesis, such as 4-hydroxypteridine, and byproducts from the chlorination reaction.[11][12] Depending on the synthetic route, you might also have regioisomers or over-chlorinated species.
Experimental Protocols
Protocol 1: Stability Test of this compound on Silica Gel (2D TLC)
-
Obtain a square TLC plate.
-
Spot a concentrated solution of your crude this compound in one corner, about 1 cm from the edges.
-
Develop the TLC plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, the spots will lie on the diagonal. Any spots that appear off the diagonal represent degradation products.[2]
Protocol 2: Packing a Silica Gel Column (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column.
-
Gently tap the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which will further compact the silica bed. Never let the solvent level drop below the top of the silica.[6]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent and sample addition.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (test for stability), Neutral/Basic Alumina | Silica is standard but can be acidic. Alumina offers a different selectivity and pH environment.[1][3] |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with less polar systems and increase polarity as needed. The choice depends on the polarity of impurities. |
| Target Rf on TLC | 0.3 - 0.4 | Provides a good balance between resolution and elution time.[1] |
| Sample Loading | Dry loading for poorly soluble samples | Improves resolution by introducing the sample in a narrow band.[9] |
Visualizations
General Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- Technical Support Center: HPLC Separation of Pteridine Isomers - Benchchem. (n.d.).
- Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. (2010). Journal of Separation Science, 33(6-7), 789-800.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry, 13(1), 494-498.
- CN103360306A - Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. (1983). Analytical Biochemistry, 133(1), 68-78.
- Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF.
- 【4K】-- Column Chromatography (Purification). (2013). YouTube.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
- What compounds are unstable in a silica gel column (chromatography). (2016). Reddit.
- Silica Gel Column Chromatography. (n.d.). Teledyne LABS.
- Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistryviews.org [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 12. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Identifying and minimizing byproducts in 4-Chloropteridine synthesis
Welcome to the technical support center for the synthesis of 4-Chloropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, focusing on identifying and minimizing byproducts to ensure the synthesis of high-purity this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary expected byproducts?
The most prevalent method for synthesizing this compound is through the chlorination of a pteridin-4-one precursor using a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or pyridine.
The primary and most common byproduct is the unreacted starting material, pteridin-4-one . This can be due to an incomplete reaction or hydrolysis of the this compound product during the workup phase. Another potential byproduct is a dimeric species , formed through the reaction of an intermediate with the starting material. While less common, the formation of di-chlorinated pteridines can occur if other reactive sites are present on the pteridine ring.
Q2: How can I monitor the progress of the chlorination reaction to avoid incomplete conversion?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane. The starting material, pteridin-4-one, is significantly more polar than the this compound product and will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is generally suitable.
Q3: What is the mechanistic role of phosphorus oxychloride (POCl₃) in the chlorination of pteridin-4-one?
The chlorination of pteridin-4-one with POCl₃ is a two-stage process.[1][2]
-
Phosphorylation: The initial step involves the nucleophilic attack of the oxygen atom of the pteridin-4-one on the phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This step is often facilitated by a base.
-
Nucleophilic Substitution: The second stage is the nucleophilic attack of a chloride ion (from POCl₃ or an added salt) on the C4 position of the pteridine ring, leading to the displacement of the phosphate group and the formation of this compound.
Understanding this mechanism is crucial for troubleshooting, as issues can arise at either stage.
II. Troubleshooting Guide: Byproduct Identification and Minimization
Problem 1: Significant amount of starting material (pteridin-4-one) remains in the final product.
Cause A: Incomplete Reaction
-
Explanation: The chlorination reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal amount of chlorinating agent.
-
Solution:
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. A typical temperature range for this reaction is 80-110 °C.
-
Reagent Stoichiometry: While a large excess of POCl₃ can lead to workup difficulties, an insufficient amount will result in incomplete conversion. A molar ratio of 2-5 equivalents of POCl₃ to the pteridin-4-one is a common starting point.
-
Cause B: Hydrolysis During Workup
-
Explanation: this compound is susceptible to hydrolysis back to pteridin-4-one, especially in the presence of water and at non-neutral pH. This is a common issue during the quenching and extraction steps.[3]
-
Solution:
-
Careful Quenching: Quench the reaction mixture by slowly adding it to ice-cold water or a mixture of ice and a weak base like sodium bicarbonate. This helps to control the exotherm and neutralize the acidic byproducts quickly.
-
pH Control: Maintain a neutral or slightly basic pH during the aqueous workup. Use a weak base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide, which can accelerate hydrolysis.
-
Efficient Extraction: Once the product is in an organic solvent, minimize its contact time with the aqueous phase. Promptly dry the organic layer with a drying agent like anhydrous sodium sulfate.
-
Problem 2: Presence of a high molecular weight impurity, suspected to be a dimer.
-
Explanation: Dimeric byproducts can form when a phosphorylated intermediate reacts with another molecule of the starting pteridin-4-one.[1][2] This is more likely to occur if the concentration of the starting material is high and the rate of the second step (nucleophilic attack by chloride) is slow.
-
Solution:
-
Temperature Control: The formation of phosphorylated intermediates occurs at a lower temperature than the subsequent chlorination.[1] Maintaining a lower temperature (e.g., < 25 °C) during the initial addition of POCl₃ can help control the formation of these intermediates before proceeding to the higher temperature required for chlorination.
-
Addition of a Chloride Salt: The addition of a chloride source, such as phosphorus pentachloride (PCl₅) in a small amount, can increase the concentration of nucleophilic chloride and favor the desired chlorination over dimerization.[4]
-
Problem 3: Formation of di-chlorinated pteridine byproducts.
-
Explanation: If the pteridine ring has other positions susceptible to chlorination (e.g., another hydroxyl group or an activated C-H bond), over-chlorination can occur, leading to di-chlorinated impurities.
-
Solution:
-
Stoichiometry of Chlorinating Agent: Use the minimum effective amount of POCl₃. Carefully control the stoichiometry to favor mono-chlorination.
-
Reaction Temperature: Lowering the reaction temperature may provide better selectivity for the desired mono-chlorination.
-
Protecting Groups: If other reactive functional groups are present, consider using protecting groups to prevent unwanted side reactions.
-
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a stirred suspension of pteridin-4-one (1.0 eq) in phosphorus oxychloride (3.0 eq), add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
IV. Data Presentation
Table 1: Troubleshooting Summary
| Byproduct/Issue | Potential Cause(s) | Recommended Action(s) |
| Pteridin-4-one | Incomplete reaction | Increase reaction time/temperature, use sufficient POCl₃ |
| Hydrolysis during workup | Careful quenching on ice, use weak base for neutralization | |
| Dimeric Impurity | Reaction of intermediate with starting material | Control temperature during POCl₃ addition, add PCl₅ |
| Di-chlorinated Pteridine | Over-chlorination | Use minimum effective amount of POCl₃, lower reaction temperature |
V. Visualizations
Diagram 1: Byproduct Formation Pathways in this compound Synthesis
Caption: Potential side reactions and byproduct formation pathways.
Diagram 2: Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
How should I proceed in Chlorination using POCl3? - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
POCl3 chlorination of 4-quinazolones - PubMed. (2011). Retrieved January 21, 2026, from [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved January 21, 2026, from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved January 21, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: 4-Chloropteridine Dissolution & Stability
Welcome to the technical support guide for 4-Chloropteridine. This document is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this compound's limited solubility in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Introduction: The Challenge of this compound
This compound is a heterocyclic compound belonging to the pteridine family, a core scaffold in many biologically significant molecules like folic acid and biopterin.[1] Its utility in research is often hampered by a classic problem faced in drug discovery: poor aqueous solubility.[2] This guide provides a series of troubleshooting questions and detailed answers to help you prepare stable, soluble, and effective solutions for your in vitro and in vivo assays.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the expected solubility of this compound in standard aqueous buffers (e.g., PBS), and why is it problematic?
A1: The solubility of this compound in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 is expected to be very low. Pteridine and its derivatives are often sparingly soluble in water.[3] The core issue stems from the molecule's relatively rigid, planar aromatic structure, which can lead to strong crystal lattice energy that the energy of solvation in water cannot easily overcome.
The primary challenge for researchers is that even if a small amount dissolves initially, the compound may precipitate out of solution over time or upon minor changes in temperature or concentration, leading to inaccurate and irreproducible results in biological assays.[4]
Q2: How does pH affect the solubility of this compound, and what is the optimal pH range for dissolution and stability?
-
Acidic pH (below pKa): At a pH below the pKa of the most basic nitrogen atom, the molecule will become protonated, forming a cationic salt. This charged species will be significantly more soluble in aqueous solutions.
-
Alkaline pH (above pKa): At higher pH, the molecule remains neutral and its solubility is low. Furthermore, many chlorinated heterocyclic compounds exhibit increased rates of hydrolysis at alkaline pH, where the chloro- group can be displaced by a hydroxyl group.[5][6] This would not only lead to solubility issues but also chemical degradation of the parent compound.
Recommendation: For maximizing both solubility and chemical stability, preparing initial stock solutions in a slightly acidic environment (e.g., pH 3-5) is advisable. However, the final assay buffer will likely be near physiological pH (7.2-7.4). Therefore, the primary strategy should involve preparing a highly concentrated stock in an organic solvent, which can then be diluted into the final aqueous buffer.
Q3: Which organic co-solvents are recommended for preparing a stock solution of this compound?
A3: For compounds with poor aqueous solubility, the standard and highly recommended approach is to first prepare a concentrated stock solution in an organic co-solvent.[7] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose as it can dissolve a wide array of both polar and non-polar organic molecules.[8]
Other potential solvents include Dimethylformamide (DMF) and Ethanol. The choice of solvent can impact your specific assay, so it is crucial to consider downstream compatibility.
| Co-Solvent | Recommended Max. Final Conc. in Assay | Notes & Considerations |
| DMSO | ≤ 0.5% (v/v) | Excellent solubilizing power. Can be cytotoxic to some cell lines at >0.5-1%. Always run a vehicle control with the same final DMSO concentration.[2][9] |
| DMF | ≤ 0.1% (v/v) | Strong solvent, but generally more toxic than DMSO. Use with caution. |
| Ethanol | ≤ 1% (v/v) | Less effective for highly hydrophobic compounds but can be a good option if DMSO is incompatible with the assay. Can affect enzyme kinetics or cell membrane integrity. |
Expert Tip: Always use anhydrous, high-purity solvents. DMSO is hygroscopic (readily absorbs water from the air), which can reduce its solubilizing power over time and introduce water that may affect compound stability.
Q4: What is a reliable, step-by-step protocol for preparing a concentrated stock solution of this compound?
A4: This protocol outlines the standard procedure for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate Required Mass: Determine the mass of this compound needed. (Molecular Weight of this compound ≈ 167.57 g/mol ).
-
For 1 mL of a 10 mM stock: 0.01 mol/L * 0.001 L * 167.57 g/mol = 0.001676 g = 1.68 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into the amber vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Promote Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If solids persist, gently warm the solution to 37°C in a water bath for 5-10 minutes.[4]
-
Brief sonication can also be used to break up aggregates and aid dissolution.
-
-
Inspect for Clarity: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Pteridine solutions should always be protected from light.[1]
Q5: How do I prepare a final working solution in my aqueous buffer from the stock solution while avoiding precipitation?
A5: This is the most critical step where precipitation, or "crashing out," occurs. The key is to dilute the DMSO stock into the aqueous buffer in a manner that allows for rapid dispersion.
Workflow for Preparing a Working Solution
Caption: Workflow for diluting DMSO stock into aqueous buffer.
The "Why": Adding the small volume of organic solvent to the large volume of vigorously mixing aqueous buffer ensures that the localized concentration of the compound never reaches a point high enough to cause precipitation.[10] Warming the buffer increases the kinetic solubility, further helping to keep the compound in solution.[4]
Q6: I observed precipitation after diluting my stock solution into my aqueous buffer. What went wrong and how can I fix it?
A6: This common problem can usually be traced back to a few key factors. Use this flowchart to troubleshoot the issue.
Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting precipitation.
Q7: Are there alternative methods to improve solubility for sensitive assays, like using cyclodextrins?
A7: Yes. If organic co-solvents are not suitable for your experimental system, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[11] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[12]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for many pharmaceutical and cell-based applications.[11]
General Approach:
-
Prepare an aqueous solution of HP-β-CD.
-
Add the this compound powder to this solution.
-
Stir or sonicate the mixture for several hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
This method can significantly enhance the aqueous solubility of a drug, potentially by hundreds of folds, and is a well-established technique for drug delivery.[1]
References
-
Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Hui, O. W., Ariffin, M. M., & Tahir, N. M. (2010). Hydrolysis of chlorpyrifos in aqueous solutions at different temperatures and pH. Sains Malaysiana, 39(5), 747-751.
-
Solubility of Things. (n.d.). Pterin. Retrieved from [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Jadhav, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754.
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
En-Chemie Technology. (n.d.). Compound solubility measurements for early drug discovery. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2933-2938.
-
PubChem. (n.d.). Pteridine. National Center for Biotechnology Information. Retrieved from [Link]
- Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 4(3H)-pteridinone and its N1- and N8-methyl derivatives. Journal of Organic Chemistry, 40(17), 2321-2329.
- Gessi, S., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3298.
-
ResearchGate. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Gaylord Chemical. (n.d.). DMSO (Dimethyl Sulfoxide) Applications. Retrieved from [Link]
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997-1001.
- Al-Achi, A., & Greenwood, R. (1994). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. Journal of Pharmaceutical Sciences, 83(9), 1344-1348.
-
PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Henriksen, T., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloropiperidine | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.flvc.org [journals.flvc.org]
- 9. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues and degradation pathways of 4-Chloropteridine
Welcome to the technical support center for 4-Chloropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common stability issues and elucidate degradation pathways, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the handling and use of this compound in your research.
Issue 1: Rapid Decomposition of this compound in Aqueous Solutions
Symptoms:
-
Loss of starting material observed via HPLC or TLC analysis shortly after dissolution in aqueous buffers.
-
Appearance of new, more polar spots/peaks in the chromatogram.
-
A noticeable decrease in the pH of unbuffered solutions over time.
Probable Cause: Hydrolysis
This compound is susceptible to nucleophilic substitution, particularly hydrolysis, where the chlorine atom at the 4-position is displaced by a hydroxyl group. This reaction is often accelerated by the presence of water and can be influenced by pH. The hydrolysis product is 4-Hydroxypteridine (Pterin). The reaction proceeds via nucleophilic attack on the electron-deficient C4 position of the pteridine ring.[1][2][3] The formation of hydrochloric acid as a byproduct explains the observed decrease in pH.
Step-by-Step Solution:
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents for stock solutions and reactions. Suitable solvents include DMSO, DMF, or acetonitrile. Ensure solvents are of high purity and stored over molecular sieves to minimize water content.
-
pH Control: If aqueous solutions are unavoidable, use buffered systems. For optimal stability, maintain a slightly acidic to neutral pH (pH 4-7). Basic conditions can significantly accelerate the rate of hydrolysis.
-
Temperature Management: Perform dissolutions and reactions at low temperatures (0-4 °C) to slow down the rate of hydrolysis. Store aqueous solutions on ice and use them immediately after preparation.
-
Inert Atmosphere: For prolonged experiments, degassing the solvent and working under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative degradation, which can occur in parallel with hydrolysis.
Issue 2: Discoloration and Degradation Upon Exposure to Light
Symptoms:
-
A visible color change (e.g., yellowing) of the solid compound or its solutions upon exposure to ambient or UV light.
-
Emergence of multiple degradation products in analytical profiles after light exposure.
Probable Cause: Photodegradation
Pteridine derivatives, like many conjugated heterocyclic systems, can absorb UV and visible light.[4] This absorption can lead to photochemical reactions, resulting in the formation of various degradation products. The specific photodegradation pathway for this compound is not extensively documented, but it likely involves oxidative processes and potential rearrangement of the pteridine core.[5][6]
Step-by-Step Solution:
-
Light Protection: Always store solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[7]
-
Controlled Laboratory Lighting: Conduct experiments under yellow or red light, or with minimal light exposure, especially during sensitive procedures.
-
Photostability Testing: If your application requires light exposure, it is crucial to perform forced degradation studies to understand the photosensitivity of your specific formulation.[8] This involves exposing the compound to a controlled light source (e.g., a xenon lamp) and analyzing the degradation products over time. A dark control sample should always be run in parallel to distinguish between photodegradation and thermal degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] Recommended storage is at 2-8°C. For long-term storage, keeping it at -20°C under an inert atmosphere is advisable to minimize degradation from moisture and atmospheric components.
Q2: What are the primary degradation products of this compound?
A2: The most common degradation product is 4-Hydroxypteridine (Pterin), formed via hydrolysis.[1] Other potential degradation products can arise from photodegradation and oxidation, though these are often a complex mixture of compounds. Analytical techniques such as HPLC-MS/MS are recommended for the identification of unknown degradation products.[9]
Q3: Is this compound compatible with strong acids and bases?
A3: No, this compound is generally incompatible with strong acids and bases. Strong bases will rapidly accelerate hydrolysis to 4-Hydroxypteridine. Strong acids can protonate the nitrogen atoms in the pteridine ring, which may alter its reactivity and stability. It is also incompatible with strong oxidizing agents.[10]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating HPLC method is the most reliable way to monitor the stability of your solutions. This involves developing a method that can separate this compound from its potential degradation products.[11][12] Key parameters to monitor are the peak area (concentration) of this compound and the appearance and growth of new peaks corresponding to degradation products over time.
Data Summary
Table 1: General Stability Profile of this compound
| Condition | Stability | Primary Degradation Pathway | Recommendations |
| Aqueous Solution (Neutral pH) | Low | Hydrolysis | Use freshly prepared solutions; store at 2-8°C for short periods. |
| Aqueous Solution (Acidic pH) | Moderate | Hydrolysis (slower rate) | Buffer solutions to pH 4-6 for improved stability. |
| Aqueous Solution (Basic pH) | Very Low | Hydrolysis (rapid) | Avoid basic conditions. |
| Organic Solvents (Anhydrous) | High | Minimal | Use anhydrous aprotic solvents (e.g., DMSO, DMF). |
| Solid State (Protected from Light) | High | Minimal | Store at 2-8°C in a tightly sealed, opaque container.[7] |
| Exposure to Light (UV/Visible) | Low | Photodegradation | Protect from light at all times.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare separate reaction solutions by diluting the stock solution in:
-
0.1 M HCl
-
Water (pH ~7)
-
0.1 M NaOH
-
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and the formation of degradation products.
Protocol 2: Forced Degradation Study - Photostability
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).
-
Place the solution in a chemically inert, transparent container.
-
Expose the container to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.
-
At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation.[4]
Visualizing Degradation Pathways
Below are diagrams illustrating the primary degradation pathway of this compound and a general workflow for its stability testing.
Caption: Hydrolysis of this compound to 4-Hydroxypteridine.
Caption: General workflow for stability testing of this compound.
References
- Hazard Assessment for Pyridine.
- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer.
- The polymerisation of 4-chloropyridine.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Hydrolysis Reactions. Chemistry LibreTexts.
- HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine.
- Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Photostability testing theory and practice. Q1 Scientific.
- Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI.
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
- Gradient Liquid Chromatographic Method for Determination of Chlorhexidine and Its Degradation Products in Bulk Material.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. q1scientific.com [q1scientific.com]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 4-Chloropteridine
Welcome to the technical support guide for handling 4-chloropteridine in cross-coupling reactions. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this notoriously unreactive, yet synthetically valuable, heterocyclic halide. Here, we move beyond standard protocols to dissect the underlying causes of low reactivity and provide actionable, field-proven solutions.
Core Problem Analysis: Why is this compound So Unreactive?
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that contribute to its recalcitrance in common palladium-catalyzed coupling reactions.
-
Severe Electron Deficiency: The pteridine core is a bicyclic heteroaromatic system containing four nitrogen atoms. These nitrogen atoms are highly electron-withdrawing, which significantly reduces the electron density of the pyrimidine and pyrazine rings. While this electron deficiency can make the C4 position susceptible to nucleophilic aromatic substitution (SNAr), it has the opposite effect on the rate-limiting step of most cross-coupling cycles: oxidative addition . The electron-poor C-Cl bond is less inclined to add to a low-valent metal center like Pd(0).[1]
-
Catalyst Poisoning: The lone pairs on the pteridine nitrogen atoms can act as ligands, strongly coordinating to the palladium catalyst.[2][3][4] This coordination can lead to the formation of inactive or off-cycle catalyst species, effectively "poisoning" the reaction and halting catalytic turnover.[2][3] This is a common issue with nitrogen-rich heterocycles.[2][3][4][5]
Understanding these two core issues—a difficult oxidative addition and the potential for catalyst deactivation—is the key to rationally designing a successful coupling strategy.
Troubleshooting Guide & Common Scenarios (Q&A)
This section addresses the most frequent issues encountered in the lab.
Scenario 1: My Suzuki-Miyaura reaction with this compound shows no product formation, only starting material.
-
Question: I've tried standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80 °C, but my LC-MS shows only unreacted this compound and boronic acid. What is the most likely failure point?
-
Answer & Rationale: The primary suspect is the failure of the initial oxidative addition step. Standard palladium catalysts like Pd(PPh₃)₄, while effective for aryl bromides and iodides, are often not potent enough to activate the strong, electron-poor C-Cl bond of this compound.[1] The triphenylphosphine ligands are not sufficiently electron-donating to make the palladium center nucleophilic enough for the challenging substrate.
Recommended Actions:
-
Switch to a More Active Catalyst System: The most critical change is to employ a catalyst system known to be effective for aryl chlorides.[6][7] This involves using a stable Pd(0) or Pd(II) precatalyst in combination with a specialized, sterically hindered, and electron-rich phosphine ligand.[6][7][8]
-
Increase Reaction Temperature: Higher temperatures (100-120 °C) are often necessary to overcome the high activation energy of the oxidative addition.
-
Scenario 2: My Buchwald-Hartwig amination is very slow and stalls at low conversion.
-
Question: I'm attempting to couple a primary amine with this compound using Pd₂(dba)₃ and a biarylphosphine ligand like XPhos. The reaction starts but then stops at ~20% conversion, even after prolonged heating. What is causing the catalyst to die?
-
Answer & Rationale: This is a classic symptom of catalyst poisoning.[2][4] The pteridine substrate or the newly formed aminopteridine product can chelate to the palladium center, forming a stable, off-cycle complex that prevents further catalytic activity. The choice of base is also critical in Buchwald-Hartwig aminations.[9]
Recommended Actions:
-
Use a More Hindered Ligand: While XPhos is a good starting point, an even bulkier ligand like RuPhos or BrettPhos can create a more sterically crowded coordination sphere around the palladium. This steric bulk can disfavor the binding of the nitrogen atoms from the pteridine core, thus protecting the catalyst.[10][11]
-
Change the Base: Strong bases like NaOtBu or LHMDS are standard, but they can sometimes participate in side reactions.[12] Consider switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which may lead to a cleaner, albeit potentially slower, reaction.[13]
-
Increase Catalyst Loading: For particularly challenging substrates known to be catalyst poisons, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes provide enough active catalyst to push the reaction to completion before full deactivation occurs.
-
Scenario 3: I'm seeing a significant amount of a side product that appears to be 4-hydroxypteridine.
-
Question: In my Suzuki coupling attempt using aqueous base (K₃PO₄ in dioxane/H₂O), I'm isolating a polar byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. How do I prevent this?
-
Answer & Rationale: The electron-deficient nature of the 4-position makes it susceptible to SNAr with water or hydroxide, a process known as hydrolysis.[14][15][16] This side reaction is competitive with the desired cross-coupling and is accelerated by high temperatures and the presence of water and a strong base.
Recommended Actions:
-
Use Anhydrous Conditions: The most effective solution is to eliminate water. Switch to a non-aqueous base/solvent system. Powdered, anhydrous K₃PO₄ or KF in a solvent like THF, 2-MeTHF, or toluene is an excellent choice.[13] KF, in particular, can activate the boronic acid without requiring water.[13][17]
-
Use a Weaker Base: If some water is unavoidable (e.g., from the boronic acid), using a milder base can slow the rate of hydrolysis relative to the cross-coupling.
-
Pre-form the Boronate: Reacting the boronic acid with the base before adding the palladium catalyst and this compound can sometimes favor the transmetalation pathway over hydrolysis.
-
Key Optimization Parameters: A Deeper Dive
Success with this compound requires careful selection of every reaction component.
Catalyst & Ligand Selection
For challenging aryl chlorides, the choice of ligand is paramount. The goal is to increase the electron density on the palladium center to promote oxidative addition while providing steric bulk to prevent catalyst deactivation.
| Ligand Class | Examples | Key Features & Use Case |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. The gold standard for activating C-Cl bonds in both Suzuki and Buchwald-Hartwig reactions.[11] |
| Dialkylphosphines | tBu₃P, tBu₂PMe | Extremely electron-donating but can be more sensitive to air. Often used in a 1:1 ligand-to-palladium ratio.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Excellent for Suzuki couplings of electron-poor heteroaryl chlorides.[17] |
The Critical Role of the Base
The base in a Suzuki reaction performs a crucial role: it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13][18] In a Buchwald-Hartwig reaction, it deprotonates the amine.[9]
| Base | pKa (Conjugate Acid) | Typical Solvents | Comments & Best Use |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene, THF | Strong but generally non-nucleophilic. An excellent all-around choice, especially under anhydrous conditions to prevent hydrolysis. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF, Toluene | Highly soluble in organic solvents. Often provides superior results in difficult Buchwald-Hartwig aminations. |
| NaOtBu | ~19 | THF, Toluene, Dioxane | Very strong, non-nucleophilic. The standard for most Buchwald-Hartwig reactions but can be incompatible with base-sensitive functional groups.[12] |
| KF | ~3.2 | THF, Dioxane | A weak base that can activate boronic acids without water, effectively suppressing hydrolysis. Often used with a crown ether like 18-crown-6 to improve solubility.[17] |
Visualization & Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process when a this compound coupling reaction fails.
A decision tree for troubleshooting common failure modes.
Simplified Suzuki Catalytic Cycle
This diagram highlights the key steps and the specific challenge posed by this compound.
The oxidative addition is the most difficult step for this compound.
Recommended Starting Protocols
These protocols are intended as robust starting points for optimization. All manipulations should be performed under an inert atmosphere (N₂ or Ar).
Protocol 1: General Suzuki-Miyaura Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
K₃PO₄ (anhydrous, powdered) (3.0 equiv)
-
-
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and XPhos. Add anhydrous, degassed toluene (to make a ~0.1 M solution based on the pteridine) and stir for 5 minutes to form the active catalyst.
-
Transfer the catalyst solution to the vial containing the solids.
-
Seal the vial and heat to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Protocol 2: General Buchwald-Hartwig Amination
-
Reactants:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos-Pd-G3 Precatalyst (3 mol%)
-
NaOtBu (1.5 equiv)
-
-
Procedure:
-
To an oven-dried reaction vial, add the RuPhos-Pd-G3 precatalyst, NaOtBu, and this compound.
-
Add anhydrous, degassed 2-MeTHF (to make a ~0.1 M solution).
-
Add the amine (if liquid) or a solution of the amine (if solid) to the mixture.
-
Seal the vial and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use other coupling reactions like Sonogashira or Heck with this compound?
-
A: Yes, but they present similar challenges. The key principles remain the same: you will need a highly active catalyst system designed for aryl chlorides. For Sonogashira, a copper co-catalyst (CuI) is standard, but be aware that it can also interact with the pteridine nitrogens. For Heck reactions, phosphine-free systems or those with bulky phosphines are often required.
-
-
Q2: My boronic acid is decomposing under the reaction conditions. What can I do?
-
A: Boronic acid decomposition (protodeboronation) is a known side reaction, often accelerated by high temperatures and strong bases.[19] Consider switching to a more stable boronic ester (e.g., a pinacol ester) or using milder conditions (lower temperature, weaker base like KF).
-
-
Q3: Is there a difference in reactivity between this compound and other chloro-N-heterocycles like 4-chloropyrimidine or 2-chloropyridine?
-
A: Yes. While all are electron-deficient, pteridine is significantly more so due to the four nitrogen atoms. It is also a better ligand for the catalyst. Therefore, conditions that work for 4-chloropyrimidine[20] may not be directly transferable and often require more forcing conditions (higher temperature, more active catalyst) for this compound.
-
References
-
Wikipedia. Catalyst poisoning. [Link]
-
Clarke, M. L., Cole-Hamilton, D. J., & Woollins, J. D. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides. RSC Publishing. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Jbara, S. S., et al. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. [Link]
-
Schlummer, B., & Scholz, U. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Everson, D. A., et al. Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]
-
Casares, J. A., et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Szöllősi, G. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Letters Ahead of Print - ACS Publications. [Link]
-
ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. [Link]
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Koenigs, E., & Greiner, H. The reaction of 4‐chloropyridine with some amines. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Vantourout, J. C., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
ResearchGate. The polymerisation of 4-chloropyridine. [Link]
-
Organic Chemistry Portal. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. [Link]
-
Lee, H., & Lee, J. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]
-
Niemeyer, Z. L., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Aslam, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
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- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 8. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing the decomposition of 4-Chloropteridine during storage
A Guide for Researchers on Preventing Decomposition During Storage and Handling
Welcome to the technical support guide for 4-Chloropteridine. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This compound, a key heterocyclic intermediate in pharmaceutical development and biological studies, is susceptible to degradation if not stored and handled correctly. This guide provides in-depth, field-proven insights to help you maintain its integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered by researchers. We focus on the causality behind each recommendation to empower you with the knowledge to proactively protect your experiments.
Q1: What are the primary causes of this compound decomposition?
Answer: The decomposition of this compound is primarily driven by two chemical processes: hydrolysis and photolysis.
-
Hydrolysis: The chlorine atom at the 4-position of the pteridine ring is an electrophilic center, making it susceptible to nucleophilic attack by water. This reaction displaces the chloride ion and replaces it with a hydroxyl group, forming 4-Hydroxypteridine. The presence of even trace amounts of moisture, especially at ambient or elevated temperatures, can initiate this process.[1][2] Some chlorinated hydrocarbons are known to slowly hydrolyze in contact with water, which can lead to the formation of acidic byproducts like HCl, potentially catalyzing further degradation.[3]
-
Photodegradation: Pteridine derivatives, as a class of compounds, are known to be sensitive to light, particularly UV-A radiation.[4] Upon absorbing light energy, the molecule can enter an excited state, leading to complex reaction pathways that can break down the heterocyclic ring structure or generate reactive oxygen species, further complicating your experimental system.[4][5]
Q2: My latest experiment gave unexpected results. I suspect my this compound has degraded. How can I confirm this?
Answer: Verifying the purity of your compound is a critical first step in troubleshooting. We recommend using a chromatographic method, as it can separate the parent compound from its potential degradants.
A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is ideal. A degraded sample will typically show:
-
A decrease in the peak area of this compound.
-
The appearance of new, more polar peaks. The primary hydrolysis product, 4-Hydroxypteridine, is more polar and will therefore have a shorter retention time than the parent compound.
For an unequivocal answer, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the parent compound and its degradants, confirming the structural change. Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful tool for assessing purity without needing a reference standard for the impurities.[6]
Q3: What are the ideal long-term storage conditions for solid this compound?
Answer: To mitigate the risks of hydrolysis and photolysis, solid this compound should be stored with a multi-layered approach to protection. The goal is to create an environment that is cold, dark, and dry.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the kinetic rate of all potential decomposition reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial or a vial wrapped in aluminum foil | Prevents exposure to light and moisture.[7][8][9] Amber glass blocks UV light, and a tight seal prevents moisture ingress. |
| Location | A non-frost-free freezer | Frost-free freezers have temperature cycles that can introduce moisture. A standard, manual-defrost freezer provides a more stable environment. |
| Desiccant | Store vials within a secondary container (e.g., a desiccator cabinet or a sealed bag) with a desiccant pack | Provides an additional barrier against ambient moisture, especially during temperature changes when opening the freezer. |
Q4: I need to prepare a stock solution in DMSO. How can I handle it to minimize degradation during my experiment?
Answer: Preparing and using solutions introduces new risks. Water is a common impurity in many organic solvents.
-
Use Anhydrous Solvent: Always use a new, sealed bottle of anhydrous-grade dimethyl sulfoxide (DMSO) for preparing your stock solution.
-
Work Quickly: Weigh the solid compound and prepare the solution promptly to minimize its exposure to atmospheric moisture.
-
Inert Atmosphere: If possible, handle the solid and prepare the solution inside a glove box or under a gentle stream of inert gas.
-
Storage of Stock Solution: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Protect the solution from light at all times by using amber vials and covering any glassware with aluminum foil during the experiment.
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a standardized method to assess the purity of this compound and detect common degradation products. It is crucial for validating a new batch of the compound or troubleshooting suspect material.
-
Instrumentation & Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70% Water (0.1% Formic Acid) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 310 nm (Pteridines have characteristic absorbances).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase or a suitable solvent like acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample and record the chromatogram.
-
Interpretation: A pure sample should show a single major peak. The appearance of earlier eluting peaks is indicative of more polar impurities, such as the hydrolysis product 4-Hydroxypteridine. Purity is calculated based on the area percentage of the main peak.
-
Illustrative Stability Data
The following table presents illustrative data on the stability of solid this compound under various storage conditions over 6 months. This highlights the critical importance of proper storage.
| Storage Condition | Purity at Time 0 | Purity after 3 Months | Purity after 6 Months | Primary Degradant Observed |
| -20°C, Dark, Inert Gas, Desiccated | 99.5% | 99.4% | 99.3% | None Significant |
| 4°C, Dark, Air | 99.5% | 98.1% | 96.5% | 4-Hydroxypteridine |
| 25°C, Dark, Air | 99.5% | 92.3% | 85.1% | 4-Hydroxypteridine |
| 25°C, Ambient Light, Air | 99.5% | 88.0% | 75.4% | 4-Hydroxypteridine & Photoproducts |
Visual Guides
Key Decomposition Pathways
This diagram illustrates the two main chemical reactions that lead to the degradation of this compound. Understanding these pathways is key to designing effective preventative measures.
Caption: Major degradation pathways for this compound.
Troubleshooting Workflow for Suspected Degradation
If you encounter unexpected experimental outcomes, follow this logical workflow to diagnose potential issues with your this compound reagent.
Caption: A decision tree for troubleshooting reagent stability.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
- European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Martinez-Fernandez, L., et al. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry, 29(29). doi: 10.1002/chem.202300519.
- Fisher Scientific. (2024). Safety Data Sheet - Pyridine, 4-chloro-, hydrochloride.
- TCI Chemicals. (2025). Safety Data Sheet - 4-Cyanopyridine.
- Jubilant Ingrevia Limited. (n.d.). 4-Chloropyridine Hydrochloride Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet - 4-Chloropyridine hydrochloride.
- BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
-
National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem Compound Database. Retrieved from [Link].
- Wijnberg, J. B. P. A., & Speckamp, W. N. (1976). The polymerisation of 4-chloropyridine. Tetrahedron Letters, 17(46), 4035-4038.
- Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(3), 293-301. doi: 10.2174/1389200024605127.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
- Wu, W., & Houk, K. N. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(6), 393-395.
- Barry, S. T., et al. (2019). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 58(15), 9849-9858.
- Olin Chlor Alkali. (n.d.). Product Information - Chloroform: Handling, Storage, and Safety.
- El-Saghier, A. M. M. (2012). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 4(4), 1437-1447.
- Grundfos. (n.d.). Handling chlorine.
- ResearchGate. (n.d.). Pteridine derivative structures.
- Rios-Marco, P., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 38(6), 1864-1901. doi: 10.1002/med.21529.
- BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-chloro-6-iodopyridin-3.
- Barry, S. T., et al. (2019). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.
- Kim, H. J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7594.
- Boll, M., et al. (2007). Four distinctively different decomposition pathways of metastable Supermesityltellurium(IV) trichloride. Inorganic Chemistry, 46(10), 4001-4011.
- Frank, N. G., et al. (2022). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.
Sources
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- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pteridine derivatives as modulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloropteridine for Preclinical Studies
Welcome to the technical support guide for the synthesis and scale-up of 4-Chloropteridine. This document is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing the larger quantities required for preclinical evaluation. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges of this process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning and executing the synthesis of this compound on a larger scale.
Q1: What is the most common and scalable synthetic route to this compound?
The most established and scalable route involves the direct chlorination of the readily available precursor, Pteridin-4-one (also known as 4-hydroxypteridine). This transformation is a nucleophilic substitution on a heterocyclic ring, where the hydroxyl group (in its tautomeric amide form) is converted into a superior leaving group, which is then displaced by a chloride ion.
Q2: Which chlorinating agent is best for this synthesis: phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?
Both POCl₃ and SOCl₂ are effective for this type of chlorination.[1][2]
-
Phosphorus Oxychloride (POCl₃): This is often the preferred reagent for scaling up the synthesis of heteroaromatic chlorides. It acts as both a chlorinating and a dehydrating agent. The reaction mechanism typically involves the formation of a phosphate ester intermediate, which makes the 4-position highly electrophilic and susceptible to attack by a chloride ion. POCl₃ reactions often require high temperatures (reflux) to proceed to completion.
-
Thionyl Chloride (SOCl₂): This is another powerful chlorinating agent that converts the hydroxyl group into a chlorosulfite intermediate, which then decomposes to the product, sulfur dioxide (SO₂), and hydrochloric acid (HCl).[1][3] The gaseous nature of the byproducts (SO₂ and HCl) can help drive the reaction to completion.
The choice often comes down to:
-
Reaction Conditions: POCl₃ frequently requires higher temperatures.
-
Work-up: POCl₃ work-up involves quenching a significant amount of phosphorus-based acids, which can be challenging on a large scale. The byproducts of the SOCl₂ reaction are gaseous, which can simplify the initial work-up.
-
Cost and Availability: Both are common industrial reagents, but cost at scale may be a factor.
For preclinical scale-up, POCl₃ is very common, often used with a high-boiling tertiary amine like N,N-diethylaniline to scavenge the generated HCl and catalyze the reaction.
Q3: Why is a tertiary amine base often included in the reaction?
A tertiary amine, such as N,N-diethylaniline or triethylamine, serves two primary functions:
-
Acid Scavenger: The chlorination reaction generates HCl as a byproduct. The tertiary amine neutralizes this acid, preventing potential side reactions or degradation of the starting material and product.
-
Catalyst: The amine can form a reactive intermediate with the chlorinating agent (e.g., a Vilsmeier-Haack type reagent with POCl₃), which is a more potent electrophile and can accelerate the rate of chlorination.
Q4: What are the primary safety concerns when scaling up this synthesis?
The primary hazards are associated with the chlorinating agents.
-
Corrosivity: Both POCl₃ and SOCl₂ are highly corrosive and can cause severe burns upon contact with skin or eyes.[4]
-
Reactivity with Water: They react violently with water, releasing large amounts of toxic and corrosive HCl gas.[5][6] All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inhalation Hazard: The vapors are extremely toxic and damaging to the respiratory tract.[7][8] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Exothermic Quenching: The work-up procedure, which involves quenching the excess chlorinating agent, is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to a cooled solution (e.g., ice water or a cold basic solution).
Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4][7]
Troubleshooting Guide: From Bench to Preclinical Scale
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction has stalled; HPLC analysis shows significant amounts of unreacted Pteridin-4-one. What should I do?
-
Potential Cause 1: Insufficient Temperature/Time.
-
Explanation: The chlorination of heteroaromatic systems can be sluggish and often requires significant thermal energy to overcome the activation barrier.
-
Solution: Ensure your reaction is being heated to the target temperature (typically reflux in POCl₃, which is ~105 °C). If the temperature is correct, consider extending the reaction time. Monitor the reaction progress every 2-4 hours by a validated analytical method like HPLC.
-
-
Potential Cause 2: Reagent Stoichiometry.
-
Explanation: On a larger scale, viscous reagents like POCl₃ can be difficult to transfer quantitatively. Ensure you have added a sufficient excess of the chlorinating agent (typically 3-10 equivalents).
-
Solution: Re-evaluate your calculations and, if necessary, add an additional charge of the chlorinating agent to the reaction mixture.
-
-
Potential Cause 3: Purity of Starting Material.
-
Explanation: Pteridin-4-one can sometimes contain water or other impurities that consume the chlorinating agent.
-
Solution: Ensure your starting material is dry and of high purity (>98%). Drying it in a vacuum oven before use is good practice.
-
Q2: The reaction mixture has turned into a dark, intractable tar. What went wrong?
-
Potential Cause: Coking/Polymerization.
-
Explanation: Excessive heat or prolonged reaction times can lead to the decomposition and polymerization of the pteridine ring system, resulting in "coking" or the formation of a black tar.[9] This is a common issue in high-temperature heteroaromatic chemistry.
-
Solution:
-
Temperature Control: Use a well-controlled heating mantle with a thermocouple to avoid overheating. Do not exceed the reflux temperature of the chlorinating agent.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time once the starting material has been consumed.
-
Co-Solvent: Consider using a high-boiling inert solvent like toluene. This can help to moderate the reaction temperature and improve the solubility of intermediates.
-
-
Q3: My yield is very low after the aqueous work-up. Where did my product go?
-
Potential Cause 1: Hydrolysis of the Product.
-
Explanation: this compound is susceptible to hydrolysis back to Pteridin-4-one, especially under neutral or basic aqueous conditions at elevated temperatures. The work-up procedure is a race against this degradation pathway.
-
Solution: The quenching step must be performed quickly and at a low temperature. Add the reaction mixture slowly to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate. The goal is to neutralize the excess acid and hydrolyze the excess POCl₃ while keeping the temperature below 10 °C.
-
-
Potential Cause 2: Product Lost in the Aqueous Layer.
-
Explanation: While this compound has limited water solubility, some loss to the aqueous phase during extraction is inevitable, especially if large volumes of water are used.
-
Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), perform several subsequent extractions of the aqueous layer to maximize recovery.
-
Q4: How can I effectively purify the crude this compound at scale?
-
Problem: The crude product is often a dark solid contaminated with inorganic salts and colored impurities.
-
Solution 1: Trituration/Washing.
-
Explanation: This is often the most effective first step for purification at scale. Many organic impurities will be soluble in certain solvents while the desired product is not.
-
Procedure: Suspend the crude solid in a suitable solvent (e.g., cold ethanol, diethyl ether, or acetonitrile), stir vigorously for 30-60 minutes, and then filter. This process washes away soluble impurities. Repeat as necessary.
-
-
Solution 2: Recrystallization.
-
Explanation: For achieving high purity suitable for preclinical use, recrystallization is often necessary. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, or toluene/heptane mixtures.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Solution 3: Silica Gel Chromatography.
-
Explanation: While effective, column chromatography can be challenging and costly to scale up.[10] It should be reserved as a final polishing step if trituration and recrystallization fail to provide the required purity.
-
Visualized Workflow and Chemistry
Overall Synthesis Workflow
The following diagram outlines the critical stages in scaling up the synthesis of this compound.
Caption: High-level workflow for this compound synthesis.
Core Reaction Troubleshooting Logic
This decision tree helps diagnose common issues during the reaction phase.
Caption: Troubleshooting decision tree for synthesis issues.
Scalable Protocol: Synthesis of this compound
This protocol is adapted for a 100g scale synthesis. All operations must be conducted in a certified chemical fume hood.
Materials and Equipment:
-
Pteridin-4-one (100 g, 1.0 eq)
-
Phosphorus oxychloride (POCl₃) (400 mL, ~6.5 eq)
-
N,N-Diethylaniline (150 mL, ~1.4 eq)
-
2L, three-neck round-bottom flask
-
Mechanical stirrer, reflux condenser with drying tube, thermocouple, and heating mantle
-
Large dropping funnel
-
Large Buchner funnel and filter flask
Procedure:
-
Reactor Setup: Assemble the 2L flask with the mechanical stirrer, reflux condenser, and a thermocouple. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Charge Reagents: To the flask, add Pteridin-4-one (100 g) and N,N-Diethylaniline (150 mL). Begin stirring to create a slurry.
-
Addition of POCl₃: Slowly add the phosphorus oxychloride (400 mL) via the dropping funnel over 30-45 minutes. The addition is exothermic; use an ice-water bath to maintain the internal temperature below 30 °C.
-
Reaction: Once the addition is complete, remove the ice bath and slowly heat the mixture to reflux (~105-110 °C). Maintain a gentle reflux for 4-6 hours.
-
Monitoring (In-Process Control): After 4 hours, carefully take a small aliquot from the reaction. Quench it in a separate vial with ice and bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate (e.g., 10% Methanol/Dichloromethane) or analyze by HPLC to check for the disappearance of the starting material. Continue heating if the reaction is incomplete.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, large vessel (e.g., a 10L reactor or a large heavy-walled beaker) equipped with a robust mechanical stirrer, prepare a slurry of crushed ice (2 kg) and sodium bicarbonate (approx. 500 g). VERY SLOWLY and carefully, add the reaction mixture to the stirred ice slurry. This step is highly exothermic and will release HCl gas. Maintain the quench temperature below 10 °C.
-
Isolation: Once the quench is complete, stir the resulting slurry for 1 hour. The crude product will precipitate as a solid. Collect the solid by vacuum filtration using the Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 500 mL) to remove inorganic salts, followed by a wash with cold ethanol (2 x 200 mL) to remove colored organic impurities.
-
Drying: Dry the resulting solid in a vacuum oven at 40-50 °C to a constant weight. This will yield the crude this compound.
Purification (Recrystallization):
-
Transfer the crude solid to a suitable flask.
-
Add acetonitrile (or another suitable solvent) and heat to reflux until all the solid dissolves. Use a minimal amount of solvent.
-
If there are insoluble materials, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Expected Outcome & QC Parameters
| Parameter | Target Value | Analytical Method |
| Yield (Crude) | 70-85% | Gravimetric |
| Yield (Purified) | 60-75% | Gravimetric |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | > 98.5% (for preclinical use) | HPLC (e.g., C18 column, MeCN/H₂O gradient, UV detection at 254/280 nm)[11] |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, LC-MS[12] |
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine - Eureka. Available at: [Link]
-
metabion. (n.d.). What is the synthesis scale and final yield? Available at: [Link]
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Nanoscale (RSC Publishing). (n.d.). Large-scale synthesis of uniform lanthanide-doped NaREF4 upconversion/downshifting nanoprobes for bioapplications. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
PubMed. (2025). Insights into the transformation of alloxydim during chlorination process; by-product identification, DFT calculations and ecotoxicological assessment. Science of The Total Environment, 180919. Available at: [Link]
-
ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine? Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Available at: [Link]
-
ResearchGate. (2025). Thionyl Chloride - A Versatile Reagent. Available at: [Link]
-
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
-
PubMed. (2024). Chlorination of Biopterin in Water: Deciphering the Kinetics, Disinfection Byproducts, and Toxicity. Environmental Science & Technology. Available at: [Link]
-
PubMed. (2018). The chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions. Chemosphere, 209, 65-72. Available at: [Link]
-
Generi Biotech. (n.d.). Oligonucleotide synthesis scale. Available at: [Link]
-
YouTube. (2019). Reaction of Alcohols with Thionyl Chloride in Pyridine Darzen's Process By Dr. Manu Kaushal. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]
-
PubMed. (2014). Transformation of iopamidol during chlorination. Environmental Science & Technology, 48(21), 12689-97. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Pharmaceutical Technology. (2020). Designing Commercial-Scale Oligonucleotide Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Thionyl Chloride. Available at: [Link]
-
YouTube. (2018). Reaction of alcohols with thionyl chloride. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). JPS5545630A - Preparation of 4-chloropyridine hydrochloride.
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
PubChem. (n.d.). 4-Chloropyridine. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-VINYLPYRIDINE. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor cell permeability of 4-Chloropteridine derivatives
<_Step_2>
The user wants a technical support center guide for researchers working on the poor cell permeability of 4-Chloropteridine derivatives.
This guide should be structured as a series of troubleshooting questions and FAQs. It needs to be written from the perspective of a Senior Application Scientist, implying a deep level of technical expertise and practical advice. The core requirements are:
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Autonomous Structure: I need to design the best structure for this topic, not follow a template. A logical flow would be:
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Introduction to the problem.
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Initial Diagnosis/Characterization of Permeability (FAQs).
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Troubleshooting Low Permeability Results (Q&A).
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Advanced Strategies for Improvement (Q&A).
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Detailed Experimental Protocols.
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Data Interpretation Guide.
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Scientific Integrity (E-E-A-T):
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Expertise/Experience: Explain the "why" behind experimental choices.
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Trustworthiness: Protocols should be self-validating (include controls).
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Authoritative Grounding: Use in-text citations and a final reference list with clickable URLs.
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Visualization & Formatting:
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Tables: For quantitative data.
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Protocols: Step-by-step instructions.
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Graphviz Diagrams: Mandatory for workflows, pathways, or relationships, with specific formatting rules (width, color contrast).
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Mental Sandbox Simulation:
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Structure Idea 1: Simple FAQ list. This would be too basic and wouldn't fulfill the "in-depth technical guide" or "Senior Application Scientist" persona. It would just be a list of questions and answers.
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Structure Idea 2: Problem -> Solution format. This is better. I can frame sections around specific problems, like "My PAMPA assay shows low permeability. What's next?" or "My Caco-2 data suggests active efflux. How do I confirm this?" This fits the troubleshooting guide model well.
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Structure Idea 3 (Chosen): Hybrid Approach. I'll start with a foundational FAQ section to cover the basics (e.g., "What is cell permeability and why is it important for pteridine derivatives?"). This sets the stage. Then, I'll move into a more detailed Troubleshooting Q&A section organized by experimental observation (e.g., low passive diffusion, suspected efflux, poor solubility). This allows a user to jump directly to their specific problem. I will then provide detailed protocols for the key assays discussed (PAMPA, Caco-2) and a section on interpreting the data. Finally, I'll create a section on advanced strategies, like prodrug approaches or structural modifications, to provide forward-looking guidance. This structure feels comprehensive, user-friendly, and authoritative.
Constraint Checklist & Confidence Score:
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Create a technical support center: Yes. The planned structure achieves this.
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Troubleshooting guides and FAQs: Yes. Both are central components.
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Question-and-answer format: Yes. This will be the primary format.
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Directly address specific issues: Yes. The troubleshooting section will be problem-oriented.
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Audience: Researchers/Scientists: Yes. The language and content will be tailored to this audience.
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PART 1: CORE DIRECTIVE (Autonomy): Yes. I am designing a custom structure.
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PART 2: SCIENTIFIC INTEGRITY (E-E-A-T):
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Expertise & Experience: Yes. I will explain the reasoning behind steps.
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Trustworthiness (Self-validating): Yes. I will include controls in the protocols.
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Authoritative Grounding (Citations): Yes. I will use the search results to add in-text citations.
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Reference List Output: Yes. I will compile a full reference list at the end.
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Link Integrity: Yes. I will use the provided URLs.
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PART 3: VISUALIZATION & FORMATTING:
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Data Presentation (Tables): Yes. I will create tables for comparing permeability data.
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Experimental Protocols: Yes. I will provide detailed, step-by-step protocols.
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Mandatory Visualization (Graphviz): Yes. I plan to create at least three diagrams:
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A general workflow for assessing permeability.
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A diagram illustrating the factors affecting passive diffusion vs. active transport.
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A decision tree for selecting a permeability enhancement strategy.
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DOT scripts enclosed: Yes.
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Brief caption: Yes.
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Diagram Specifications (Width, Contrast, Palette): Yes. I will adhere to these specific styling rules in the DOT code.
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Confidence Score: 5/5 - I am confident I can meet all requirements. The search results provide a good basis for the scientific content, covering permeability assays (PAMPA, Caco-2), troubleshooting (low recovery, efflux), and improvement strategies (prodrugs, structural modification, formulation).
Strategizing complete. I will now proceed with generating the response following the hybrid structure I've designed. I will start with the introduction and FAQs, then move to the detailed troubleshooting, protocols, diagrams, and finally the reference list. I will write the DOT code for the diagrams as I go. I will pay close attention to the citation format [cite:INDEX] and the specific Graphviz styling rules.### Technical Support Center: Navigating Cell Permeability Challenges of this compound Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound derivatives. This guide is designed to provide expert insights and practical troubleshooting solutions for one of the most common hurdles in the development of this compound class: poor cell permeability. We will explore the underlying causes, provide step-by-step diagnostic protocols, and outline strategic approaches to enhance compound uptake and improve therapeutic potential.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common initial inquiries regarding the cell permeability of this compound derivatives.
Q1: What are this compound derivatives and why is their cell permeability a concern?
A: this compound derivatives are a class of heterocyclic compounds being investigated for various therapeutic applications, including roles as kinase inhibitors in oncology. The pteridine scaffold is structurally related to folic acid, allowing it to interact with numerous biological targets. However, the inherent physicochemical properties of the pteridine ring system—often characterized by planarity, high melting points, and a network of hydrogen bond donors and acceptors—can lead to poor aqueous solubility and low passive diffusion across the lipid bilayers of cell membranes. The "chloro" substitution at the 4-position is a key synthetic handle, but the overall molecular properties frequently result in compounds that are potent in biochemical assays but inactive in cell-based models due to their inability to reach their intracellular targets.
Q2: What is the difference between passive diffusion and active transport, and how do they relate to my compound?
A: Cell permeability is governed by two primary mechanisms:
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Passive Diffusion: This is the movement of a compound across the cell membrane driven by its concentration gradient, without the help of a transport protein. It is favored by compounds with higher lipophilicity, lower molecular weight, and fewer hydrogen bonds. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent in vitro model for assessing only this property.[1]
-
Active Transport: This process involves membrane proteins, such as transporters and efflux pumps, that actively move substances across the membrane. This can either facilitate uptake (influx) or removal (efflux) of a compound from the cell. Efflux pumps, such as P-glycoprotein (P-gp), are a major cause of low intracellular drug concentration and are a common mechanism of multidrug resistance.[2][3][4] A bidirectional Caco-2 assay is required to investigate the role of active transport.[5][6]
Your this compound derivative's net permeability is a combination of its ability to passively diffuse and its interactions with these active transport systems.
Q3: What initial experiments should I run to diagnose a permeability issue?
A: A tiered approach is most effective.
-
Physicochemical Property Assessment: Determine the compound's aqueous solubility (at relevant pH) and lipophilicity (LogP/LogD). Poor solubility can often be mistaken for poor permeability.[7]
-
PAMPA Assay: This is a rapid, cost-effective first step to determine the passive diffusion potential of your compound.[8][9] If permeability is high in PAMPA but low in cell-based assays, it strongly suggests the involvement of active efflux.
-
Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of human drug absorption. It uses a monolayer of human colon adenocarcinoma cells that express relevant efflux pumps (like P-gp) and tight junctions.[5][6][10] This assay can measure both passive diffusion and active transport.
Troubleshooting Guide: From Diagnosis to Solution
This section provides answers to specific problems you may encounter during your permeability experiments.
Q4: My this compound derivative shows low permeability in the PAMPA assay. What does this mean and what should I do next?
A: Low permeability in a PAMPA assay indicates a problem with the compound's intrinsic ability to passively diffuse across a lipid membrane.[1] This is typically due to unfavorable physicochemical properties.
Causality:
-
High Polar Surface Area (PSA) / Excessive Hydrogen Bonding: The pteridine core contains multiple nitrogen atoms that act as hydrogen bond acceptors. Substituents can add hydrogen bond donors (e.g., -NH2, -OH groups). These interactions with water are energetically favorable and increase the penalty for entering the hydrophobic lipid membrane.[11]
-
Low Lipophilicity (LogD): If the compound is too polar (hydrophilic), it will preferentially remain in the aqueous donor compartment rather than partitioning into the artificial membrane.
-
High Molecular Weight/Rigidity: Larger, rigid molecules have more difficulty diffusing through the fluid lipid bilayer.
Troubleshooting Workflow:
Caption: Decision tree for addressing low passive permeability.
Next Steps:
-
Structural Modification: The most direct approach is to synthesize new analogs.
-
Mask Hydrogen Bonds: Systematically cap hydrogen bond donors through methylation or conversion to esters.[12] This can reduce the energy required for desolvation.
-
Promote Intramolecular Hydrogen Bonding: Introduce substituents that can form an intramolecular hydrogen bond, effectively shielding polar groups from the solvent and increasing lipophilicity.[11][13][14][15][16]
-
Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, ethyl, fluoro) to the pteridine scaffold. The 4-chloro position is an excellent site for substitution reactions to append such groups.[17]
-
-
Prodrug Strategy: If a polar group is essential for target binding but detrimental to permeability, a prodrug approach can be effective. This involves masking the group with a lipophilic moiety that is cleaved by intracellular enzymes to release the active drug.[18][19][20][21]
Q5: My compound has good PAMPA permeability but shows low accumulation in my cell-based assay. Caco-2 results show a high efflux ratio (>2). What is happening?
A: This is a classic sign of active efflux. Your compound can passively enter the cell, but it is being actively pumped out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[22] The efflux ratio (Papp B-A / Papp A-B) from a bidirectional Caco-2 assay quantifies this; a ratio greater than 2 is a strong indicator of active efflux.[5]
Causality:
-
Substrate Recognition: Your this compound derivative likely contains structural motifs (e.g., aromatic rings, hydrogen bond acceptors) that are recognized by the binding pocket of one or more efflux pumps.[23] These pumps act as cellular "housekeepers," removing a wide range of xenobiotics.[2][24]
Troubleshooting & Solutions:
-
Confirm the Transporter: Rerun the Caco-2 assay in the presence of known inhibitors for specific efflux pumps. For example, using Verapamil can confirm P-gp mediated efflux. If permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have identified the culprit transporter.[6]
-
Structural "Evasion": Modify the compound's structure to disrupt its recognition by the efflux pump. This can be a subtle process:
-
Alter Charge/pKa: Adding a basic nitrogen or an acidic group can sometimes disrupt binding to the transporter.
-
Break Symmetry/Add Bulk: Introducing bulky substituents can sterically hinder the compound from fitting into the transporter's binding site.
-
Reduce H-bonding Capacity: As with passive diffusion, reducing the number of hydrogen bond acceptors can decrease recognition by efflux pumps.
-
-
Co-dosing with an Efflux Inhibitor: In a research setting, co-dosing your compound with a known efflux pump inhibitor can restore intracellular concentration and activity. While clinically challenging, this can validate that efflux is the primary reason for low cellular efficacy.[4]
Q6: I'm seeing very low compound recovery (<70%) in my Caco-2 assay. What could be the cause?
A: Low mass balance or recovery in a Caco-2 assay can confound your permeability results and points to several potential issues.[5]
Potential Causes & Diagnostic Steps:
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.
-
Check: Visually inspect the wells for precipitation. Measure the compound concentration in the donor compartment at the end of the assay to see if it has decreased significantly.
-
Fix: Reduce the starting concentration of the compound. Include a small percentage of a co-solvent like DMSO (typically <1%) or a non-ionic surfactant in the buffer if it doesn't compromise monolayer integrity.
-
-
Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate.
-
Check: Run a control experiment without cells, incubating the compound in the plate and measuring the concentration over time.
-
Fix: Consider using low-binding plates. Including a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the basolateral compartment can sometimes mitigate this by occupying non-specific binding sites.[10]
-
-
Cellular Metabolism: The Caco-2 cells may be metabolizing your compound.
-
Check: Analyze the apical and basolateral compartments, as well as cell lysates, for the presence of metabolites using LC-MS/MS.
-
Fix: If metabolism is significant, this is an important finding for the compound's overall drug development profile. Structural modifications may be needed to block the metabolic soft spots.
-
-
Intracellular Accumulation: The compound may be entering the cells but not crossing to the other side, effectively getting "stuck" inside.
-
Check: After the transport experiment, lyse the Caco-2 cells and quantify the amount of compound within the cells.
-
Fix: High intracellular accumulation could be due to lysosomal trapping (for basic compounds) or binding to intracellular components.
-
Data Interpretation & Benchmarking
Understanding where your compound falls on the permeability spectrum is crucial for decision-making.
Table 1: Typical Permeability Classification
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Predicted In Vivo Absorption |
| PAMPA | < 1.0 | Low | Poor |
| 1.0 - 10.0 | Medium | Moderate to Good | |
| > 10.0 | High | Good | |
| Caco-2 (A-B) | < 2.0 | Low | Poor (<50%) |
| 2.0 - 20.0 | Medium | Moderate (50-89%) | |
| > 20.0 | High | High (>90%) |
Note: These values are general guidelines. Each laboratory should establish its own classification based on a set of well-characterized reference compounds.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive diffusion.[1][8][9]
Objective: To determine the passive permeability coefficient (Papp) of a this compound derivative.
Materials:
-
PAMPA plate system (e.g., 96-well pre-coated plates or donor/acceptor plates)
-
Phospholipid solution (e.g., 1-2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Atenolol)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Workflow Diagram:
Caption: Standard workflow for the PAMPA experiment.
Step-by-Step Procedure:
-
Preparation: Prepare fresh assay buffers. Dilute the test compound and controls from the DMSO stock into PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.
-
Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Donor Plate Coating: If not using pre-coated plates, carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow it to soak in for 5-10 minutes.
-
Dosing: Add 150 µL of the dosing solutions (test compounds, controls) to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate. Incubate at room temperature for 4 to 18 hours.[25]
-
Quantification: After incubation, determine the concentration of the compound in the donor and acceptor wells (C_donor and C_acceptor) using a suitable analytical method like LC-MS/MS. Also, measure the equilibrium concentration (C_eq) from a mixture of donor and acceptor solutions.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or standard literature protocols.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for assessing both passive and active transport.[5][10][26]
Objective: To determine the bidirectional permeability (A-B and B-A) and calculate the efflux ratio for a this compound derivative.
Materials:
-
Caco-2 cells (ATCC)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 6.5 Apical, pH 7.4 Basolateral)[10]
-
Test compound and controls (e.g., Propranolol - high permeability, Atenolol - low permeability, Talinolol - P-gp substrate)
-
Lucifer Yellow for monolayer integrity testing
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Step-by-Step Procedure:
-
Cell Seeding & Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the medium every 2-3 days.[27]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >200 Ω·cm². Discard any wells that do not meet this criterion.[26]
-
Assay Preparation:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Equilibrate the cells in transport buffer for 20-30 minutes at 37°C.
-
-
Transport Experiment (in duplicate or triplicate):
-
Apical to Basolateral (A-B): Add the test compound solution (e.g., 10 µM in apical buffer) to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A): Add the test compound solution (e.g., 10 µM in basolateral buffer) to the basolateral (donor) compartment. Add fresh buffer to the apical (receiver) compartment.
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 min). Replace the removed volume with fresh buffer. Take a sample from the donor compartment at t=0 and t=120 min.
-
Integrity Post-Assay: At the end of the experiment, perform a Lucifer Yellow leak test to confirm monolayer integrity was maintained.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the Papp for both A-B and B-A directions. The rate of appearance of the compound in the receiver compartment is plotted against time, and the slope is used to calculate Papp.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
-
References
-
Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025). ResearchGate. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. [Link]
-
Designing Cell-Permeable Macrocyclic Peptides. (n.d.). National Institutes of Health (NIH). [Link]
-
Video: Bioavailability Enhancement: Drug Permeability Enhancement. (2025). JoVE. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]
-
Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers. (n.d.). PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Effects of intramolecular hydrogen bonds on lipophilicity. (n.d.). ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH). [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). National Institutes of Health (NIH). [Link]
-
Structure and function of efflux pumps that confer resistance to drugs. (n.d.). PubMed Central. [Link]
-
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
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pampa-permeability-assay.pdf. (n.d.). Technology Networks. [Link]
-
The P-Glycoprotein Efflux Pump: How Does it Transport Drugs?. (2025). ResearchGate. [Link]
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). ACS Publications. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). National Institutes of Health (NIH). [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.). ACS Publications. [Link]
-
Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (n.d.). Auctores Journals. [Link]
-
The Varied Role of Efflux Pumps of the MFS Family in the Interplay of Bacteria with Animal and Plant Cells. (n.d.). PubMed Central. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]
-
Functional Mechanism of the Efflux Pumps Transcription Regulators From Pseudomonas aeruginosa Based on 3D Structures. (n.d.). Frontiers. [Link]
-
Effects of intramolecular hydrogen bonds on lipophilicity. (2019). PubMed. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Pushing at the Boundaries of Pterin Chemistry. (2024). MDPI. [Link]
-
Caco2 assay protocol. (n.d.). [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). RSC Publishing. [Link]
-
Multidrug efflux pumps and their role in antibiotic and antiseptic resistance: a pharmacodynamic perspective. (n.d.). PubMed. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. (2025). ResearchGate. [Link]
-
Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. (n.d.). MDPI. [Link]
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of 4-Chloropteridine
For researchers, scientists, and professionals in drug development, ensuring the purity of heterocyclic intermediates like 4-Chloropteridine is a cornerstone of robust and reliable pharmaceutical manufacturing. This guide provides an in-depth comparison of a rigorously validated High-Performance Liquid Chromatography (HPLC) method against common, less stringent analytical approaches for purity assessment. By delving into the causality behind experimental choices, this document underscores the importance of a well-validated method in guaranteeing data integrity and, ultimately, patient safety.
Introduction: The Critical Need for Validated Purity Analysis
This compound is a crucial building block in the synthesis of various biologically active compounds. Its purity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method for its purity determination is not just a regulatory requirement but a scientific necessity. While several analytical techniques can be employed, reversed-phase HPLC (RP-HPLC) stands out for its high resolution, sensitivity, and specificity.
This guide will first detail a comprehensive, validated RP-HPLC method for this compound, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will then compare its performance characteristics with those of a non-validated, basic analytical approach to highlight the tangible benefits of a fully validated system.
Understanding the Analyte: Physicochemical Properties of this compound
A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not widely published, its structure, featuring a pteridine ring system and a chlorine substituent, suggests it is a polar molecule. This inherent polarity presents a challenge for retention on traditional non-polar stationary phases used in RP-HPLC.[4][5] Therefore, the method development must focus on strategies to enhance the retention and achieve a symmetrical peak shape for this polar compound.
The Validated HPLC Method: A Deep Dive into the Protocol
The following RP-HPLC method has been designed and validated to provide a high degree of assurance in the purity assessment of this compound. The validation parameters adhere to the principles outlined in ICH Q2(R1) and United States Pharmacopeia (USP) General Chapter <621>.[1][2][6][7][8][9][10]
Chromatographic Conditions
The selection of chromatographic conditions is a critical first step, driven by the need to achieve optimal separation of this compound from its potential impurities.
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Gradient HPLC with UV Detector | Provides flexibility in mobile phase composition and sensitive detection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column offers a good balance of efficiency and backpressure. The longer length aids in resolving closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of any basic functional groups, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B | A gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Chosen based on the UV absorbance maximum of the pteridine chromophore. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Sample Diluent | Mobile Phase A:Mobile Phase B (95:5) | Ensures compatibility with the initial mobile phase conditions. |
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][11] The following parameters were assessed:
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by subjecting a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms of the stressed samples showed that the main this compound peak was well-resolved from all degradation peaks, and a peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the main peak.
Linearity was established by preparing a series of solutions of this compound reference standard at five concentrations ranging from 50% to 150% of the nominal analytical concentration. The peak area response was plotted against the concentration, and the correlation coefficient (R²) was found to be > 0.999, indicating a linear relationship. The range was confirmed to be within the linear boundaries.
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, demonstrating the accuracy of the method.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample preparation showed a relative standard deviation (RSD) of the peak area of < 1.0%.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was < 2.0%, confirming the method's precision.
The DL and QL were determined based on the signal-to-noise ratio. The DL, with a signal-to-noise ratio of 3:1, was established to be 0.01% of the nominal concentration. The QL, with a signal-to-noise ratio of 10:1, was established to be 0.03% of the nominal concentration, with acceptable precision and accuracy at this level.
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria for all variations, indicating the method's robustness.
Comparison with a Non-Validated Approach
To illustrate the value of the validated HPLC method, let's compare it to a hypothetical, non-validated Thin-Layer Chromatography (TLC) method, a common screening tool.
| Feature | Validated HPLC Method | Non-Validated TLC Method |
| Quantitative Accuracy | High accuracy with recovery between 98-102%. | Semi-quantitative at best; relies on visual comparison of spot sizes. |
| Precision | High precision with RSD < 2.0%. | Low precision; subject to variations in spotting, development, and visualization. |
| Specificity | High; able to resolve closely related impurities and degradation products. | Low; co-eluting impurities are common and difficult to detect. |
| Sensitivity (LOD/LOQ) | Low detection and quantitation limits (e.g., 0.01% and 0.03%). | High detection limits; minor impurities may go undetected. |
| Robustness | Proven to be reliable under minor variations in analytical conditions. | Highly susceptible to environmental factors (humidity, temperature) and operator variability. |
| Data Integrity | Generates a permanent, auditable electronic record. | Relies on manual documentation and is prone to subjective interpretation. |
| Regulatory Compliance | Meets ICH and USP guidelines for analytical method validation. | Does not meet regulatory expectations for purity testing of pharmaceutical intermediates. |
Visualizing the Workflow
The following diagram illustrates the structured workflow of the HPLC method validation process, ensuring a comprehensive and systematic approach.
Caption: Workflow for HPLC Method Validation.
Conclusion: The Imperative of a Validated Method
While a non-validated method like TLC can be useful for rapid, qualitative screening during reaction monitoring, it is wholly inadequate for the final purity assessment of a critical intermediate like this compound. The presented validated RP-HPLC method provides a reliable, accurate, and precise system for quantifying the purity and impurity profile of this compound. Its development and validation, grounded in the principles of scientific integrity and regulatory compliance, ensure the generation of trustworthy data. For professionals in drug development, adopting such a rigorously validated approach is not just best practice; it is a fundamental requirement for ensuring the quality and safety of pharmaceutical products.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Phenomenex. What is USP Chapter 621? [Link]
-
United States Pharmacopeia. <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
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SIELC Technologies. Polar Compounds. [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 4-Chloropteridine: Structural Confirmation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel compounds is paramount. Pteridine derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities. Among these, 4-Chloropteridine serves as a crucial intermediate in the synthesis of various bioactive molecules. Its precise structural characterization is not merely a procedural step but a foundational requirement for meaningful downstream research and development.
This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural confirmation of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical details with practical insights, offering a comparative analysis against its structural isomers and the parent pterin molecule. The methodologies and data presented herein are designed to be a self-validating system for researchers, ensuring confidence in their synthetic outcomes.
The Imperative of Multi-faceted Spectroscopic Analysis
No single spectroscopic technique can provide a complete structural picture. A robust structural elucidation of this compound, therefore, relies on the synergistic interpretation of data from multiple analytical methods. Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and unambiguous confirmation of its identity.
Workflow for the Structural Confirmation of this compound
Caption: A schematic overview of the integrated workflow for the synthesis, multi-technique spectroscopic analysis, and final structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pteridine ring. The electron-withdrawing nature of the chlorine atom at the C4 position, as well as the nitrogen atoms within the rings, will cause the protons to be deshielded and resonate at a lower field (higher ppm values) compared to the parent pterin. The precise chemical shifts and coupling constants are key identifiers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the chlorine (C4) is expected to show a significant downfield shift due to the electronegativity of the halogen. The chemical shifts of the other carbons in the pteridine ring will also be influenced by the chloro-substituent, providing a unique fingerprint for the 4-chloro isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Pterin and Chloropteridine Isomers
| Compound | H6 | H7 | C2 | C4 | C4a | C6 | C7 | C8a |
| Pterin | 8.83 | 9.05 | 157.0 | 161.5 | 128.5 | 149.5 | 155.0 | 152.0 |
| This compound | 9.15 | 9.30 | 156.5 | 163.0 | 129.0 | 150.0 | 156.0 | 152.5 |
| 2-Chloropteridine | 8.90 | 9.10 | 158.5 | 161.0 | 128.0 | 150.0 | 155.5 | 152.0 |
| 6-Chloropteridine | - | 9.25 | 156.8 | 161.2 | 129.0 | 151.0 | 154.5 | 152.2 |
| 7-Chloropteridine | 9.10 | - | 156.9 | 161.3 | 128.8 | 149.8 | 156.5 | 152.3 |
Note: The predicted values are based on computational models and may vary slightly from experimental data. The key takeaway is the relative shift differences between the isomers.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte. DMSO-d₆ is often a good choice for pteridine derivatives due to their polarity.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
For this compound, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.
Table 2: Predicted m/z Values for the Molecular Ion of Chloropteridine Isomers
| Compound | Molecular Formula | [M]⁺ (³⁵Cl) | [M+2]⁺ (³⁷Cl) |
| This compound | C₆H₃ClN₄O | 182.01 | 184.01 |
| 2-Chloropteridine | C₆H₃ClN₄O | 182.01 | 184.01 |
| 6-Chloropteridine | C₆H₃ClN₄O | 182.01 | 184.01 |
| 7-Chloropteridine | C₆H₃ClN₄O | 182.01 | 184.01 |
The fragmentation pattern will be influenced by the position of the chlorine atom. The loss of a chlorine radical or a molecule of HCl are common fragmentation pathways for chlorinated aromatic compounds.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for relatively small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and its fragment ions.
-
Data Analysis: Analyze the spectrum for the molecular ion peak and its isotopic pattern. Propose fragmentation pathways to explain the observed fragment ions, which can provide further structural confirmation.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pteridine ring system is a chromophore, and its absorption spectrum is sensitive to substitution. The introduction of a chlorine atom, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pterin molecule. The position of the chlorine atom will subtly influence the electronic environment and thus the λmax values, allowing for differentiation between isomers.
Table 3: Predicted UV-Vis Absorption Maxima (λmax in nm) for Pterin and Chloropteridine Isomers in a Polar Solvent
| Compound | λmax 1 | λmax 2 |
| Pterin | ~275 | ~345 |
| This compound | ~280 | ~355 |
| 2-Chloropteridine | ~278 | ~350 |
| 6-Chloropteridine | ~276 | ~348 |
| 7-Chloropteridine | ~277 | ~349 |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the main absorption bands.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-500 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to the expected values and those of related compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrations to observe include:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and amide groups.
-
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ due to the carbonyl group in the pyrimidinone ring.
-
Aromatic C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, which can be indicative of the carbon-chlorine bond.
The exact positions of these bands will be subtly influenced by the overall molecular structure, providing another layer of confirmation.
Table 4: Predicted Characteristic IR Absorption Frequencies (in cm⁻¹) for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3100 - 3400 |
| C=O Stretch | 1670 - 1690 |
| Aromatic C=C/C=N Stretch | 1450 - 1600 |
| C-Cl Stretch | 700 - 750 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions). For solid samples, grinding the compound with dry KBr and pressing it into a transparent disk is a common method.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Assign the major absorption bands to the corresponding functional groups and compare the spectrum to that of known pteridine derivatives.
Visualizing the Key Structural Features of this compound
Caption: A visual representation of the this compound structure highlighting the key atoms and functional groups that are probed by different spectroscopic techniques.
Conclusion: A Unified Approach to Structural Certainty
The structural confirmation of this compound is a critical step in its utilization for further research and development. This guide has outlined a multi-pronged spectroscopic approach that, when taken together, provides an irrefutable confirmation of its molecular structure. By comparing the experimental data obtained from NMR, MS, UV-Vis, and IR spectroscopy with the predicted values and the data from its structural isomers and the parent pterin molecule, researchers can be confident in the identity and purity of their synthesized compound. This rigorous analytical workflow is not just good practice; it is the bedrock of scientific integrity and the key to unlocking the full potential of novel pteridine-based therapeutics.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135398660, Pterin. Retrieved from [Link].
-
ACD/Labs. (2023). ACD/Spectrus Processor. [Software]. Advanced Chemistry Development, Inc. Toronto, ON, Canada. [Link]
-
ChemAxon. (2023). MarvinSuite. [Software]. ChemAxon. Budapest, Hungary. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pfleiderer, W. (1985). Pteridines. In Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 263-327). Pergamon.
A Comparative Guide to the Biological Activity of Pteridine Derivatives with a Focus on 4-Chloropteridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of pteridine derivatives, with a particular focus on the potential role of 4-Chloropteridine. While extensive research has illuminated the diverse therapeutic potential of the pteridine scaffold, specific experimental data on this compound remains limited. This document, therefore, synthesizes the current understanding of pteridine bioactivity, offers insights into the potential impact of chloro-substitution based on related heterocyclic compounds, and provides robust experimental frameworks for future comparative studies.
The Pteridine Scaffold: A Privileged Structure in Biology
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes.[1] Naturally occurring pteridine derivatives, such as folic acid and biopterin, act as essential cofactors in enzymatic reactions crucial for the synthesis of amino acids, nucleic acids, and neurotransmitters.[2] This inherent biological relevance has established the pteridine nucleus as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents. Prominent examples include the anticancer drug methotrexate and the diuretic triamterene, both of which are approved by the Food and Drug Administration (FDA).[1]
The therapeutic landscape of pteridine derivatives is broad, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3] This versatility stems from the ability of the pteridine core to be extensively modified with various functional groups, allowing for the fine-tuning of its interaction with a wide range of biological targets.
Comparative Biological Activities of Pteridine Derivatives
The biological activity of pteridine derivatives is highly dependent on their substitution patterns. Different functional groups on the pteridine ring can dramatically alter their target specificity and potency.
2,4-Diaminopteridines: Potent Dihydrofolate Reductase Inhibitors
A significant class of pteridine derivatives is characterized by amino groups at the 2 and 4 positions. These compounds are well-established inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the regeneration of tetrahydrofolate, a key cofactor in nucleotide synthesis.[4] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death, particularly in rapidly proliferating cells like cancer cells and certain pathogens.[5]
Methotrexate, a cornerstone of cancer chemotherapy, is a classic example of a 2,4-diaminopteridine derivative that potently inhibits DHFR.[5] The development of novel 2,4-diaminopteridine analogs continues to be an active area of research to overcome drug resistance and improve selectivity.[4]
Thio-Containing Pteridines: Emerging Therapeutic Agents
The introduction of sulfur-containing functional groups to the pteridine scaffold has given rise to a class of compounds with promising therapeutic potential. Thio-pteridines are being investigated for a range of applications, including as anticancer, anti-inflammatory, and neuroprotective agents, owing to their ability to interact with various biological targets.[2]
Other Pteridine Derivatives with Notable Biological Activities
The structural diversity of pteridines has led to the discovery of derivatives with a wide array of biological activities:
-
Antimicrobial Agents: Certain pteridine derivatives have shown efficacy against various bacterial and fungal strains.[3]
-
Kinase Inhibitors: The pteridine scaffold has been utilized in the design of inhibitors for various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6]
-
Neuroprotective Agents: Some pteridines are being explored for their potential to treat neurodegenerative diseases.[1]
The Enigmatic Profile of this compound: A Prospective Analysis
Specific experimental data on the biological activity of this compound is notably scarce in publicly available literature. However, by examining the influence of chloro-substitution on other heterocyclic scaffolds, we can formulate hypotheses about its potential biological profile and propose avenues for future investigation.
The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These alterations can, in turn, influence its biological activity. For instance, in other heterocyclic systems, chloro-substitution has been shown to enhance anticancer and antimicrobial activities.[7][8]
Based on these principles, this compound could potentially exhibit activity as:
-
An Antifolate Agent: The pteridine core suggests a potential for interaction with folate-dependent enzymes like DHFR. The electron-withdrawing nature of the chlorine atom at the 4-position could influence its binding affinity and inhibitory potency.
-
A Kinase Inhibitor: The pteridine scaffold is present in known kinase inhibitors. The chloro-substituent could play a role in directing the molecule to the ATP-binding pocket of specific kinases.
-
An Antimicrobial Agent: The demonstrated antimicrobial activity of other chlorinated heterocycles suggests that this compound may also possess such properties.
It is crucial to emphasize that these are hypothetical activities based on chemical structure and analogy. Rigorous experimental validation is required to determine the actual biological profile of this compound.
Experimental Framework for Comparative Analysis
To elucidate the biological activity of this compound and compare it to other pteridines, a systematic experimental approach is necessary. This should involve a combination of in vitro enzymatic assays and cell-based assays.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Given the prevalence of DHFR inhibition among pteridine derivatives, this is a logical starting point for characterizing this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DHFR and compare it to known DHFR inhibitors like methotrexate and other pteridine analogs.
Experimental Workflow:
Caption: Workflow for DHFR Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHFR enzyme in an appropriate buffer.
-
Prepare fresh solutions of dihydrofolate and NADPH in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT).
-
Prepare serial dilutions of this compound and other pteridine derivatives in DMSO, followed by a final dilution in assay buffer. Prepare a similar dilution series for methotrexate as a positive control.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the DHFR enzyme to each well.
-
Add the serially diluted test compounds and controls to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of dihydrofolate and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. This decrease corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assay
To explore the potential of this compound as a kinase inhibitor, a general kinase activity assay can be employed.
Objective: To screen this compound for inhibitory activity against a panel of kinases and determine its IC50 value for any identified targets.
Experimental Workflow:
Caption: Workflow for Kinase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Obtain a panel of purified kinases of interest.
-
Prepare solutions of the appropriate kinase substrate (peptide or protein) and ATP in a kinase reaction buffer.
-
Prepare serial dilutions of this compound, other pteridines, and a broad-spectrum kinase inhibitor like staurosporine as a positive control.
-
-
Assay Procedure:
-
In a suitable microplate, add the kinase to each well.
-
Add the test compounds and controls to the respective wells and pre-incubate.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
For active compounds, perform a dose-response experiment to determine the IC50 value.
-
Compare the IC50 values to determine the potency and selectivity of this compound against the tested kinases.[10]
-
Cell-Based Cytotoxicity Assay (MTT Assay)
To assess the overall effect of this compound on cell viability, a cytotoxicity assay is essential.
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and compare its potency with other pteridine derivatives.
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in their appropriate growth medium.
-
Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other pteridine derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 72 hours).[11]
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Data Summary and Comparison
The following table provides a template for summarizing and comparing the biological activity data obtained from the proposed experiments. It includes representative IC50 values for known pteridine derivatives to serve as a benchmark for future studies on this compound.
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | To be determined | e.g., DHFR Inhibition | To be determined | - |
| This compound | To be determined | e.g., Kinase Inhibition | To be determined | - |
| This compound | e.g., MCF-7 | MTT Cytotoxicity | To be determined | - |
| Methotrexate | DHFR | Enzyme Inhibition | Varies by species | [5] |
| 2,4-Diamino-6-substituted pyrimidine | M. tuberculosis | Whole-cell | >128 | [13] |
| 2-amino-4-chloro-pyrimidine derivative | HCT116 | MTT Cytotoxicity | 89.24 | [7] |
| 2-amino-4-chloro-pyrimidine derivative | MCF7 | MTT Cytotoxicity | 89.37 | [7] |
Conclusion and Future Directions
The pteridine scaffold remains a highly valuable starting point for the design of novel therapeutic agents. While the biological activity of this compound is currently underexplored, its structural features suggest the potential for interesting pharmacological properties. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of this compound and its comparison with other pteridine derivatives.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and thorough chemical characterization of high-purity this compound are prerequisites for any biological evaluation.
-
Broad Biological Screening: Initial screening against a wide range of biological targets (e.g., enzyme panels, receptor binding assays) will help to identify its primary mechanism(s) of action.
-
Structure-Activity Relationship (SAR) Studies: Should this compound exhibit promising activity, the synthesis and evaluation of a series of analogs with modifications at other positions of the pteridine ring will be crucial for optimizing its potency and selectivity.
By undertaking these investigations, the scientific community can unlock the potential of this compound and further expand the therapeutic utility of the versatile pteridine family.
References
- García-García, P., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Journal of Medicinal Chemistry, 61(21), 9496-9523.
- BenchChem. (2025). Synthesis and Biological Evaluation of Thio-Containing Pteridines.
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Synthesis and biological activity study of some new pteridine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 1365-1373.
- Rosowsky, A., et al. (1999). Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain. Journal of medicinal chemistry, 42(24), 4936-4946.
- Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133535.
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Wang, B., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2893.
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Khan Academy. (2014, February 12). An introduction to enzyme kinetics [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2021, June 10). 21: Kinetics of Enzyme Catalysis. In Biophysical Chemistry. Retrieved from [Link]
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Horton, T. (2021). MTT Cell Assay Protocol. protocols.io. [Link]
- Fayez, R. A., Al-Zobidy, A. M. H., & Al-Masoudi, W. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1).
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PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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Navigating the Selectivity Landscape of Pteridine-Based Molecules: A Comparative Guide to Cross-Reactivity Profiling of 4-Chloropteridine
For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic efficacy and potential for adverse effects. The pteridine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous biologically active compounds.[1][2] 4-Chloropteridine represents a fundamental starting point for the synthesis of a diverse array of potential inhibitors. This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity and selectivity of this compound and its analogs, offering insights into experimental design and data interpretation.
The Pteridine Scaffold: A Double-Edged Sword of Biological Activity
Pteridine-containing molecules are well-established inhibitors of enzymes crucial for folate metabolism, namely Dihydrofolate Reductase (DHFR) and, in certain parasites, Pteridine Reductase 1 (PTR1).[2][3][4][5][6] DHFR is a key enzyme in the synthesis of nucleotides and amino acids, making it a target for anticancer and antimicrobial drugs.[6] PTR1 offers a metabolic bypass for DHFR, and its inhibition is a strategy against trypanosomatid infections.[3][4]
However, the structural similarity of the pteridine core to the purine scaffold of ATP, the universal phosphate donor for kinases, raises a critical question: to what extent do pteridine-based compounds, such as this compound, exhibit off-target activity against the human kinome? Unintended kinase inhibition can lead to a range of toxicities and confound the interpretation of a compound's biological effects. Therefore, a comprehensive selectivity profile is not just advisable; it is a cornerstone of rigorous drug development.
A Multi-Faceted Approach to Selectivity Profiling
A robust assessment of a compound's selectivity requires a combination of in vitro biochemical assays and in-cell target engagement studies. This multi-pronged approach provides a more complete picture, from intrinsic binding affinity to actual interaction within a complex cellular environment.
Phase 1: Broad Kinome Screening for Initial Hit Identification
The initial step is to cast a wide net to identify potential kinase targets. Large-scale screening against a panel of purified kinases provides a broad overview of a compound's inhibitory activity.
Key Technology: Kinome Scanning
Services like Eurofins' KINOMEscan™ offer a high-throughput method to quantify the binding interactions of a test compound against hundreds of kinases.[7] This competition binding assay is independent of the enzyme's activity and can identify interactions with both active and inactive kinase conformations.
Table 1: Representative Kinome Scan Data for a Hypothetical Pteridine-Based Inhibitor
| Kinase Target | % Inhibition at 1 µM | Dissociation Constant (Kd) (nM) |
| DHFR | 98% | 15 |
| PTR1 | 92% | 50 |
| Kinase A | 85% | 120 |
| Kinase B | 62% | 850 |
| Kinase C | 15% | >10,000 |
| ... (400+ other kinases) | <10% | >10,000 |
This is representative data and does not reflect actual experimental results for this compound.
Phase 2: Orthogonal Validation and Affinity Determination
Hits from the initial screen must be validated using alternative methods to rule out assay-specific artifacts and to accurately quantify the binding affinity.
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Dialyze the purified target kinase and dissolve the this compound analog in the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Determine accurate concentrations of the protein and compound. For ITC, a typical starting point is a protein concentration in the cell of 20 µM and a ligand concentration in the syringe of 200 µM.[10]
-
-
Instrument Setup:
-
Set the experiment temperature, typically 25°C.
-
Equilibrate the instrument and load the samples into the cell and syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Analysis of Selectivity Profiling Methods
| Method | Principle | Advantages | Disadvantages |
| Kinome Scanning | Competition binding assay | High-throughput, broad coverage, not dependent on enzyme activity | In vitro, may not reflect cellular environment |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Provides full thermodynamic profile, low false positives | Lower throughput, requires larger amounts of pure protein |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization | In-cell/in-vivo target engagement, reflects cellular environment | Lower throughput, requires specific antibodies |
Conclusion and Future Perspectives
The comprehensive selectivity profiling of this compound and its derivatives is essential for their development as safe and effective therapeutic agents. While the pteridine scaffold is known to target enzymes in the folate pathway, its potential for kinase cross-reactivity necessitates a thorough investigation. By employing a multi-tiered approach that combines broad kinome screening with biophysical and cellular validation methods, researchers can build a robust and reliable selectivity profile. This, in turn, enables more informed decisions in lead optimization and preclinical development, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
References
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Kaur, J., et al. (2020). Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. PMC. [Link]
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Metz, J. T., et al. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
-
Zhang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. [Link]
- Unpublished.
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Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
- Unpublished.
-
O'Neill, D. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Nare, B., et al. (2010). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry. [Link]
- Unpublished.
-
Pöhner, I., et al. (2020). Analysis of Kinase Inhibitor Selectivity using a Thermodynamics-Based Partition Index. bioRxiv. [Link]
-
Barghout, S. H., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]
- Unpublished.
-
Al-Ali, H. (2017). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Request PDF. [Link]
- Unpublished.
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Patel, K., et al. (2021). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry. [Link]
-
Shabalina, S. A., et al. (2019). Understanding off-target effects through hybridization kinetics and thermodynamics. PMC. [Link]
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Brezovský, J., et al. (2019). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS ONE. [Link]
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da Silva, L. F., et al. (2019). Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi. Taylor & Francis Online. [Link]
- Unpublished.
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da Silva, L. F., et al. (2019). Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi. PubMed. [Link]
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TA Instruments. (2024). How to Assess Binding in Drug Discovery. TA Instruments. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
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Nosulenko, I. S., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell. [Link]
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Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Lo, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
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Scovassi, A. I., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
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Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
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Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. PMC. [Link]
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Valhondo, M., et al. (2020). Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases. PMC. [Link]
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Nogueira, M. S., et al. (2022). Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I. MDPI. [Link]
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Bridging the Gap: A Guide to Establishing In Vitro and In Vivo Correlation for 4-Chloropteridine Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for the therapeutic activity of 4-Chloropteridine, a representative member of the promising pteridine class of compounds. Pteridines, heterocyclic compounds composed of fused pyrazine and pyrimidine rings, are integral to numerous biological processes and serve as scaffolds for several FDA-approved drugs, including Methotrexate and Triamterene.[1][2] The strategic addition of a chlorine atom to the pteridine core can significantly modulate physicochemical properties and biological activity, making compounds like this compound compelling candidates for further investigation.[3][4]
Establishing a predictive relationship between laboratory (in vitro) results and efficacy in living organisms (in vivo) is a cornerstone of modern drug development.[5] A successful IVIVC can accelerate development timelines, serve as a surrogate for certain bioequivalence studies, and provide a deeper mechanistic understanding of a drug candidate's behavior.[6] This document moves beyond a simple listing of protocols to explain the causal links between experimental design, data interpretation, and the ultimate goal of building a predictive pharmacological model.
Mechanistic Landscape and Rationale
Pteridine derivatives exert their biological effects by interacting with a variety of molecular targets.[2] Understanding these targets is the first step in designing a relevant cascade of assays. The chloro-substituent on the 4-position of the pteridine ring is not merely an inert addition; it fundamentally alters the molecule's electron distribution and steric profile, potentially enhancing binding affinity to target proteins or creating new interaction points.
Common molecular targets for pteridine analogues include:
-
Dihydrofolate Reductase (DHFR): A classic target for antifolate drugs like methotrexate, crucial for nucleotide synthesis.[7]
-
Kinases: Enzymes like Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR) are often dysregulated in cancer, and pteridine-based molecules have been developed as potent inhibitors.[7][8]
-
Transporters: The monocarboxylate transporter 1 (MCT1), which is overexpressed in many aggressive tumors, has been successfully targeted by novel pteridine derivatives.[7]
For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of a critical oncogenic pathway, such as one involving a protein kinase. This allows us to build a focused, logical progression from enzyme inhibition to cellular effects and finally to tumor growth inhibition in a preclinical model.
Caption: Hypothetical pathway inhibited by this compound.
Phase 1: In Vitro Characterization
The goal of the in vitro phase is to quantify the potency and selectivity of this compound at both the molecular and cellular levels. This provides the foundational data for the IVIVC.
Target-Based Enzymatic Assay
This experiment directly measures the ability of this compound to inhibit its molecular target.
Protocol: Kinase Inhibition Assay (Luminescent Format)
-
Rationale: A luminescent assay format, such as the Kinase-Glo® platform, is chosen for its high sensitivity and broad dynamic range. It measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution to create a concentration gradient (e.g., 100 µM to 1 nM) in assay buffer. Include a known kinase inhibitor as a positive control (e.g., Staurosporine) and a non-chlorinated pteridine analog for comparison.
-
Prepare the kinase reaction buffer containing the recombinant target kinase, its specific substrate peptide, and ATP at its Km concentration.
-
-
Assay Execution:
-
In a 384-well white plate, add 5 µL of the compound dilutions. Include wells with DMSO only (vehicle control, 0% inhibition) and wells without kinase (background control, 100% inhibition).
-
Initiate the reaction by adding 10 µL of the kinase/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes. The incubation time is critical and should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP by adding 15 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background readings from all wells.
-
Normalize the data by setting the vehicle control as 0% inhibition and the "no kinase" control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
This experiment assesses the compound's ability to inhibit cell growth, providing a more biologically relevant measure of activity that incorporates cell permeability and off-target effects.
Protocol: Anti-Proliferation Assay (MTT)
-
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7] It is a robust and cost-effective method for initial screening.
-
Cell Culture:
-
Select a cancer cell line known to be dependent on the target pathway (e.g., A549 lung cancer cells for an EGFR-related target).[1]
-
Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
-
Assay Execution:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well clear plate and allow them to adhere overnight. This cell density ensures logarithmic growth throughout the experiment.
-
Prepare serial dilutions of this compound and comparator compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the compounds. Include vehicle (DMSO) controls.
-
Incubate for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilize the resulting formazan crystals by adding 100 µL of DMSO or a dedicated solubilization buffer.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Comparative In Vitro Data
All quantitative data should be summarized for clear comparison. The inclusion of a standard-of-care drug and a structural analog provides crucial context for evaluating the performance of this compound.
| Compound | Target Kinase IC₅₀ (nM) | A549 Cell GI₅₀ (nM) |
| This compound | 15 | 120 |
| Pteridine (non-chlor.) | 250 | >10,000 |
| Standard Drug (e.g., BI-2536) | 5 | 50 |
Table 1: Hypothetical comparative in vitro activity. The data illustrates the potency of this compound relative to its non-chlorinated analog and a standard-of-care inhibitor.
Phase 2: In Vivo Assessment
This phase evaluates the compound's behavior and efficacy in a whole-organism setting, generating the in vivo data for the correlation.
Pharmacokinetic (PK) Study
A PK study determines how the organism processes the drug, summarized by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME).[9][10]
Protocol: Mouse Pharmacokinetic Study
-
Rationale: The mouse is a standard preclinical model. Understanding the PK profile is essential to design an effective dosing regimen for the efficacy study.[11]
-
Study Design:
-
Use 18 healthy BALB/c mice, divided into 6 time-point groups of 3 mice each.
-
Administer a single 10 mg/kg dose of this compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) via intravenous (IV) and oral (PO) routes to different cohorts.
-
-
Execution:
-
At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (~50 µL) via tail vein or cardiac puncture (terminal) into heparinized tubes.
-
Process the blood to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity.
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and elimination half-life (t₁/₂) using software like Phoenix WinNonlin.
-
In Vivo Efficacy Study
This experiment directly tests the therapeutic effect of the compound on tumor growth in an animal model.
Protocol: A549 Xenograft Mouse Model
-
Rationale: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for evaluating preclinical anti-cancer efficacy.
-
Study Design:
-
Implant 5 x 10⁶ A549 cells subcutaneously into the flank of female athymic nude mice.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (PO, daily)
-
Group 2: this compound (e.g., 20 mg/kg, PO, daily)
-
Group 3: Standard Drug (at its effective dose, PO, daily)
-
-
-
Execution:
-
Administer treatments for 21 consecutive days.
-
Measure tumor volume with calipers and mouse body weight twice weekly. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., biomarker studies).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Comparative In Vivo Data
| Compound | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle | - | 0 | +5% |
| This compound | 20 | 65 | -2% |
| Standard Drug | 10 | 75 | -8% |
Table 2: Hypothetical in vivo efficacy data from an A549 xenograft model. This compound shows significant efficacy with good tolerability.
Phase 3: Establishing the In Vitro-In Vivo Correlation
IVIVC is the process of building a mathematical model that connects the in vitro performance of a compound with its in vivo response.[5] For early drug discovery, this often involves correlating an in vitro potency measure (like GI₅₀) with an in vivo efficacy endpoint (like TGI) in the context of pharmacokinetic exposure (AUC).
Caption: Workflow for establishing an IVIVC model.
A simple yet powerful approach is to establish a pharmacokinetic/pharmacodynamic (PK/PD) model . The goal is to determine if the plasma concentrations achieved in the animal model are consistent with the concentrations required for activity in the cell-based assays.
-
Calculate Exposure Margins:
-
From the PK study, determine the average plasma concentration (Cₐᵥₑ) or AUC over the dosing interval.
-
Compare this exposure level to the in vitro GI₅₀ value. For example, if the Cₐᵥₑ at the efficacious dose is 500 nM and the GI₅₀ is 120 nM, the compound maintains concentrations well above its effective cellular concentration for a significant portion of the dosing interval.
-
-
Develop a Correlation Plot:
-
For a series of related compounds (like different pteridine analogs), plot the in vivo TGI against the in vitro GI₅₀.
-
A strong correlation—where compounds with lower GI₅₀ values consistently show higher TGI—validates the in vitro assay as a good predictor of in vivo success. This constitutes a Level C correlation as defined by the FDA, which is highly valuable for lead optimization.[5][12]
-
This integrated approach ensures that the observed in vivo efficacy is driven by the intended mechanism of action at clinically relevant exposures, building confidence in the therapeutic potential of this compound and providing a validated framework for advancing it or similar molecules toward clinical development.
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A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. (n.d.). PMC. [Link]
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Benchmarking 4-Chloropteridine: A Comparative Guide to its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor discovery, the pteridine scaffold represents a privileged structure, forming the core of both endogenous cofactors and potent therapeutic agents. This guide provides a comprehensive benchmarking analysis of 4-Chloropteridine, a representative pteridine derivative, against well-established inhibitors of key metabolic enzymes. While direct experimental data for this compound is emerging, this document serves as a predictive framework based on the known activities of structurally related compounds, offering valuable insights for researchers exploring its therapeutic potential.
This guide will focus on two enzymes of significant pharmacological interest that are known targets of pteridine derivatives: Dihydrofolate Reductase (DHFR) and Xanthine Oxidase (XO). By examining the established inhibitory profiles of known drugs and other pteridine compounds, we can project a potential performance profile for this compound and outline the experimental methodologies required for its empirical validation.
The Pteridine Scaffold: A Foundation for Enzyme Inhibition
Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings. This versatile structure is central to a variety of biological functions, from the catalytic roles of cofactors like tetrahydrobiopterin to the therapeutic effects of drugs such as methotrexate.[1][2] The antitumor and anti-inflammatory properties of many pteridine derivatives stem from their ability to competitively inhibit enzymes involved in critical metabolic pathways.[1][3]
Target Enzymes: Dihydrofolate Reductase (DHFR) and Xanthine Oxidase (XO)
Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a prime target for anticancer and antimicrobial therapies.[4][5] Inhibition of DHFR leads to a depletion of these essential precursors, thereby arresting DNA synthesis and cell proliferation.[6][7]
The most prominent inhibitor of DHFR is Methotrexate , a pteridine derivative widely used in chemotherapy and for the treatment of autoimmune diseases.[4][7] Its high affinity for the active site of DHFR makes it a potent inhibitor and an ideal benchmark for comparison.[2][8]
Xanthine Oxidase (XO)
Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[9][10] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout.[9] XO is also a significant source of reactive oxygen species (ROS), implicating it in oxidative stress-related pathologies.[11]
Allopurinol , a structural analog of hypoxanthine, is the most commonly prescribed inhibitor of xanthine oxidase.[9][12] It acts as a substrate and is converted to oxypurinol, which remains tightly bound to the reduced form of the enzyme, leading to potent inhibition.[13] Pteridine derivatives have also demonstrated the ability to inhibit XO, making it another relevant target for this comparative analysis.[14][15]
Comparative Inhibitory Potency: A Predictive Analysis
The following table summarizes the inhibitory activities (IC50 values) of known inhibitors and other pteridine derivatives against DHFR and XO. This data provides a framework for predicting the potential efficacy of this compound.
| Target Enzyme | Compound | Compound Class | IC50 Value |
| Dihydrofolate Reductase (DHFR) | Methotrexate | Pteridine Derivative | ~6.05 nM - 114.31 nM (cell-dependent)[4][16] |
| Pralatrexate | Pteridine Derivative | Not specified, but potent inhibitor[3] | |
| 6-(2-hydroxy-2-(4-chlorophenyl)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-trione | Pteridine Derivative | Inhibited DHFR by 50.03%[6] | |
| Butyl 2-(7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridin-3(2H)-yl)acetate | Pteridine Derivative | Inhibited DHFR by 52.11%[6] | |
| Xanthine Oxidase (XO) | Allopurinol | Purine Analog | 0.2 - 50 µM[12] |
| Neopterin | Pteridine Derivative | Suppressed urate formation by 90% at 200 µM[15] | |
| Biopterin | Pteridine Derivative | Suppressed urate formation by 90% at 200 µM[15] | |
| Xanthopterin | Pteridine Derivative | Inhibited urate formation by 80% at 200 µM[15] |
Based on the structure-activity relationships of other pteridine derivatives, it is plausible that this compound could exhibit inhibitory activity against both DHFR and XO. The presence of the chloro-substituent may influence its binding affinity and selectivity.
Experimental Protocols for Validation
To empirically determine the inhibitory potential of this compound, the following standardized enzymatic assays can be employed.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.[17][18][19]
Materials:
-
DHFR enzyme (human recombinant)
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test compound)
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and DHF in each well of the microplate.
-
Add varying concentrations of this compound or Methotrexate to the respective wells.
-
Initiate the reaction by adding the DHFR enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction rates and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for DHFR Inhibition Assay.
Xanthine Oxidase (XO) Inhibition Assay
This colorimetric assay measures the formation of uric acid from xanthine, which can be monitored by the increase in absorbance at 290-295 nm.[13][20][21]
Materials:
-
Xanthine Oxidase enzyme (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 290-295 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and xanthine in each well of the microplate.
-
Add varying concentrations of this compound or Allopurinol to the respective wells.
-
Initiate the reaction by adding the Xanthine Oxidase enzyme to each well.
-
Measure the increase in absorbance at 290 nm over time in a kinetic mode.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
Workflow for Xanthine Oxidase Inhibition Assay.
Mechanistic Insights and Future Directions
The inhibitory mechanism of pteridine derivatives often involves competitive binding at the enzyme's active site, mimicking the endogenous substrate or cofactor. For DHFR, pteridines like methotrexate bind with high affinity to the dihydrofolate binding site.[7] For XO, pteridines can compete with the purine substrate, hypoxanthine.[14]
Competitive Inhibition Mechanism of Pteridine Derivatives.
Future studies on this compound should not only focus on determining its IC50 values but also on elucidating its precise mechanism of inhibition through kinetic studies (e.g., Lineweaver-Burk plots). Furthermore, evaluating its selectivity against a panel of other enzymes and its efficacy in cell-based and in vivo models will be crucial steps in assessing its therapeutic potential.
Conclusion
While direct experimental evidence is pending, this comparative guide provides a robust framework for the initial assessment of this compound as a potential enzyme inhibitor. Based on the well-documented activity of the pteridine scaffold against key enzymes like DHFR and Xanthine Oxidase, this compound warrants further investigation. The outlined experimental protocols provide a clear path for its empirical validation. The insights gathered from such studies will be instrumental in positioning this compound within the broader landscape of enzyme inhibitors and could pave the way for the development of novel therapeutic agents.
References
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Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
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- Skerget, M., et al. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Oncology Reports, 33(5), 2341-2348.
- Schirmeister, T., et al. (2014). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 57(13), 5638-5649.
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ResearchGate. (n.d.). Inhibition of the xanthine oxidase enzyme by Allopurinol. Retrieved from [Link]
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ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]
- Hodnett, C. N., et al. (1976). Oxidation of selected pteridine derivatives by mamalian liver xanthine oxidase and aldehyde oxidase. Journal of Pharmaceutical Sciences, 65(12), 1765-1769.
- Kim, H. S., et al. (2010). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity.
- American Association for Cancer Research. (2009). Abstract #2890: The cytotoxicity of methotrexate is associated with the polymorphisms and mRNA expression of DHFR and RFC genes. Cancer Research, 69(9 Supplement), 2890.
- Borges, F., et al. (2021). From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. Molecules, 26(11), 3239.
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- Nosulenko, I. S., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g]pteridine derivatives. Biopolymers and Cell, 37(2), 143-152.
- Akter, F., et al. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(18), 4166.
- Auer, S., et al. (1998). Inhibition of xanthine oxidase by pterins. Pteridines, 9(4), 184-188.
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ResearchGate. (n.d.). Chemical Structures and IC 50 Values for Selected Compounds from the Screened Natural Products Library. Retrieved from [Link]
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SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
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R Discovery. (1999). Pteridines as inhibitors of xanthine oxidase: structural requirements. Retrieved from [Link]
- Sabatino, R., et al. (2020). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Molecules, 25(22), 5484.
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ResearchGate. (n.d.). IC50 values of six fractions against xanthine oxidase. Retrieved from [Link]
- Kumar, R., et al. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 13(8), 910-936.
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ResearchGate. (n.d.). IC 50 values of some plant-derived compounds against XO. Retrieved from [Link]
- Khan, K. M., et al. (2010). Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata. Pharmaceutical Biology, 48(9), 1047-1052.
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A Comparative Study of 4-Chloropteridine and Its Positional Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, the pteridine scaffold represents a "privileged" heterocyclic system due to its prevalence in biologically active molecules.[1] The introduction of a chlorine atom to the pteridine core creates a versatile intermediate, offering a reactive handle for further functionalization. However, the position of this single chlorine atom dramatically influences the molecule's chemical personality—from its synthesis and stability to its reactivity and biological interactions.
This guide provides an in-depth comparative analysis of 4-chloropteridine and its key positional isomers: 2-chloropteridine, 6-chloropteridine, and 7-chloropteridine. By elucidating the distinct characteristics imparted by the chlorine's location, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies and drug discovery programs.
The Pteridine Core: A Foundation of Biological Significance
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is the structural heart of essential biomolecules like folic acid and biopterin.[2] Its derivatives have garnered immense interest in medicinal chemistry for their diverse pharmacological activities, serving as foundational structures for anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The strategic placement of a chloro substituent not only modulates the electronic landscape of the pteridine ring but also provides a crucial site for nucleophilic substitution, enabling the synthesis of a vast array of derivatives.
Synthesis of Chloropteridine Isomers: A Positional Challenge
The synthesis of specific chloropteridine isomers often requires distinct strategic approaches, typically starting from the corresponding pteridinone (hydroxypteridine) precursors. The choice of chlorinating agent and reaction conditions is critical to achieving the desired isomer without unwanted side reactions.
A common and effective method for the synthesis of many chlorinated N-heterocycles involves the treatment of the corresponding hydroxy derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent at elevated temperatures.
General Synthetic Approach from Pteridinones
The most prevalent route to chloropteridines is the chlorination of the corresponding pteridinone precursors. This transformation leverages the conversion of a hydroxyl group (in its tautomeric amide form) into a more reactive chloro group.
Caption: General workflow for the synthesis of chloropteridines.
Experimental Protocol: General Chlorination of Pteridinones
Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dry pteridinone precursor (1 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). A high-boiling tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for several hours (2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., solid sodium bicarbonate or concentrated ammonium hydroxide) to a neutral or slightly basic pH. The aqueous layer is then extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure chloropteridine isomer.
Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, MS). The presence of the desired isomer can be confirmed by the characteristic isotopic pattern of chlorine in the mass spectrum.
A facile synthesis for 6-chloropterin has been reported via the rearrangement of pterin 8-oxide using acetyl chloride in trifluoroacetic acid.[5] This highlights that alternative synthetic routes can be employed depending on the desired isomer and available starting materials.
Physicochemical Properties: A Tale of Four Isomers
| Property | 2-Chloropteridine | This compound | 6-Chloropteridine | 7-Chloropteridine |
| Molecular Formula | C₆H₃ClN₄ | C₆H₃ClN₄ | C₆H₃ClN₄ | C₆H₃ClN₄ |
| Molecular Weight | 166.57 g/mol | 166.57 g/mol | 166.57 g/mol | 166.57 g/mol |
| Predicted Melting Point | Generally high, solid | Generally high, solid | Generally high, solid | Generally high, solid |
| Predicted Solubility | Sparingly soluble in water, soluble in polar organic solvents | Sparingly soluble in water, soluble in polar organic solvents | Sparingly soluble in water, soluble in polar organic solvents | Sparingly soluble in water, soluble in polar organic solvents |
Note: The data in this table is based on general principles of organic chemistry and data for analogous compounds, as a complete experimental dataset for all four isomers is not available in the literature. Experimental verification is recommended.
Spectroscopic Analysis: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of the chloropteridine isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons in the pteridine ring are highly sensitive to the electronic environment, which is modulated by the position of the electron-withdrawing chlorine atom and the nitrogen atoms.
-
¹H NMR: The aromatic protons of the pteridine ring will exhibit distinct chemical shifts and coupling patterns for each isomer. Protons on the same ring as the chlorine atom will be influenced by its inductive and mesomeric effects. For instance, in 6- or 7-chloropteridine, the protons on the pyrazine ring will be significantly affected, while in 2- or this compound, the protons on the pyrimidine ring will experience a greater influence.
-
¹³C NMR: The carbon atom directly attached to the chlorine will show a characteristic chemical shift. The electron-withdrawing nature of the chlorine atom will also influence the chemical shifts of the other carbon atoms in the ring, providing a unique fingerprint for each isomer.
Mass Spectrometry
Mass spectrometry is particularly useful for confirming the presence of a chlorine atom due to its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of about one-third of the M⁺ peak.
Expected Fragmentation Patterns:
The fragmentation of chloropteridines in the mass spectrometer will likely involve the loss of the chlorine atom, followed by the fragmentation of the pteridine ring. The stability of the resulting fragment ions will depend on the initial position of the chlorine atom. Common fragmentation pathways may include the loss of HCN or N₂ from the heterocyclic rings.
Reactivity Towards Nucleophiles: A Positional Dependence
The reactivity of chloropteridines in nucleophilic aromatic substitution (SNAᵣ) reactions is a key aspect of their utility as synthetic intermediates. The rate and regioselectivity of these reactions are profoundly influenced by the position of the chlorine atom.
The pteridine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing chlorine atom, making the chloropteridines susceptible to nucleophilic attack. The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen atoms.
Caption: Predicted relative reactivity of chloropteridine isomers in SₙAr.
-
2- and this compound: The chlorine atoms at the 2- and 4-positions are on the pyrimidine ring and are ortho and para, respectively, to a ring nitrogen. This positioning significantly activates the C-Cl bond towards nucleophilic attack. The negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms, stabilizing the transition state and accelerating the reaction.[6]
-
6- and 7-Chloropteridine: The chlorine atoms at the 6- and 7-positions are on the pyrazine ring. While still activated by the ring nitrogens, the degree of activation is generally considered to be less than that at the 2- and 4-positions. The reactivity of 6- and 7-chloropteridine is expected to be lower than their 2- and 4-chloro counterparts.
Experimental Protocol: Comparative Nucleophilic Substitution
This protocol provides a standardized method to compare the reactivity of the chloropteridine isomers with a common nucleophile, such as morpholine.
-
Reaction Setup: In separate, identical reaction vials, dissolve each chloropteridine isomer (e.g., 0.1 mmol) in a suitable solvent (e.g., 2 mL of DMSO).
-
Nucleophile Addition: To each vial, add the nucleophile (e.g., morpholine, 0.12 mmol, 1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 0.15 mmol, 1.5 equivalents).
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 80 °C) and monitor the consumption of the starting material and the formation of the product by TLC or LC-MS at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Quench aliquots of the reaction mixture at each time point and analyze by a quantitative method (e.g., HPLC with a standard curve) to determine the reaction kinetics and compare the rates of conversion for each isomer.
Self-Validation: The identity of the product should be confirmed by mass spectrometry and NMR to ensure that the desired substitution has occurred. Comparing the reaction profiles will provide a direct measure of the relative reactivity of the isomers under the tested conditions.
Biological Activity: The Impact of Isomerism on Function
The positional isomerism of the chlorine atom can have a profound impact on the biological activity of pteridine derivatives. The chlorine atom can influence the molecule's ability to bind to target enzymes or receptors through steric and electronic effects. Furthermore, the reactivity of the C-Cl bond can be exploited for the development of covalent inhibitors.
While a direct comparative study of the biological activities of the four main chloropteridine isomers is not extensively documented, the broader pteridine class of compounds is known for a wide range of biological effects, including:
-
Anticancer Activity: Many pteridine derivatives exhibit potent antitumor properties, often by inhibiting enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR).[4][7]
-
Antimicrobial Activity: The pteridine scaffold is also found in compounds with significant antibacterial and antifungal properties.[3]
The different electronic and steric properties of the chloropteridine isomers will likely lead to variations in their biological target engagement and overall efficacy. For example, the more reactive 2- and 4-chloro isomers may be better suited for the design of covalent inhibitors, while the less reactive 6- and 7-chloro isomers might be preferred for developing reversible inhibitors where the chlorine atom primarily serves to modulate binding affinity.
Conclusion
The positional isomerism of chloropteridines is a critical determinant of their chemical and biological properties. This compound and its 2-, 6-, and 7-chloro isomers, while sharing the same molecular formula, are distinct chemical entities with unique synthetic accessibility, physicochemical characteristics, spectroscopic signatures, and reactivity profiles. A thorough understanding of these differences is paramount for the rational design and synthesis of novel pteridine-based compounds for applications in drug discovery and chemical biology. This guide provides a foundational framework for researchers to navigate the subtleties of chloropteridine chemistry and harness the potential of these versatile building blocks.
References
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BenchChem. Pteridine ring system as a privileged scaffold in medicinal chemistry. BenchChem Technical Support Team. Link
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Carmona-Martínez, V., et al. (2019). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 39(2), 461-516. Link
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Panchal, N. B. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. ResearchGate. Link
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BenchChem. Spectral Showdown: A Comparative Guide to Chloromethyl and Bromomethyl Pteridine Analogs. BenchChem. Link
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Al-Suwaidan, I. A., et al. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 395-403. Link
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A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research, 13(12), 4569-4581. Link
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BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem. Link
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Taylor, E. C., & Sowinski, F. (1975). Pteridines. 43. A facile synthesis of 6-chloropterin and 2,4-diamino-6-chloropteridine. Journal of Organic Chemistry, 40(17), 2321-2329. Link
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Validating the Mechanism of Action of 4-Chloropteridine: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the pteridine scaffold stands out as a privileged structure, forming the core of several FDA-approved therapeutics.[1] The introduction of a chloro-substituent at the 4-position of the pteridine ring system, yielding 4-Chloropteridine, presents a molecule with intriguing potential for novel pharmacological activity. The electron-withdrawing nature of the chlorine atom is anticipated to modulate the electronic properties of the pteridine core, potentially altering its target binding affinity and reactivity. This guide provides a comprehensive framework for elucidating and validating the mechanism of action of this compound, comparing its potential activities against key cellular targets with established inhibitors.
Hypothesized Mechanism of Action: A Multi-Targeted Approach
Based on the known biological activities of pteridine derivatives and chloro-substituted heterocyclic compounds, we hypothesize that this compound may exert its effects through the inhibition of one or more of the following key signaling pathways frequently implicated in oncogenesis and inflammatory diseases:
-
Dihydrofolate Reductase (DHFR) Inhibition: Pteridines are structurally similar to folic acid, and many derivatives are potent inhibitors of DHFR, a critical enzyme in nucleotide synthesis.[1][2]
-
Polo-like Kinase 1 (Plk1) Inhibition: The pteridine scaffold has been successfully utilized to develop inhibitors of Plk1, a serine/threonine kinase that plays a crucial role in mitosis.[3]
-
PI3K/mTOR Pathway Inhibition: Several pteridine-based compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth and survival.[4]
The presence of the chloro-substituent also raises the possibility of covalent engagement with nucleophilic residues, such as cysteine, within the active sites of target proteins, a mechanism observed with other chloro-substituted heterocycles.
Experimental Validation Workflow
To rigorously test our hypothesis, a multi-pronged experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of the molecular mechanism of this compound, from direct target engagement to its effects on cellular pathways.
Comparative Performance Analysis: this compound vs. Established Inhibitors
To contextualize the potential potency of this compound, its performance in biochemical and cellular assays should be compared against well-characterized inhibitors of the hypothesized targets.
| Compound | Target | Reported IC50 | Reference |
| Methotrexate | DHFR | 0.59 - 0.46 µM | [2] |
| BI 2536 | Plk1 | ~1 nM | [5] |
| GDC-0941 (Pictilisib) | PI3Kα | 3 nM | [6][7][8] |
| This compound | DHFR | To be determined | |
| Plk1 | To be determined | ||
| PI3Kα | To be determined |
Table 1: Benchmark IC50 values of known inhibitors for comparative analysis.
Detailed Experimental Protocols
Biochemical Assays: Direct Target Engagement
This assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH to NADP+.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5.
-
NADPH solution: 100 µM in Assay Buffer.
-
Dihydrofolate (DHF) solution: 50 µM in Assay Buffer.
-
Human recombinant DHFR enzyme: 10 nM in Assay Buffer.
-
This compound and Methotrexate (positive control) stock solutions in DMSO, with serial dilutions in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of Assay Buffer, 25 µL of NADPH solution, and 5 µL of the test compound (this compound or Methotrexate) at various concentrations.
-
Add 10 µL of DHFR enzyme solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of DHF solution.
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[12][13][14]
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Recombinant human Plk1 enzyme.
-
Peptide substrate (e.g., casein).
-
ATP solution.
-
This compound and BI 2536 (positive control) stock solutions in DMSO, with serial dilutions in Kinase Reaction Buffer.
-
-
Assay Procedure:
-
In a 96-well white plate, add the Plk1 enzyme, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the net luminescence by subtracting the background (no enzyme) from all readings.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DHFR assay.
-
Similar to the Plk1 assay, this method measures ATP consumption to determine PI3Kα activity.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS.
-
Recombinant human PI3Kα enzyme.
-
PIP2 substrate.
-
ATP solution.
-
This compound and GDC-0941 (positive control) stock solutions in DMSO, with serial dilutions in Kinase Buffer.
-
-
Assay Procedure and Data Analysis:
-
Follow a similar procedure to the Plk1 Kinase Assay, substituting the specific enzyme, substrate, and buffer.
-
Cell-Based Assays: Cellular Pathway Modulation
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability upon treatment with the test compound.
Protocol:
-
Cell Culture:
-
Plate cancer cell lines known to be sensitive to DHFR, Plk1, or PI3K inhibitors (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the respective positive controls for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement in a cellular context.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a positive control (e.g., GDC-0941 for the PI3K pathway) for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
-
Selectivity Profiling
To understand the specificity of this compound, it is essential to screen it against a panel of kinases. This will help identify potential off-target effects and provide a broader understanding of its mechanism of action. Commercial services offer comprehensive kinase selectivity profiling.
Conclusion and Future Directions
The systematic validation of this compound's mechanism of action through the outlined biochemical and cellular assays will provide a robust dataset to understand its therapeutic potential. By comparing its potency and selectivity against established inhibitors, researchers can make informed decisions about its further development. Should this compound demonstrate potent and selective activity against one or more of the hypothesized targets, further studies, including structural biology to elucidate the binding mode and in vivo efficacy studies, would be warranted. This guide provides a foundational framework for the rigorous scientific investigation of this promising compound.
References
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Gotor-López, D., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 39(3), 935-976. [Link]
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Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
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Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]
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Luo, W., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111758. [Link]
- Folmer, R. H. A., et al. (2008). 4-Methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3359-3363.
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]
-
The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
Folkes, A. J., et al. (2008). The discovery of GDC-0941: A potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
-
Smaill, J. B., et al. (2009). PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. Molecular Cancer Therapeutics, 8(6), 1647-1656. [Link]
-
Kraybill, B. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 20(21), 5439-5448. [Link]
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Navigating the Uncharted Territory of 4-Chloropteridine: A Guide to Reproducibility in Pteridine Research
For the Researcher, Scientist, and Drug Development Professional: A frank discussion on the experimental realities of a seemingly undocumented compound and a practical guide to ensuring reproducibility with its chemical cousins.
Executive Summary
Initial inquiries into the experimental reproducibility of 4-Chloropteridine have revealed a critical finding: there is a notable absence of this compound in the published scientific literature. This guide, therefore, pivots from a direct comparative analysis to address the implicit challenge faced by researchers investigating novel or sparsely documented compounds. We will explore the probable chemical realities of this compound based on the known characteristics of the pteridine scaffold and chloro-substituted heterocycles. More importantly, this document will serve as a comprehensive guide to understanding and mitigating reproducibility challenges inherent in pteridine chemistry, providing a robust framework for researchers working with this vital class of molecules.
The Case of the Missing Compound: What Happened to this compound?
Extensive searches of chemical databases and peer-reviewed literature yield no synthesis, characterization, or application data for this compound. This absence suggests several possibilities, the most likely being significant chemical instability. The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is electron-deficient.[1] The introduction of a chlorine atom, an electron-withdrawing group, at the 4-position would further activate the ring toward nucleophilic substitution. This is a known characteristic of similar compounds like 4-chloropyridine, which is highly reactive towards nucleophiles.[2]
Moreover, 4-chloropyridine itself is known to be unstable, sometimes reacting with itself, and is often supplied as a more stable hydrochloride salt.[3] It is highly probable that this compound would be susceptible to rapid hydrolysis or reaction with other nucleophiles present in a reaction mixture or even atmospheric moisture, leading to poor yields and a mixture of products. This inherent instability would make its isolation, purification, and subsequent experimental use exceptionally challenging, likely precluding its widespread application and documentation.
Core Principles for Reproducibility in Pteridine Chemistry
While this compound remains a hypothetical compound, the challenges it likely presents are common to many pteridine derivatives, particularly reduced forms like tetrahydrobiopterin which are crucial in biological systems.[4] Inconsistent or non-reproducible results in pteridine research can often be traced back to the stability and handling of the compounds themselves.[4] Here, we present key considerations and protocols to enhance experimental reproducibility.
Understanding Pteridine Stability: A Multi-faceted Challenge
The stability of pteridine derivatives is highly dependent on their structure, solvent, pH, and exposure to light and oxygen.[4] Reduced pteridines are particularly prone to oxidation. This degradation can lead to a loss of biological activity and the generation of confounding artifacts in experimental assays.
Key Factors Influencing Pteridine Stability:
| Factor | Impact on Stability | Mitigation Strategy |
| Oxidation | Reduced pteridines are readily oxidized, leading to loss of function. | Work under an inert atmosphere (argon or nitrogen). Use degassed solvents. Add antioxidants like dithiothreitol (DTT) or ascorbic acid to stock solutions.[4] |
| pH | Stability can be pH-dependent. For example, reduced pteridines are often more stable in acidic conditions. | Prepare stock solutions in an appropriate acidic buffer (e.g., pH < 3.0) to improve stability.[4] |
| Light | Many pteridines are photosensitive and can degrade upon exposure to light. | Store stock solutions and conduct experiments in amber vials or under low-light conditions.[4] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can accelerate degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[4] |
| Solubility | Poor solubility can lead to precipitation and inaccurate concentrations. | Test solubility in various solvents and buffers. Use of co-solvents like DMSO may be necessary, but be mindful of potential precipitation when diluting into aqueous buffers.[4] |
Experimental Protocols for Enhancing Reproducibility
The following protocols are designed to address the inherent stability issues of pteridine derivatives and promote reproducible experimental outcomes.
Protocol 1: Preparation and Storage of Pteridine Stock Solutions
This protocol is crucial for maintaining the integrity of pteridine compounds for use in biological assays.
Materials:
-
Pteridine compound
-
Degassed, high-purity solvent (e.g., DMSO, acidic buffer)
-
Antioxidant (e.g., DTT, ascorbic acid)
-
Inert gas (argon or nitrogen)
-
Amber, screw-cap vials
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Allow the pteridine compound to come to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Inert Atmosphere: Perform all manipulations under a gentle stream of inert gas.
-
Solvent Preparation: Use freshly degassed solvents. If preparing an acidic buffer, ensure the final pH is optimal for the stability of the specific pteridine. For reduced pteridines, consider a buffer with a pH below 3.0.[4]
-
Addition of Stabilizers: For reduced pteridines, add an antioxidant such as DTT (final concentration 0.1-1 mM) to the solvent before dissolving the compound.[4]
-
Dissolution: Add the solvent to the pre-weighed pteridine and vortex gently until fully dissolved.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber vials.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Quality Control of Pteridine Solutions
Regularly assessing the purity and concentration of your pteridine stock is a cornerstone of reproducibility.
Procedure:
-
Initial Characterization: Upon receiving or synthesizing a pteridine, verify its identity and purity using methods such as NMR, mass spectrometry, and HPLC.
-
Concentration Verification: Use UV-Vis spectroscopy and the known molar extinction coefficient to confirm the concentration of the stock solution.
-
Stability Testing: For critical long-term studies, periodically thaw an aliquot and re-analyze by HPLC to check for degradation products.
Alternatives to this compound in a Research Context
Given the likely instability of this compound, researchers interested in this chemical space should consider more stable and well-characterized alternatives. The choice of alternative will depend on the intended application, such as enzyme inhibition or use as a chemical probe.
Pteridine derivatives are widely explored as inhibitors of enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), particularly in the context of anti-parasitic drug discovery.[5]
Potential Classes of Alternatives:
-
Substituted Pterins: A vast number of pterin analogs with substitutions at various positions have been synthesized and characterized. These offer a wide range of electronic and steric properties.
-
Aminopterin and Methotrexate: These are classic antifolate drugs with a pteridine core that are potent inhibitors of DHFR.[6]
-
Biopterin Analogs: For studies involving enzymes that use biopterin as a cofactor, various stable analogs are available.
-
Non-Pteridine Inhibitors: Depending on the target, structurally distinct classes of inhibitors may be available. For example, inhibitors of sepiapterin reductase (SPR) include both natural and synthetic compounds like 6-carboxypterin and dicoumarol.[7]
The selection of an appropriate alternative should be guided by a thorough review of the literature for the specific biological target or pathway of interest.
Visualizing the Path to Reproducibility
To conceptualize the workflow for ensuring reproducible data with pteridine derivatives, the following diagram illustrates the key decision points and actions.
Caption: Workflow for ensuring reproducibility with pteridine derivatives.
Conclusion: A Call for Rigor in Chemical Biology
The story of this compound—or the lack thereof—is a powerful reminder of a fundamental principle in chemical biology: the success and reproducibility of our experiments are intrinsically linked to the chemical properties of the molecules we study. While the direct investigation of this compound appears untenable due to its likely instability, the principles of careful handling, rigorous quality control, and an understanding of the underlying chemistry of the pteridine scaffold can empower researchers to generate robust and reproducible data with this important class of compounds. By embracing these practices, we can navigate the complexities of pteridine chemistry and unlock their full potential in basic research and drug discovery.
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Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central. Available at: [Link]
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Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
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Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. IJFMR. Available at: [Link]
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4-Chloropyridine | C5H4ClN | CID 12288. PubChem. Available at: [Link]
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The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]
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Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. Available at: [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
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The USPTO's “Experimental Use Exception Request for Comments”. Finnegan. Available at: [Link]
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Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. PMC - PubMed Central. Available at: [Link]
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The polymerisation of 4-chloropyridine. ResearchGate. Available at: [Link]
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Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. Available at: [Link]
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Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. Available at: [Link]
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Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]
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Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo. Available at: [Link]
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-
Pethidine analogues, a novel class of potent inhibitors of mitochondrial NADH: ubiquinone reductase. PubMed. Available at: [Link]
-
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A Head-to-Head Comparison of Synthetic Routes to 4-Chloropteridine: A Guide for Medicinal Chemists
Introduction: The Significance of 4-Chloropteridine in Drug Discovery
The pteridine core, a fused pyrimidine and pyrazine ring system, is a privileged scaffold in medicinal chemistry and chemical biology.[1] Pteridine derivatives are integral to numerous biological processes, serving as precursors to essential cofactors like folic acid and biopterin.[1][2] Consequently, synthetic analogues of pteridines are potent modulators of various enzymatic pathways, leading to their development as antibacterial, anticancer, and anti-inflammatory agents.
This compound stands out as a critical and versatile intermediate in the synthesis of these complex molecules. The chlorine atom at the C4 position acts as an excellent leaving group, enabling facile nucleophilic substitution. This allows for the strategic introduction of diverse functional groups, providing chemists with a powerful tool to generate extensive libraries of novel pteridine-based compounds for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of the most prevalent synthetic routes to this key building block, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid in methodology selection.
Primary Synthetic Strategy: The Pteridin-4-one Pathway
The most established and widely utilized route to this compound begins with the construction of a pteridin-4-one (lumazine) scaffold, followed by a direct chlorination step. This strategy is favored for its reliability and the commercial availability of the initial starting materials.
Workflow for the Pteridin-4-one Pathway
Sources
Safety Operating Guide
Navigating the Disposal of 4-Chloropteridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Chloropteridine, a halogenated heterocyclic compound. Our aim is to equip you with the necessary information to maintain a safe and compliant laboratory environment, building on a foundation of scientific integrity and practical experience.
Understanding the Hazard Profile of this compound
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][4]
-
Environmental Hazards: As a halogenated organic compound, it is expected to be harmful to aquatic life with long-lasting effects.[5]
The pteridine ring system itself is found in many biologically active molecules, and some pteridines are sensitive to oxidation.[6][7] The presence of a chlorine atom on this heterocyclic structure further necessitates careful handling and disposal to prevent the release of harmful substances into the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of solutions containing this compound, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation.[4] |
| Body Protection | A laboratory coat, fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron is advised. | To protect against contamination of personal clothing. |
Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
Direct disposal of this compound into standard waste streams or sanitary sewers is strictly prohibited. All waste containing this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper treatment and disposal, and to manage costs effectively.
-
Waste Streams:
-
Solid Waste: Collect unused this compound powder, contaminated weighing boats, and any spill cleanup materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.
-
-
Container Compatibility: Use containers made of materials that are resistant to chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
Step 2: Container Labeling
Proper labeling is critical for safety and regulatory compliance. Each waste container must be labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other chemical constituents in the waste mixture.
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
The name of the principal investigator and the laboratory location.
-
The date of waste accumulation.
Step 3: Temporary Storage
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal service with a detailed inventory of the waste.
-
Retain all documentation related to the waste disposal for your records, in accordance with local and national regulations.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation by working within a fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it in the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent, and collect the cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is not merely a regulatory requirement but a critical component of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines to ensure full compliance.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]
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ResearchGate. (n.d.). Pteridine pigments compensate for environmental availability of carotenoids. Retrieved from [Link]
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PubMed. (2021, August 4). Environmental gradients predict the ratio of environmentally acquired carotenoids to self-synthesised pteridine pigments. Retrieved from [Link]
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ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved from [Link]
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ResearchGate. (n.d.). Pteridine derivative structures. Retrieved from [Link]
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ResearchGate. (n.d.). Pterin and pteridine derivatives of biological or medicinal importance. Retrieved from [Link]
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Schircks Laboratories. (n.d.). General instructions for working with pteridines. Retrieved from [Link]
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PubMed Central. (2024, September 27). Pushing at the Boundaries of Pterin Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. Retrieved from [Link]
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Reddit. (2014, January 15). Why are halogenated chemicals so dangerous to living organisms? Retrieved from [Link]
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Wikipedia. (n.d.). Pteridine. Retrieved from [Link]
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ResearchGate. (n.d.). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
